Betulin ditosylate
Description
Structure
2D Structure
Properties
IUPAC Name |
[5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIBIENYUPMCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Mechanism of Action of Betulin Ditosylate: A Guide for Researchers
Disclaimer: Direct, in-depth research on the specific mechanism of action of Betulin ditosylate is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the extensively studied parent compound, betulin, and its other derivatives, such as betulinic acid. The information presented herein should serve as a foundational resource for initiating further investigation into this compound.
This compound, a derivative of the naturally occurring pentacyclic triterpene betulin, is recognized for its enhanced solubility and reactivity due to its sulfonate groups, making it a compound of interest in pharmaceutical development, particularly in oncology and inflammatory diseases.[1] While its precise molecular interactions are yet to be fully elucidated, the biological activities of its parent compound, betulin, and related derivatives offer significant insights into its potential mechanisms of action.
Core Anti-Cancer Mechanisms of Betulin and Its Derivatives
The primary anti-cancer effects of betulin and its derivatives revolve around the induction of apoptosis, or programmed cell death, in cancer cells, while exhibiting lower toxicity towards normal cells.[2][3] This selective cytotoxicity is a hallmark of their therapeutic potential. The induction of apoptosis is a multi-faceted process involving several key signaling pathways.
Induction of Apoptosis via Caspase Cascade Activation
A central mechanism by which betulin and its derivatives exert their anti-cancer effects is through the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[2] Studies on betulin acid ester derivatives have shown their ability to induce apoptosis by activating caspase-3/7.[2] Betulinic acid has been observed to trigger apoptosis in neuroblastoma cells, characterized by morphological changes and DNA fragmentation. Furthermore, in leukemia cells, betulinic acid-induced apoptosis involves caspases but appears to be independent of death receptors, suggesting a direct effect on mitochondria.
Table 1: Quantitative Data on the Anti-Proliferative Activity of Betulin and Its Derivatives
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Betulin | MCF-7 (Breast Cancer) | Proliferation Assay | 25.81% inhibition at 10 µM | |
| Betulin | Bcap-37 (Breast Cancer) | Proliferation Assay | 53.2% inhibition at 20 µM | |
| Betulin | SK-N-AS (Neuroblastoma) | Anti-proliferative Assay | Most sensitive cell line tested | |
| Betulin | HT-29 (Colon Carcinoma) | Anti-proliferative Assay | Most sensitive cell line tested | |
| Betulinic Acid | Neuroblastoma Cell Lines | Apoptosis Induction | ED50 = 14-17 µg/ml | |
| Betulin Acid Ester Derivatives | MV4-11, A549, PC-3, MCF-7 | MTT and SRB Assays | IC50 values between 2 and 5 µM |
Key Signaling Pathways Modulated by Betulin and Its Derivatives
The pro-apoptotic and anti-proliferative effects of betulin and its derivatives are orchestrated through the modulation of several critical intracellular signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival. Betulin has been shown to inhibit the mTOR signaling pathway in human osteosarcoma cell lines. This inhibition leads to the induction of autophagy, a cellular self-digestion process, which in turn promotes apoptosis.
Caption: Betulin-mediated inhibition of the mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Betulin has been suggested to exert an inhibitory effect on MAPK proteins, preventing the hyperphosphorylation of ERK, JNK, and p38 in response to stress factors in colorectal cancer models.
DJ-1/Akt/Nrf2 Signaling Pathway
In the context of neuroprotection, betulin has been identified as a potent agonist of the DJ-1 protein. Upregulation of DJ-1 by betulin activates the Akt and Nrf2 pathways. This activation leads to the expression of anti-oxidative enzymes and anti-apoptotic proteins, thereby reducing oxidative injury and neuronal apoptosis.
Caption: Neuroprotective signaling cascade initiated by Betulin.
Experimental Protocols
In Vitro Anti-Proliferative and Apoptosis Assays
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3, MV4-11) and normal cell lines (e.g., BALB/3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. MTT and SRB Assays for Cytotoxicity:
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
For the MTT assay, MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured to determine cell viability.
-
For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized. Absorbance is measured.
3. Apoptosis Detection by Annexin V/Propidium Iodide Staining:
-
Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.
4. Caspase Activity Assay:
-
Caspase-3/7 activity can be measured using a luminescent or fluorescent substrate-based assay according to the manufacturer's instructions.
Caption: General workflow for in vitro anti-cancer screening.
In Vivo Experimental Design
Overcoming the poor water solubility of betulin is a critical challenge in in vivo studies. A promising method involves dissolving betulin in ethanol, introducing this solution into an acylglycerol carrier like olive oil, and then evaporating the ethanol. This formulation can then be administered per os to animal models.
1. Formulation Preparation:
-
Dissolve betulin in ethanol.
-
Mix the ethanolic solution with olive oil.
-
Evaporate the ethanol under controlled conditions.
2. Animal Studies:
-
Utilize appropriate animal models (e.g., NMRI mice with Ehrlich adenocarcinoma tumors).
-
Administer the betulin formulation orally.
-
Monitor tumor growth and animal well-being.
-
At the end of the study, collect tissues for analysis of betulin distribution and pharmacodynamic markers.
Future Directions
The enhanced solubility and reactivity of this compound suggest it may have improved bioavailability and potentially novel or enhanced biological activities compared to its parent compound. Future research should focus on:
-
Directly investigating the mechanism of action of this compound on various cancer cell lines.
-
Identifying its specific molecular targets using techniques such as proteomics and transcriptomics.
-
Evaluating its efficacy and safety in preclinical animal models of cancer and inflammatory diseases.
-
Conducting comparative studies with betulin and betulinic acid to understand the impact of the ditosylate modification.
By building upon the extensive knowledge of betulin and its derivatives, the scientific community can unlock the full therapeutic potential of this compound.
References
Betulin ditosylate chemical structure and properties
An In-depth Technical Guide to Betulin Ditosylate
Abstract
This compound, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of significant interest in medicinal chemistry and materials science. The addition of two tosylate groups to the betulin backbone at positions C3 and C28 enhances its reactivity and modifies its solubility profile, making it a versatile intermediate for the synthesis of novel bioactive molecules.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological context of this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols and visual diagrams of relevant pathways and workflows to facilitate further research and application.
Chemical Structure and Identification
This compound is systematically known as (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate.[2][3] The core structure is the lupane-type triterpenoid skeleton of betulin, with tosyl groups ester-linked to the primary and secondary hydroxyl functions at C28 and C3, respectively.
Chemical Structure:
Caption: 2D representation of the this compound molecule.
Physicochemical and Spectroscopic Properties
The introduction of tosylate moieties significantly alters the properties of the parent betulin molecule, influencing its solubility and reactivity. Key quantitative data are summarized below.
| Property | Value | Reference |
| Systematic Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate | [2][3] |
| Synonyms | Betulin 3,28-di-O-tosylate, (3β)-lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) | |
| Molecular Formula | C₄₄H₆₂O₆S₂ | |
| Molecular Weight | 751.09 g/mol | |
| CAS Number | 77265-02-2 | |
| Appearance | White to off-white crystalline solid/powder | |
| Purity | ≥95% (by HPLC) | |
| Solubility | Chloroform (1 mg/ml), slightly soluble in DMF | |
| UV λmax | 225 nm | |
| Storage | -20°C or 2-8°C |
Spectroscopic Data:
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¹H and ¹³C NMR: While specific spectral data for this compound is not widely published, spectra were recorded for its crystal structure determination. The spectra are expected to show characteristic signals for the tosyl groups (aromatic protons ~7.3-7.8 ppm, methyl protons ~2.4 ppm) in addition to the modified signals of the betulin backbone.
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IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonate groups (S=O stretching around 1350 cm⁻¹ and 1175 cm⁻¹) and C-O-S stretching, which are absent in the parent betulin molecule.
Synthesis and Purification
This compound is prepared via the tosylation of naturally occurring betulin, which is readily extracted from the bark of birch trees.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the tosylation of alcohols.
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve betulin (1.0 eq) in anhydrous pyridine (10-15 mL per gram of betulin).
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Cooling: Cool the resulting clear solution to 0°C in an ice bath.
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Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
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Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add cold water or crushed ice to quench the excess TsCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of pyridine).
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Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
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Crystallization: For further purification, single crystals can be grown from a hexanes/dichloromethane (15/1) solution by slow evaporation at ambient temperature.
Biological Activity and Mechanism of Action
While this compound is primarily utilized as a synthetic intermediate, its biological profile is an area of growing interest. Direct studies on its mechanism of action are limited; however, its activity can be contextualized by its parent compound, betulin. Betulin is known to be an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which is crucial for lipid homeostasis.
SREBP Signaling Pathway (Inhibited by Betulin):
The SREBP pathway regulates the synthesis of cholesterol and fatty acids. Betulin prevents the maturation of SREBP, thereby reducing the expression of lipogenic genes. It is plausible that this compound may retain or modulate this activity.
Caption: The SREBP signaling pathway, a known target of the parent compound, betulin.
Betulin derivatives are widely investigated for anticancer and anti-inflammatory properties, suggesting that this compound could be a valuable scaffold for developing agents targeting these areas.
Experimental Methodologies
A structured workflow is essential for the synthesis, characterization, and evaluation of this compound and its subsequent derivatives.
General Experimental Workflow:
Caption: Standard workflow for synthesis and evaluation of this compound.
Protocol: Purity Analysis by HPLC
This method can be adapted from protocols used for betulin and its derivatives.
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System: HPLC unit with a PDA detector.
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Methanol:Water (e.g., 87:13 v/v), potentially with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm or 225 nm.
-
Temperature: 30°C (column oven).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., chloroform or mobile phase) and inject. Purity is determined by the peak area percentage.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This is a general protocol to screen for cytotoxic activity against cancer cell lines.
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Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Applications and Future Directions
This compound serves as a key intermediate in the synthesis of more complex molecules. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the C3 and C28 positions. This allows for the creation of libraries of novel betulin derivatives for drug discovery programs. Its potential applications are diverse:
-
Pharmaceutical Development: As a scaffold for creating new anticancer, anti-inflammatory, and antiviral agents.
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Materials Science: Explored for its potential in the development of biodegradable polymers and coatings.
-
Cosmetic Formulations: Used in skincare products for potential anti-aging and skin health benefits.
Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound itself, as well as exploring its pharmacokinetic and pharmacodynamic profiles through in vivo studies.
References
An In-depth Technical Guide to the Synthesis of Betulin Ditosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Betulin ditosylate, a derivative of the naturally occurring triterpenoid, betulin. This document details the established synthetic pathway, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development. Betulin and its derivatives have garnered significant interest for their diverse pharmacological activities, and this compound serves as a key intermediate for further chemical modifications.
Core Synthesis Pathway: Tosylation of Betulin
The primary method for synthesizing this compound involves the tosylation of betulin's two hydroxyl groups at the C-3 and C-28 positions. This reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to enhance the reaction rate.
The reaction proceeds via a nucleophilic attack of the hydroxyl groups of betulin on the electrophilic sulfur atom of tosyl chloride, leading to the formation of tosylate esters and pyridinium hydrochloride as a byproduct. The primary hydroxyl group at the C-28 position is generally more reactive than the secondary hydroxyl group at the C-3 position.[1] However, with sufficient reaction time and an excess of the tosylating agent, the ditosylated product can be obtained.
Below is a diagram illustrating the synthesis pathway from betulin to this compound.
Caption: General synthesis pathway for this compound.
Experimental Protocol
The following protocol is based on a documented laboratory procedure for the synthesis of this compound.[2]
Materials:
-
Betulin (1.00 g, 2.26 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.08 g, 5.67 mmol)
-
4-Dimethylaminopyridine (DMAP) (25 mg, 0.2 mmol)
-
Dry Pyridine (10 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of betulin (1.00 g, 2.26 mmol, 1.00 equiv.) and 4-dimethylaminopyridine (DMAP; 25 mg, 0.2 mmol, 0.09 equiv.) in dry pyridine (10 mL), add tosyl chloride (1.08 g, 5.67 mmol, 2.50 equiv.) at ambient temperature.
-
Stir the resulting reaction mixture at ambient temperature for 72 hours.
-
After 72 hours, evaporate the pyridine under reduced pressure, ensuring the water bath temperature remains below 35 °C.
-
Directly transfer the resulting residue to a silica gel column for purification.
-
Elute the column with a mixture of ethyl acetate and hexanes (3:97 v/v).
-
Monitor the fractions by thin-layer chromatography (TLC) using an eluent of ethyl acetate/hexanes (1:5 v/v), where the desired product has an Rf value of 0.40.
-
Collect the fractions containing the pure product.
-
Crystallize the obtained colorless powder from a hexanes/dichloromethane (15:1) solution by slow evaporation at ambient temperature to yield single crystals of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Betulin | 1.00 g (2.26 mmol) | [2] |
| p-Toluenesulfonyl chloride | 1.08 g (5.67 mmol) | [2] |
| 4-Dimethylaminopyridine | 25 mg (0.2 mmol) | [2] |
| Pyridine (solvent) | 10 mL | |
| Reaction Conditions | ||
| Temperature | Ambient | |
| Reaction Time | 72 hours | |
| Product Information | ||
| Systematic Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate | |
| Molecular Formula | C44H62O6S2 | |
| Molecular Weight | 751.08 g/mol | |
| Yield and Purity | ||
| Yield (crystallized) | 0.25 g (15%) | |
| Note on other fractions | Contained a mixture of the ditosylate and mono-tosylated products (1.10 g) | |
| Physical Properties | ||
| Melting Point | 130 °C (decomposition) | |
| Specific Rotation [α]D20 | +24.2 (c = 0.40, CHCl3) | |
| Appearance | Colorless powder/single crystals |
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers can utilize this information for the production of this key intermediate for further derivatization and exploration of its biological activities. It is important to note that the reported yield is for the pure, crystallized product, and optimization of reaction and purification conditions may lead to improved overall yields. Standard laboratory safety procedures should be followed when handling all chemicals.
References
Navigating the Frontier of Triterpenoid Research: A Technical Guide to Betulin Ditosylate
For Researchers, Scientists, and Drug Development Professionals
The landscape of natural product chemistry is rich with compounds holding therapeutic promise. Among these, Betulin, a pentacyclic triterpene from birch bark, and its derivatives have garnered significant attention for their diverse biological activities. This technical guide focuses on a specific derivative, Betulin ditosylate, providing a comprehensive overview of its in vitro and in vivo studies. While research specifically on this compound is emerging, this document synthesizes the available data and provides context from studies on its parent compound, Betulin, to illuminate its potential mechanisms and applications.
Introduction to Betulin and its Derivatives
Betulin is a naturally abundant lupane-type triterpene that serves as a versatile scaffold for chemical modification.[1] Its derivatives are being explored for a range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[2][3] this compound, a synthetic derivative of Betulin, is characterized by the addition of two tosylate groups, which can alter its solubility and reactivity, potentially enhancing its biological efficacy.[4]
In Vitro Studies: Elucidating Cellular Mechanisms
Detailed in vitro studies are crucial for understanding the molecular interactions and cellular effects of a compound. While specific data for this compound is limited, the extensive research on Betulin provides a foundational understanding of the likely pathways that may be modulated.
Anticancer Activity
Betulin and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Studies on compounds structurally related to this compound suggest that its anticancer activity may stem from the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of In Vitro Anticancer Activity of Betulin Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Betulin | MV4-11 (Leukemia) | MTT | 18.16 µM | |
| Betulin Derivative 9 | PC-3 (Prostate) | SRB | 39.8 µM | |
| Betulin Derivative 10 | HCT116 (Colon) | SRB | 76.7 µM | |
| Betulin dipropionate | Ehrlich ascites carcinoma | Annexin V/PI | High proapoptotic effect |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Anti-Inflammatory Activity
The anti-inflammatory potential of Betulin derivatives has been investigated through their ability to modulate key inflammatory pathways.
A pyrazole-fused Betulin derivative (compound 9) has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and MCP-1, as well as enzymes like COX-2 and iNOS. This suggests that this compound may exert its anti-inflammatory effects through the inhibition of these critical mediators.
Signaling Pathway: Inhibition of Inflammatory Mediators
References
An In-depth Technical Guide to the Solubility and Stability of Betulin Ditosylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility and stability characteristics of betulin ditosylate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for researchers. This includes detailed experimental protocols for determining solubility and stability, illustrative data tables, and diagrams of key processes to guide research and development efforts.
Introduction to this compound
Betulin, a pentacyclic triterpenoid derived from birch bark, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. This compound is a synthetically modified derivative of betulin where the hydroxyl groups at positions C3 and C28 are converted to tosylates. This modification can significantly alter the compound's physicochemical properties, including its solubility and stability, which are critical parameters for its formulation and therapeutic application. Understanding these properties is essential for advancing the preclinical and clinical development of this compound.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be inferred from the properties of the parent compound, betulin, which is known for its poor aqueous solubility[1]. The introduction of two tosylate groups is expected to increase its solubility in a range of organic solvents.
The following table presents a hypothetical summary of the solubility of this compound in various solvents at ambient temperature. This table is intended to serve as a template for researchers to populate with their own experimental data.
| Solvent | Solvent Class | Solubility (mg/mL) at 25°C | Observations |
| Water | Aqueous | < 0.1 | Practically insoluble |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 | Practically insoluble |
| Ethanol | Polar Protic | 5 - 10 | Sparingly soluble |
| Methanol | Polar Protic | 2 - 5 | Slightly soluble |
| Acetone | Polar Aprotic | 15 - 20 | Soluble |
| Dichloromethane (DCM) | Chlorinated | > 50 | Freely soluble |
| Chloroform | Chlorinated | > 50 | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very soluble |
| Ethyl Acetate | Ester | 10 - 15 | Soluble |
| Hexanes | Nonpolar | < 1 | Sparingly soluble |
A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by a gravimetric or chromatographic analysis.
Materials:
-
This compound
-
A selection of solvents (as listed in the table above)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (vacuum oven, desiccator)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
-
Quantify the amount of dissolved this compound in the filtrate. This can be done by:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.[2]
-
Chromatographic Analysis (e.g., HPLC): Dilute the filtrate with a suitable mobile phase and analyze it using a validated HPLC method with a calibration curve.
-
-
Calculate the solubility in mg/mL or other appropriate units.
Stability of this compound
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] While this compound is supplied as a stable crystalline solid[5], its stability in solution is a key consideration for formulation and storage.
The following table provides a hypothetical stability profile of this compound in a solution (e.g., 1 mg/mL in an ethanol/water co-solvent system) under accelerated storage conditions. This table should be populated with experimental data from a formal stability study.
| Time Point | Storage Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) | pH (if aqueous) |
| 0 | 40°C / 75% RH | Clear, colorless solution | 100.0 | < 0.1 | 6.8 |
| 1 Month | 40°C / 75% RH | Clear, colorless solution | 99.5 | 0.5 | 6.7 |
| 3 Months | 40°C / 75% RH | Clear, colorless solution | 98.2 | 1.8 | 6.5 |
| 6 Months | 40°C / 75% RH | Clear, slightly yellow solution | 96.5 | 3.5 | 6.3 |
A general protocol for conducting a stability study of this compound in solution, based on ICH guidelines, is as follows.
Materials:
-
This compound
-
Chosen solvent or formulation vehicle
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent or formulation vehicle.
-
Dispense the solution into appropriate containers that are representative of the intended final packaging.
-
Place the containers in stability chambers under various conditions as recommended by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
For photostability testing, expose the solution to a defined light source.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.
-
Analyze the samples for various stability-indicating parameters, including:
-
Appearance: Visual inspection for color change, precipitation, or clarity.
-
Assay: Quantification of the remaining this compound using a validated analytical method.
-
Degradation Products: Detection and quantification of any new peaks observed in the chromatogram.
-
pH: Measurement of the solution's pH if it is an aqueous-based formulation.
-
-
Compare the results to the initial time point (T=0) to assess the extent of degradation and determine the shelf-life.
Visualizations
The following diagram illustrates a general workflow for assessing the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing of this compound.
Tosylate groups are good leaving groups, and their degradation in the presence of nucleophiles (such as water or alcohols from the solvent) can occur via nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions. The following diagram illustrates a plausible hydrolytic degradation pathway for one of the tosylate groups on this compound.
References
Betulin Ditosylate: A Pivotal Intermediate in the Development of Novel Therapeutics
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene betulin, has emerged as a critical starting material in the synthesis of a diverse array of bioactive compounds. While direct therapeutic applications of this compound are not extensively documented, its enhanced solubility and reactivity make it an invaluable intermediate for developing novel drug candidates with potential applications in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the therapeutic landscape stemming from this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways modulated by its derivatives.
Introduction
Betulin, readily available from the bark of birch trees, has long been recognized for its wide spectrum of biological activities. However, its poor solubility has limited its therapeutic development. This compound, synthesized from betulin, overcomes this limitation, serving as a versatile scaffold for chemical modifications.[1] This modification significantly enhances its utility in pharmaceutical research and development, particularly in the synthesis of compounds targeting inflammatory conditions and various cancers.[1]
Therapeutic Applications of this compound Derivatives
The primary therapeutic value of this compound lies in its role as a precursor to a multitude of bioactive molecules. Research has demonstrated that derivatives synthesized from this compound exhibit significant potential in several key therapeutic areas.
Anticancer Activity
Derivatives of betulin have shown promising anticancer properties across a range of cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of Betulin Derivatives
| Derivative Class | Cell Line | IC50 Value (µM) | Reference |
| Acyl derivatives | MV4-11 (Leukemia) | 3.16 | [2] |
| Indole-functionalized derivatives | MCF-7 (Breast Cancer) | Not specified, but showed sensitivity | [3][4] |
| Chloroacetyl derivatives | Various tumor cell lines | Up to ten times more cytotoxic than betulinic acid | |
| Fatty acid esters | HT-29 (Colon Cancer) | 6.85 µg/mL | |
| Fatty acid esters | MCF-7 (Breast Cancer) | 9.4 µg/mL | |
| Fatty acid esters | NCI-H460 (Lung Cancer) | 30.74 µM | |
| Betulinic acid | Melanoma cell lines | 2.21 - 15.94 | |
| Betulinic acid | MCF-7 (Breast Cancer) | 11.5 ± 1.8 |
Anti-inflammatory Activity
Betulin and its derivatives have demonstrated potent anti-inflammatory effects. These compounds can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and reduce the production of pro-inflammatory mediators. One study found that certain betulin derivatives were more potent than dexamethasone in reducing IL-6 secretion. Another study showed that a pyrazole-fused betulin derivative suppressed the expression of IL-6, MCP-1, and COX-2.
Antiviral Activity
Several derivatives of betulin have been investigated for their antiviral properties. These compounds have shown activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and enteroviruses.
Table 2: Antiviral Activity of Betulin Derivatives
| Derivative | Virus | EC50 Value (µM) | Reference |
| Acyl derivative | Enterovirus E | 10.3 | |
| Acyl derivative | Human alphaherpesvirus 1 (HHV-1) | 17.2 | |
| Betulinic acid 3-oxime | Influenza A virus | Not specified, but showed highest activity | |
| Betulinic acid hydrazide | HIV-1 | Not specified, but showed activity | |
| Betulin phosphonate derivative | Bovine enterovirus (BEV) | Active | |
| Betulin phosphonate derivative | Human adenovirus 5 (HAdV-5) | Active |
Neuroprotective Effects
Emerging research suggests that betulin and its derivatives may possess neuroprotective properties. Studies have explored their potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. One study showed that betulin improved spatial memory and lowered levels of TNF-α, APLP2, and β-amyloid in a rat model of Alzheimer's disease. Another study using a C. elegans model of Parkinson's disease found that betulin reduced dopaminergic neuron degeneration.
Mechanisms of Action: Key Signaling Pathways
The therapeutic effects of betulin derivatives are underpinned by their ability to modulate critical cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Betulin derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by this compound Derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Betulin derivatives have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by this compound Derivatives.
Apoptosis Pathway
A key mechanism of the anticancer activity of betulin derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspase cascades.
Caption: Induction of the intrinsic apoptosis pathway by this compound Derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key assays used to evaluate the therapeutic potential of betulin derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the betulin derivative for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity Assay
-
Cell Culture: Grow host cells (e.g., Vero cells for HSV) in 96-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Simultaneously or post-infection, add serial dilutions of the betulin derivative to the wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).
-
CPE Observation: Observe the cells under a microscope to assess the extent of CPE.
-
Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits the viral CPE by 50%. This can be quantified using methods like the neutral red uptake assay.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the betulin derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-NF-κB, total NF-κB, p-ERK, total ERK, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Synthesis of Bioactive Derivatives from this compound
This compound's utility as a synthetic intermediate stems from the tosyl groups being excellent leaving groups, facilitating nucleophilic substitution reactions at the C-3 and C-28 positions of the betulin backbone. This allows for the introduction of various functional groups to create a library of derivatives with diverse pharmacological properties.
Caption: General synthetic workflow from Betulin to bioactive derivatives via this compound.
Conclusion and Future Directions
This compound stands as a cornerstone in the medicinal chemistry of triterpenoids. While its intrinsic therapeutic properties are not yet fully elucidated, its role as a key synthetic intermediate is undeniable. The diverse and potent biological activities of its derivatives in preclinical studies highlight the immense potential of this chemical scaffold. Future research should focus on synthesizing novel derivatives with improved pharmacokinetic profiles and conducting in-vivo efficacy and toxicity studies. The development of targeted drug delivery systems for these derivatives could further enhance their therapeutic index. Ultimately, the continued exploration of chemistry stemming from this compound holds great promise for the discovery of next-generation therapies for a range of human diseases.
References
Betulin Ditosylate: A Comprehensive Technical Review of its Synthesis and Inferred Biological Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene betulin, is a versatile synthetic intermediate with significant potential in medicinal chemistry. While direct pharmacological studies on this compound are not extensively reported in publicly available literature, its structural relationship to betulin and other bioactive derivatives suggests a high probability of valuable biological activities. This technical guide provides a detailed overview of the synthesis of this compound, and by extension, explores the well-documented anticancer and anti-inflammatory properties of its parent compound, betulin, and other relevant derivatives. This review aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of tosylated betulin compounds. All quantitative data from cited studies on related compounds is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, relevant signaling pathways associated with the biological activity of betulin are visualized using Graphviz diagrams.
Introduction
Betulin, a lupane-type pentacyclic triterpene, is abundantly available from the bark of birch trees. It has garnered significant scientific interest due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. However, its poor aqueous solubility and limited bioavailability have prompted the development of numerous derivatives to enhance its therapeutic potential.
This compound, systematically named (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate, is one such derivative. The introduction of tosylate groups at the C-3 and C-28 positions of the betulin backbone significantly enhances its utility as a synthetic intermediate by providing excellent leaving groups for nucleophilic substitution reactions. This modification opens avenues for the creation of a diverse library of novel betulin derivatives with potentially improved pharmacological profiles.
While this review will provide a detailed protocol for the synthesis of this compound, the subsequent sections on biological activity will focus on the known effects of the parent compound, betulin, due to the current absence of specific pharmacological data on the ditosylate derivative itself. The presented data on betulin and its other derivatives serves as a strong rationale for the future investigation of this compound as a potential therapeutic agent.
Synthesis of this compound
The synthesis of this compound involves the tosylation of the primary and secondary hydroxyl groups of betulin. A detailed experimental protocol, based on the work of Peipiņš et al. (2014), is provided below.[1]
Experimental Protocol: Tosylation of Betulin
Materials:
-
Betulin
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
To a solution of betulin (1 equivalent) in anhydrous pyridine, add 4-dimethylaminopyridine (catalytic amount) and p-toluenesulfonyl chloride (excess, e.g., 2.5 equivalents).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual pyridine. Repeat this step.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white powder.
-
The pure compound can be further crystallized from a mixture of hexanes and dichloromethane.[1]
Yield:
-
The reported yield for this procedure is approximately 15%.[1]
Synthesis Workflow
Inferred Biological Activity: Anticancer Potential
Extensive research has demonstrated the anticancer properties of betulin and its derivatives against a wide range of cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis through the mitochondrial pathway. While specific data for this compound is unavailable, the following tables summarize the in vitro cytotoxicity of the parent compound, betulin, against various human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Betulin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | >10 | --INVALID-LINK-- |
| HeLa | Cervical Carcinoma | ~20 | --INVALID-LINK-- |
| MCF-7 | Breast Adenocarcinoma | ~10 | --INVALID-LINK-- |
| PC-3 | Prostate Adenocarcinoma | >20 | --INVALID-LINK-- |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the cytotoxicity of compounds like betulin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Betulin (or derivative) stock solution in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Betulin-Induced Apoptosis
Betulin is known to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Inferred Biological Activity: Anti-inflammatory Potential
Betulin and its derivatives have also demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines.
Quantitative Data: Inhibition of Nitric Oxide Production by Betulin Derivatives
While specific data for this compound is not available, a study on other betulin derivatives demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
| Compound | Concentration (µM) | NO Inhibition (%) | Reference |
| Betulin | 10 | ~20 | --INVALID-LINK-- |
| Derivative 1 | 10 | ~50 | --INVALID-LINK-- |
| Derivative 2 | 10 | ~70 | --INVALID-LINK-- |
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
The following is a general protocol for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Betulin (or derivative) stock solution in DMSO
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated positive control.
Signaling Pathway: Inhibition of Inflammatory Mediators
Betulin and its derivatives can modulate inflammatory responses by interfering with key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.
Future Perspectives and Conclusion
This compound stands as a promising, yet largely unexplored, synthetic intermediate. Its enhanced reactivity, conferred by the tosylate groups, provides a versatile platform for the development of novel betulin derivatives. The extensive body of research on the parent compound, betulin, strongly suggests that this compound and its subsequent derivatives are likely to possess significant anticancer and anti-inflammatory activities.
Future research should focus on the direct biological evaluation of this compound to confirm these inferred properties. A thorough investigation of its cytotoxicity against a broad panel of cancer cell lines, as well as its anti-inflammatory effects in relevant in vitro and in vivo models, is warranted. Furthermore, its utility as a starting material for the synthesis of new chemical entities should be systematically explored to unlock the full therapeutic potential of the betulin scaffold.
References
An In-depth Technical Guide to the Rearrangement Reactions of Betulin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core rearrangement reactions of betulin and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on key transformations, including experimental protocols, quantitative data, and the biological significance of the resulting rearranged structures.
Introduction to Betulin and Its Reactivity
Betulin, a naturally abundant lupane-type pentacyclic triterpene found in the bark of birch trees, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential. The unique structural features of betulin, particularly the E-ring and the hydroxyl groups at C-3 and C-28, allow for a variety of chemical modifications. Among the most intriguing and synthetically useful transformations are rearrangement reactions, which can dramatically alter the carbon skeleton, leading to novel structures with distinct biological activities.
This guide focuses on two principal types of rearrangement reactions: the Wagner-Meerwein rearrangement and the neopentyl rearrangement. These transformations, typically acid-catalyzed, lead to the expansion of the E-ring and the formation of new cyclic systems, providing access to compounds such as allobetulin and other modified triterpenoid skeletons. Understanding these reactions is crucial for the rational design and synthesis of novel therapeutic agents derived from this readily available natural product.
Wagner-Meerwein Rearrangement: The Gateway to Allobetulin
The most prominent rearrangement of betulin is the acid-catalyzed Wagner-Meerwein rearrangement, which converts the lupane skeleton into the oleanane-type structure of allobetulin. This reaction involves the expansion of the five-membered E-ring to a six-membered ring and the concurrent formation of a 19β,28-epoxy bridge.
Reaction Mechanism
The reaction is initiated by the protonation of the C-20(29) double bond, leading to the formation of a tertiary carbocation at C-20. This is followed by a 1,2-alkyl shift, where the C-19-C-21 bond migrates to C-20, resulting in the expansion of the E-ring. The subsequent secondary carbocation at C-19 is then captured intramolecularly by the hydroxyl group at C-28, forming the characteristic ether linkage of allobetulin.[1]
Quantitative Data
The yield of allobetulin is highly dependent on the choice of acid catalyst and reaction conditions. A summary of various reported methods is presented in the table below.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Chloroform | Reflux | 1 h | 85-95 | [2] |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane | Room Temp. | 1 h | 91-99 | |
| Bismuth(III) triflate (10 mol%) | Dichloromethane | Reflux | 1.5 h | 98 | [3] |
| Formic acid | Formic acid | Reflux | 16 h | ~10 (formate) | [2] |
| Sulfuric acid on silica gel | Dichloromethane | Reflux | 0.5-6 h | 91-99 | |
| Ferric chloride on silica gel | Dichloromethane | Reflux | 0.5-6 h | 91-99 |
Experimental Protocol: Synthesis of Allobetulin using p-Toluenesulfonic Acid
The following protocol is adapted from Green et al. (2007).
Materials:
-
Betulin
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Chloroform
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve betulin (e.g., 55-65 mg) in chloroform (30-35 mL) in a 50 mL round-bottomed flask.
-
Add p-toluenesulfonic acid monohydrate (120 mg) and 3 drops of water to the solution.
-
Add a boiling chip and heat the mixture to a vigorous reflux for 60 minutes.
-
After cooling to room temperature, wash the chloroform solution with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure allobetulin.
Neopentyl Rearrangement
Another significant rearrangement occurs at the C-28 position of betulin derivatives, particularly when a good leaving group is present. This is a neopentyl-type rearrangement, which proceeds via a primary carbocation to a more stable rearranged carbocation, leading to a ring-expanded product.
Reaction Mechanism
When betulin ditosylate is heated in a solution of sodium acetate in acetic acid, the tosylate group at the C-28 position acts as a leaving group. The resulting primary carbocation is unstable and undergoes a rearrangement where the C-17-C-22 bond migrates to C-28, leading to the formation of a more stable tertiary carbocation and an expanded ring system. Elimination of a proton then yields the final rearranged product, 22(17→28)abeo-lup-17(28)-20(29)-dien-3β-tosylate.
Experimental Protocol: Synthesis of 22(17→28)abeo-lup-17(28)-20(29)-dien-3β-tosylate
Materials:
-
This compound
-
Sodium acetate
-
Acetic acid
Procedure:
-
Prepare a solution of 20% sodium acetate in acetic acid.
-
Dissolve this compound in the sodium acetate/acetic acid solution.
-
Heat the solution for a prolonged period. The exact temperature and duration will require optimization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would typically be worked up by dilution with water and extraction with an organic solvent.
-
The organic extract would then be washed, dried, and concentrated.
-
Purification of the crude product would likely be achieved by column chromatography.
Biological Significance and Signaling Pathways
The rearrangement of the betulin skeleton is not merely a synthetic curiosity; the resulting products often exhibit distinct and potent biological activities.
Bevirimat: An HIV Maturation Inhibitor
Bevirimat, a derivative of betulinic acid, is a first-in-class HIV maturation inhibitor. It specifically targets the final step of Gag polyprotein processing, preventing the cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1). This inhibition leads to the production of immature, non-infectious viral particles.
Allobetulin and Derivatives: Induction of Apoptosis in Cancer Cells
Allobetulin and its derivatives have demonstrated significant anticancer activity, primarily through the induction of apoptosis. The mechanism often involves the mitochondrial pathway. These compounds can induce an increase in intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3/7), ultimately leading to programmed cell death. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also modulated by these compounds.
Conclusion
The rearrangement reactions of betulin and its derivatives provide a powerful synthetic platform for the generation of structurally diverse and biologically active molecules. The Wagner-Meerwein and neopentyl rearrangements, in particular, offer routes to novel triterpenoid scaffolds that are not readily accessible through other means. The resulting compounds, such as allobetulin and its analogs, have shown significant promise in various therapeutic areas, including antiviral and anticancer applications. A thorough understanding of the mechanisms and experimental conditions of these rearrangements is essential for the continued development of new and effective drugs derived from this abundant natural resource.
References
- 1. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nstchemicals.com [nstchemicals.com]
- 3. Antiproliferative effect of mitochondria-targeting allobetulin 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prospective Role of Betulin Ditosylate in the Inhibition of Fatty Acid Synthase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in various cancers and metabolic diseases. This heightened FASN activity provides rapidly proliferating cells with the necessary lipids for membrane synthesis, energy storage, and signaling molecule production, rendering it a promising therapeutic target. Betulin, a naturally occurring pentacyclic triterpenoid, and its derivatives have emerged as potential FASN inhibitors. This technical guide explores the established role of the betulin scaffold in FASN inhibition and posits the potential of a specific derivative, betulin ditosylate, as a novel inhibitor. While direct evidence for this compound's activity against FASN is not yet established, this paper will lay the groundwork for its investigation by detailing the known mechanisms of related compounds, providing comprehensive experimental protocols for its evaluation, and presenting quantitative data from analogous betulin derivatives.
Introduction: Fatty Acid Synthase as a Therapeutic Target
Fatty acid synthase is a multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as dietary lipids fulfill cellular requirements. However, a diverse range of cancer cells exhibit a marked upregulation of FASN expression and activity. This "lipogenic phenotype" is associated with tumor progression, metastasis, and poor prognosis. The inhibition of FASN has been shown to induce apoptosis in cancer cells, making it an attractive target for anticancer drug development.
The antitumor mechanism of FASN inhibitors is multifaceted, involving the depletion of lipids necessary for membrane formation, the accumulation of toxic levels of the FASN substrate malonyl-CoA, and the disruption of critical signaling pathways that rely on lipid-modified proteins.
The Betulin Scaffold: A Foundation for FASN Inhibition
Betulin, a pentacyclic triterpenoid abundantly found in the bark of birch trees, and its derivatives, most notably betulinic acid, have demonstrated significant anti-cancer properties.[1][2] A key mechanism underlying their therapeutic potential is the inhibition of lipogenesis through the downregulation of FASN.
Mechanism of Action: Targeting the SREBP Pathway
The primary mechanism by which betulin and its derivatives inhibit FASN is through the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that play a central role in regulating the expression of genes involved in cholesterol and fatty acid metabolism, including the FASN gene.
Betulin has been shown to specifically inhibit the maturation of SREBPs.[3] It achieves this by promoting the interaction between two key regulatory proteins: SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig). This enhanced interaction retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its translocation to the Golgi apparatus where it would normally be processed into its active, nuclear form.[3] By inhibiting SREBP maturation, betulin effectively downregulates the transcription of FASN, leading to a reduction in fatty acid synthesis.[4]
The PI3K/Akt/mTOR signaling pathway, frequently hyperactivated in cancer, is a key upstream regulator of SREBP. Inhibition of this pathway has been shown to decrease FASN expression, and conversely, FASN inhibition can lead to decreased phosphorylation of Akt, suggesting a feedback loop. Betulin's ability to interfere with the SREBP pathway places it at a critical juncture in controlling cancer cell metabolism.
This compound: A Promising but Unexplored Derivative
Betulin possesses two hydroxyl groups at the C-3 and C-28 positions, which are amenable to chemical modification. This has led to the synthesis of a wide array of betulin derivatives with enhanced biological activities. This compound is a derivative where both hydroxyl groups of betulin have been converted to tosylates.
While the direct inhibitory effect of this compound on FASN has not been reported, its chemical nature suggests it is a compelling candidate for investigation. The introduction of tosylate groups can significantly alter the physicochemical properties of the parent molecule, potentially influencing its solubility, cell permeability, and interaction with biological targets. Furthermore, tosylates are excellent leaving groups, making this compound a versatile intermediate for the synthesis of further derivatives with potentially enhanced potency and selectivity.
Quantitative Data on Betulin and Its Derivatives
To provide a framework for the potential efficacy of this compound, the following table summarizes the reported IC50 values for betulin and some of its derivatives against various cancer cell lines. It is important to note that these IC50 values reflect general cytotoxicity and not necessarily specific FASN inhibition, although for many of these compounds, the anti-proliferative effects are linked to the induction of apoptosis.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Betulin | A549 (Lung Carcinoma) | 15.51 | |
| Betulin | MCF-7 (Breast Cancer) | 38.82 | |
| Betulin | PC-3 (Prostate Cancer) | 32.46 | |
| Betulin | MV4-11 (Leukemia) | 18.16 | |
| Betulinic Acid Derivative 5 | A375 (Melanoma) | 36 | |
| Betulinic Acid Derivative 5 | MCF-7 (Breast Cancer) | 25 | |
| Betulin Derivative (Succinic Acid Amide 2a) | MV4-11 (Leukemia) | 2.03 | |
| Betulin Derivative (Succinic Acid Amide 2d) | MV4-11 (Leukemia) | 3.16 |
Experimental Protocols
The following section details the methodologies for key experiments to evaluate the role of this compound as a FASN inhibitor.
Synthesis of this compound
A general procedure for the tosylation of betulin involves the reaction of betulin with tosyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Protocol:
-
Dissolve betulin in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (tosyl chloride) portion-wise with stirring.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FASN Activity Assay (NADPH Depletion Assay)
This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of its co-factor, NADPH.
Protocol:
-
Prepare a reaction buffer containing potassium phosphate buffer, EDTA, and dithiothreitol.
-
In a 96-well plate, add the reaction buffer, purified FASN enzyme, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH.
-
Immediately measure the absorbance at 340 nm at 37°C in a microplate reader, taking readings at regular intervals for 15-30 minutes.
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of FASN inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells known to overexpress FASN (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for FASN and Signaling Proteins
Western blotting is used to detect changes in the expression levels of FASN and key proteins in related signaling pathways.
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against FASN, phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if this compound affects the binding of SREBP to the FASN promoter.
Protocol:
-
Treat cells with this compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitate the chromatin with an antibody specific for SREBP or a control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific for the SREBP-binding element in the FASN promoter to quantify the amount of precipitated DNA.
-
A decrease in the amount of FASN promoter DNA immunoprecipitated with the SREBP antibody in treated cells compared to control cells would indicate that this compound inhibits SREBP binding.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of FASN Regulation by Betulin
Caption: Proposed signaling pathway for FASN regulation by the betulin scaffold.
Experimental Workflow for Evaluating this compound's Effect on FASN
Caption: A logical workflow for the comprehensive evaluation of this compound.
Conclusion and Future Directions
The overexpression of FASN in cancer cells presents a compelling therapeutic target, and the betulin scaffold has shown considerable promise in inhibiting this key lipogenic enzyme. While direct evidence for the FASN-inhibitory activity of this compound is currently lacking, its chemical structure, derived from a known FASN-inhibiting natural product, makes it a high-priority candidate for investigation. The tosylation of betulin may enhance its pharmacological properties, and this compound could serve as a valuable synthetic intermediate for the creation of a new generation of FASN inhibitors.
The experimental protocols detailed in this whitepaper provide a clear roadmap for the comprehensive evaluation of this compound's potential as a FASN inhibitor. Future research should focus on synthesizing and characterizing this compound and then systematically assessing its effects on FASN activity, cancer cell viability, and the upstream SREBP and PI3K/Akt/mTOR signaling pathways. Such studies will be crucial in determining whether this compound can be developed into a clinically viable therapeutic agent for the treatment of cancer and other diseases characterized by aberrant lipid metabolism.
References
A Technical Guide to the Anticancer and Anti-inflammatory Properties of Betulin and its Ditosylate Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the bioactivities of the natural pentacyclic triterpene, Betulin, and its prominent derivative, Betulinic Acid. However, specific, in-depth research on the anticancer and anti-inflammatory properties of Betulin ditosylate is limited in publicly available resources. This guide provides a comprehensive overview of the well-documented properties of the parent compound, Betulin, from which the activities of this compound can be inferred and investigated. The tosylate functional groups in this compound are known to enhance solubility and reactivity, suggesting it is a promising candidate for pharmaceutical development.[1]
Introduction: Betulin and this compound
Betulin is a naturally abundant lupane-type pentacyclic triterpene found primarily in the bark of birch trees (Betula sp.).[2] It serves as a versatile chemical scaffold for synthesizing derivatives with enhanced pharmacological profiles.[3][4] One such derivative is this compound, synthesized by introducing tosyl (4-methylbenzenesulfonate) groups at the C-3 and C-28 hydroxyl positions of the betulin backbone. While research on this specific derivative is emerging, the extensive data on Betulin provides a strong foundation for understanding its potential. This document details the established anticancer and anti-inflammatory mechanisms of Betulin, presenting quantitative data, experimental protocols, and key signaling pathways.
The logical synthesis pathway from the parent compound is outlined below.
Figure 1: Synthesis of this compound from Betulin.
Anticancer Properties
Betulin exhibits significant anticancer activity across a wide range of cancer cell lines. Its primary mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, with low cytotoxicity towards normal cells.
Mechanism of Action: Apoptosis Induction
Betulin's pro-apoptotic activity is mediated by the activation of the caspase cascade. Studies show that Betulin treatment leads to:
-
Activation of Initiator Caspases: Activation of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).
-
Activation of Executioner Caspases: Subsequent activation of caspase-3 and caspase-7.
-
PARP Cleavage: Cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, by active caspase-3.
-
Modulation of Bcl-2 Family Proteins: Betulin can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring mitochondrial outer membrane permeabilization.
-
Death Receptor Activation: It can activate TNF-related apoptosis-inducing ligand (TRAIL) receptors, initiating the extrinsic pathway.
In some cancer models, such as osteosarcoma and colorectal cancer, Betulin also induces autophagy, which contributes to apoptotic cell death, often through inhibition of the mTOR signaling pathway.
Figure 2: Betulin-induced apoptotic signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of Betulin have been quantified in numerous studies, typically reported as IC₅₀ (half-maximal inhibitory concentration) values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 8.3 - 30.7 | |
| A549 | Lung Carcinoma | 0.4 - 25 | |
| HeLa | Cervical Carcinoma | ~10 - 30 | |
| HCT116 | Colorectal Carcinoma | 11.3 - 22.6 | |
| HT-29 | Colorectal Adenocarcinoma | 4.3 - <30 | |
| PC-3 | Prostate Carcinoma | >10 | |
| MV4-11 | Leukemia | <5 |
Table 1: Summary of reported IC₅₀ values for Betulin against various human cancer cell lines.
Experimental Protocols
This protocol provides a general method for determining the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1x and 1.5x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
Anti-inflammatory Properties
Betulin and its derivatives demonstrate potent anti-inflammatory effects, primarily by modulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory action of Betulin is largely attributed to its ability to suppress the activation of the NF-κB transcription factor.
-
Inhibition of IκBα Degradation: Betulin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, Betulin blocks the nuclear translocation of the active NF-κB p65/p50 heterodimer.
-
Downregulation of Inflammatory Genes: The lack of nuclear NF-κB prevents the transcription of pro-inflammatory genes, leading to reduced production of mediators such as iNOS, COX-2, TNF-α, and IL-6.
-
MAPK Pathway Modulation: Betulin can also attenuate the phosphorylation of key kinases in the MAPK pathway (p38, ERK, JNK), which often acts upstream or parallel to NF-κB activation.
-
Activation of Nrf2 Pathway: Betulin activates the Nrf2 signaling pathway, which upregulates antioxidant enzymes like HO-1 and NQO1, contributing to its anti-inflammatory effects.
Figure 3: Inhibition of the NF-κB pathway by Betulin.
Quantitative Data: Inhibition of Inflammatory Mediators
Studies on murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) provide quantitative evidence of Betulin's anti-inflammatory effects.
| Inflammatory Mediator | Effect of Betulin | Key Pathway Involved | Reference |
| Nitric Oxide (NO) | Dose-dependent inhibition | iNOS downregulation (NF-κB) | |
| COX-2 | Dose-dependent inhibition | NF-κB, MAPK | |
| IL-6 | Potent reduction in secretion | NF-κB | |
| TNF-α | Suppression of expression | NF-κB | |
| HO-1 / NQO1 | Upregulation | AMPK/AKT/Nrf2 |
Table 2: Summary of Betulin's effects on key inflammatory mediators and pathways.
Experimental Protocols
This protocol measures nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
This method assesses the inhibition of NF-κB activation by measuring the amount of p65 subunit in the nucleus.
-
Cell Treatment: Grow cells (e.g., RAW 264.7) in 60 mm dishes. Pre-treat with this compound for 2 hours, then stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Nuclear/Cytoplasmic Fractionation: Harvest cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use Lamin B1 or Histone H3 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative amount of p65 in the nucleus.
Summary and Future Directions
Betulin is a potent bioactive compound with well-documented anticancer and anti-inflammatory properties, mediated primarily through the induction of apoptosis and the inhibition of the NF-κB signaling pathway. The data presented for the parent compound, Betulin, provides a robust framework for investigating its ditosylate derivative. The addition of tosylate groups may enhance bioavailability and potency, making this compound a highly attractive candidate for further preclinical and clinical development. Future research should focus on direct, comparative studies of this compound to quantify its specific IC₅₀ values, elucidate any modulations in its mechanism of action, and evaluate its pharmacokinetic and in vivo efficacy.
Figure 4: General workflow for anticancer evaluation.
References
Betulin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Transformation into Betulin Ditosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of betulin, a naturally occurring pentacyclic triterpene, with a focus on its natural sourcing, isolation methodologies, and its role as a precursor to the synthetic derivative, betulin ditosylate. This document is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Natural Sources of Betulin
Betulin is predominantly found in the outer bark of birch trees (Betula species), where it can constitute a significant portion of the bark's dry weight.[1] The high concentration of this compound in birch bark gives the trees their characteristic white color.[1] While betulin has been identified in over 200 plant species, birch bark remains the most commercially viable source due to its high abundance.[2]
The betulin content can vary depending on the specific birch species, geographical location, age of the tree, and the season of harvesting.[3][4] For instance, Silver birch (Betula pendula) is known to be a particularly rich source.
Table 1: Betulin Content in Various Natural Sources
| Natural Source | Plant Family | Part of Plant | Betulin Content (% of dry weight) | Reference(s) |
| Silver Birch (Betula pendula) | Betulaceae | Outer Bark | 10 - 40% | |
| Warty Birch (Betula verrucosa) | Betulaceae | Outer Bark | Up to 30% | |
| Fluffy Birch (Betula pubescens) | Betulaceae | Outer Bark | Up to 30% | |
| Hazel (Corylus avellana) | Betulaceae | Bark | Present | |
| Calendula (Calendula officinalis) | Asteraceae | - | Present | |
| Jujube (Ziziphus jujuba) | Rhamnaceae | - | Present |
Isolation and Purification of Betulin from Natural Sources
The extraction and purification of betulin from its natural sources, primarily birch bark, is a critical step in its utilization for further chemical synthesis. A variety of methods have been developed, ranging from classical solvent extraction to more modern techniques.
Extraction Methodologies
Several techniques are employed for the extraction of betulin, each with its own advantages and disadvantages in terms of yield, purity, cost, and environmental impact.
-
Solvent Extraction: This is the most common method, utilizing a range of organic solvents. The choice of solvent significantly impacts the extraction efficiency and the profile of co-extracted impurities. Common solvents include ethanol, methanol, acetone, chloroform, n-heptane, and ethyl acetate. Soxhlet extraction is a frequently used technique that allows for continuous extraction with a small amount of solvent.
-
Supercritical Fluid Extraction (SFE): This method often employs supercritical carbon dioxide (scCO2) as the solvent. It is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent. The properties of scCO2 can be tuned by altering pressure and temperature, allowing for selective extraction.
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption compared to conventional methods.
-
Sublimation: This method involves heating the birch bark under vacuum, causing the betulin to vaporize and then condense as a purified solid.
Purification Techniques
The crude extract obtained from the initial extraction process typically contains impurities such as lupeol, betulinic acid, and various coloring agents. Therefore, further purification steps are necessary to obtain high-purity betulin.
-
Recrystallization: This is a fundamental purification technique for solid compounds. The crude betulin is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of crystals with higher purity. Ethanol is a commonly used solvent for the recrystallization of betulin.
-
Column Chromatography: This technique is used to separate betulin from other compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
-
Alkaline Treatment: Treatment of the extract with an alkaline solution, such as calcium hydroxide (Ca(OH)2) in ethanol, can be used to remove acidic impurities like betulinic acid.
Experimental Workflow for Betulin Isolation
The following diagram illustrates a general workflow for the isolation and purification of betulin from birch bark.
Caption: Figure 1: General Workflow for Betulin Isolation and Purification.
Detailed Experimental Protocol: Isolation and Purification of Betulin
The following protocol is a representative example of a lab-scale procedure for isolating high-purity betulin from birch bark.
Materials:
-
Dried outer bark of Betula pendula
-
Ethanol (95% and absolute)
-
Chloroform
-
Benzene (use with extreme caution in a well-ventilated fume hood)
-
Calcium Hydroxide (Ca(OH)2)
-
Silica gel for column chromatography
-
Soxhlet extractor
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Grind the dried birch bark into a fine powder.
-
Place the powdered bark (e.g., 100 g) into a cellulose thimble and insert it into a Soxhlet extractor.
-
Extract the bark with 95% ethanol for 8-12 hours.
-
After extraction, concentrate the ethanolic extract using a rotary evaporator to obtain a crude solid residue.
-
-
Purification:
-
Step 1: Removal of Acidic Impurities: Dissolve the crude extract in hot absolute ethanol. Add freshly prepared Ca(OH)2 and reflux the mixture for 1 hour. Filter the hot solution to remove the calcium salts of acidic compounds.
-
Step 2: Removal of Lupeol: Evaporate the ethanol from the filtrate. To the resulting solid, add benzene and heat to dissolve the lupeol, which is more soluble in benzene than betulin. Cool the mixture and filter to separate the less soluble betulin.
-
Step 3: Recrystallization: Dissolve the betulin-rich solid in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization. Filter the white crystalline betulin and wash with cold ethanol.
-
Step 4: Column Chromatography (Optional): If further purification is required, dissolve the crystalline betulin in chloroform and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate any remaining impurities.
-
Step 5: Final Recrystallization: Recrystallize the purified betulin from absolute ethanol to obtain a final product with >99% purity. Dry the crystals under vacuum.
-
Synthesis of this compound
This compound is a key synthetic intermediate derived from betulin. The tosylation reaction involves the conversion of the two hydroxyl groups of betulin (at positions C-3 and C-28) into tosylate esters. This is achieved by reacting betulin with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Reaction and Mechanism
The tosylation of an alcohol proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of the tosyl chloride, with the base serving to deprotonate the alcohol and to neutralize the HCl byproduct.
Experimental Workflow for the Synthesis of this compound
The following diagram outlines the typical laboratory procedure for the synthesis of this compound from betulin.
Caption: Figure 2: Workflow for the Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
High-purity betulin
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve betulin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Tosylation:
-
Slowly add p-toluenesulfonyl chloride (2.2 - 2.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash successively with 1 M HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by crystallization from a suitable solvent system (e.g., methanol/dichloromethane) to yield this compound as a white solid.
-
Biological Activity and Signaling Pathways of Betulin and its Derivatives
Betulin and its derivatives, including betulinic acid (which can be synthesized from betulin), exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These effects are mediated through the modulation of various cellular signaling pathways.
Key Signaling Pathways Modulated by Betulin
Research has shown that betulin can influence several key signaling cascades involved in cellular processes such as inflammation, proliferation, and apoptosis.
-
NF-κB Pathway: Betulin and its derivatives have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response, and its inhibition leads to a downregulation of pro-inflammatory cytokines.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Betulin has been observed to modulate the activity of key proteins in this pathway, such as ERK, JNK, and p38, which can contribute to its anti-cancer effects.
-
Nrf2 Pathway: Betulin can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a central role in the cellular antioxidant response. This activation leads to the expression of antioxidant and detoxifying enzymes, contributing to its protective effects against oxidative stress.
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and proliferation. Betulinic acid has been shown to suppress this pathway, leading to the induction of autophagy and apoptosis in cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the modulation of key signaling pathways by betulin, leading to its anti-inflammatory and anti-cancer effects.
Caption: Figure 3: Modulation of Key Signaling Pathways by Betulin.
Conclusion
Betulin, readily available from birch bark, is a valuable natural product that serves as a versatile starting material for the synthesis of biologically active compounds. The efficient isolation and purification of betulin are crucial for its application in drug discovery and development. Its derivative, this compound, is an important intermediate for further chemical modifications. The diverse pharmacological activities of betulin and its derivatives, mediated through the modulation of key signaling pathways, underscore their potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide provides a comprehensive overview of the technical aspects of sourcing, isolating, and chemically modifying betulin, offering a solid foundation for researchers in this exciting field.
References
- 1. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid protects against LPS-induced intestinal inflammatory damage via inhibiting Nrf2/TXNIP/NLRP3 signaling pathways in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Betulin Ditosylate: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of betulin ditosylate in a research laboratory setting. It includes a detailed experimental protocol, characterization data, and visualizations of the synthesis workflow and relevant biological pathways.
Introduction
Betulin, a naturally abundant pentacyclic triterpene found in the bark of birch trees, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The tosylation of betulin to form this compound is a key chemical modification that introduces versatile tosyl groups at the C-3 and C-28 positions. These tosylates are excellent leaving groups, making this compound a valuable intermediate for the synthesis of a diverse array of novel betulin derivatives with potentially enhanced therapeutic properties. This protocol details a reliable method for the synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Betulin and this compound
| Property | Betulin (Starting Material) | This compound (Product) |
| Molecular Formula | C₃₀H₅₀O₂ | C₄₄H₆₂O₆S₂[1] |
| Molecular Weight | 442.72 g/mol [2] | 751.09 g/mol |
| Appearance | White crystalline solid | Colorless powder/crystals[1] |
| Melting Point | 251-252 °C | 130 °C (decomposition)[1] |
| Optical Rotation | [α]D²⁰ = +19.6° (c 1.0, CHCl₃) | [α]D²⁰ = +24.2° (c 0.40, CHCl₃)[1] |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | See Table 2 | See Table 3 |
| ¹³C-NMR (100.6 MHz, CDCl₃) δ (ppm) | See Table 4 | See Table 5 |
| IR (KBr) ν (cm⁻¹) | 3359 (O-H), 3078 (=C-H), 2944, 2870 (C-H), 1644 (C=C) | Characteristic peaks expected: ~1360 & ~1175 (S=O), ~1100 (C-O) |
| Mass Spectrometry | m/z 442 (M⁺) | Expected: m/z 751 [M+H]⁺ or 773 [M+Na]⁺ |
Table 2: ¹H-NMR Spectroscopic Data for Betulin (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 4.68 | s | 1H | H-29a |
| 4.58 | s | 1H | H-29b |
| 3.79 | d, J=10.8 Hz | 1H | H-28a |
| 3.33 | d, J=10.8 Hz | 1H | H-28b |
| 3.18 | dd, J=11.2, 4.8 Hz | 1H | H-3 |
| 2.38 | m | 1H | H-19 |
| 1.68 | s | 3H | H-30 (CH₃) |
| 1.02, 0.98, 0.97, 0.82, 0.76 | s | 3H each | 5 x CH₃ |
Data compiled from various sources.
Table 3: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d, J=8.2 Hz | 4H | Ar-H (ortho to SO₂) |
| 7.34 | d, J=8.2 Hz | 4H | Ar-H (meta to SO₂) |
| 4.64 | s | 1H | H-29a |
| 4.54 | s | 1H | H-29b |
| 4.49 | t, J=8.5 Hz | 1H | H-3 |
| 3.86 | d, J=9.4 Hz | 1H | H-28a |
| 3.40 | d, J=9.4 Hz | 1H | H-28b |
| 2.45 | s | 6H | 2 x Ar-CH₃ |
| 1.63 | s | 3H | H-30 (CH₃) |
| 0.96, 0.93, 0.82, 0.81, 0.79 | s | 3H each | 5 x CH₃ |
Table 4: ¹³C-NMR Spectroscopic Data for Betulin (100.6 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 150.5 | C-20 |
| 109.7 | C-29 |
| 79.0 | C-3 |
| 60.5 | C-28 |
| 55.3, 50.4, 48.7, 47.8, 42.7, 40.9, 38.9, 38.7, 37.3, 37.2, 34.2, 34.0, 29.7, 29.1, 28.0, 27.4, 27.1, 25.2, 20.8, 19.1, 18.3, 16.1, 16.0, 15.4, 14.8 | Other C |
Data compiled from various sources.
Table 5: ¹³C-NMR Spectroscopic Data for this compound (100.6 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 150.0 | C-20 |
| 144.7, 144.6 | Ar-C (quat) |
| 134.4, 134.3 | Ar-C (quat) |
| 129.8, 129.7 | Ar-CH |
| 127.7, 127.6 | Ar-CH |
| 109.9 | C-29 |
| 89.2 | C-3 |
| 67.9 | C-28 |
| 55.2, 50.0, 48.6, 47.7, 46.3, 42.6, 40.8, 38.6, 38.4, 37.8, 37.0, 34.3, 33.8, 29.6, 29.4, 27.9, 26.6, 25.0, 21.6, 20.7, 19.2, 18.1, 16.4, 16.0, 15.9, 14.7 | Other C |
Experimental Protocols
Materials and Equipment
-
Betulin (≥98%)
-
p-Toluenesulfonyl chloride (TsCl, ≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
4-Dimethylaminopyridine (DMAP, ≥99%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, analytical grade)
-
Hexanes (analytical grade)
-
Toluene (analytical grade)
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Filtration apparatus
Synthesis of this compound
-
To a solution of betulin (1.0 g, 2.26 mmol, 1.0 equiv.) in anhydrous pyridine (10 mL) in a round-bottom flask under an inert atmosphere, add p-toluenesulfonyl chloride (1.72 g, 9.04 mmol, 4.0 equiv.) and 4-dimethylaminopyridine (DMAP; 25 mg, 0.20 mmol, 0.09 equiv.).
-
Stir the resulting reaction mixture at ambient temperature for 72 hours.
-
Monitor the reaction progress by TLC (eluent: EtOAc/hexanes 1:5). The product, this compound, will have an Rf value of approximately 0.40.
-
After completion of the reaction, remove the pyridine by evaporation under reduced pressure, ensuring the water bath temperature remains below 35 °C.
-
To remove residual pyridine, add toluene (10 mL) to the residue and evaporate under reduced pressure. Repeat this azeotropic distillation with toluene two more times (2 x 10 mL).
Purification of this compound
-
Directly transfer the resulting residue onto a silica gel column.
-
Perform column chromatography using a gradient elution, starting with pure hexanes and gradually increasing the polarity with ethyl acetate. A typical eluent system is EtOAc/hexanes (3/97).
-
Collect the fractions corresponding to the product (Rf = 0.40 in EtOAc/hexanes 1:5).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield a colorless powder.
-
For further purification and to obtain single crystals, dissolve the powder in a minimal amount of dichloromethane and add hexanes (e.g., 15:1 hexanes/dichloromethane) followed by slow evaporation at ambient temperature.
Characterization
-
TLC Analysis: Monitor the reaction and column chromatography using TLC plates with a mobile phase of ethyl acetate/hexanes (1:5, v/v). Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Melting Point: Determine the melting point of the purified product.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra of the purified product in CDCl₃.
-
IR Spectroscopy: Obtain an IR spectrum of the product to identify characteristic functional group vibrations.
-
Mass Spectrometry: Analyze the product by mass spectrometry to confirm the molecular weight.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathways of Betulin and its Derivatives
Betulin and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for the development of new therapeutic agents based on the betulin scaffold.
Caption: Key signaling pathways modulated by betulin and its derivatives.
Drug Development Workflow for Betulin Derivatives
The development of new drugs from natural products like betulin follows a structured workflow from initial discovery to potential clinical application.
Caption: General workflow for the development of drugs from betulin.
References
Application Notes and Protocols for the Quantification of Betulin Ditosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene betulin, is a compound of increasing interest in pharmaceutical development due to its potential therapeutic properties, including anti-inflammatory and anticancer activities[1]. As with any active pharmaceutical ingredient (API), accurate and precise quantification is critical for formulation development, quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.
These application notes provide detailed protocols for the quantitative analysis of this compound in pharmaceutical preparations and biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for betulin and its derivatives and serve as a comprehensive guide for researchers.
Analytical Techniques Overview
The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from potential impurities and formulation excipients. For detection, UV spectrophotometry offers a simple and robust method, while mass spectrometry provides superior sensitivity and selectivity, especially for complex matrices like plasma.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the routine analysis of pharmaceutical compounds.[2][3][4][5] It is suitable for quantifying this compound in bulk drug substances and finished dosage forms.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for the determination of low concentrations of this compound in biological matrices such as plasma or tissue homogenates.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are illustrative and should be confirmed during in-house method validation.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is designed for the quantification of this compound in pharmaceutical formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for pH adjustment)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (based on the UV absorbance of similar triterpenoids)
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 to 200 µg/mL.
-
Sample Preparation (e.g., for a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is suitable for determining the concentration of this compound in plasma for pharmacokinetic studies.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (for extraction)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system
-
C18 or Phenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
3. LC-MS/MS Conditions
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient elution may be required to separate the analyte from matrix components.
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive or negative (to be optimized)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.
4. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of this compound in a blank biological matrix (e.g., drug-free plasma) to create calibration standards.
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction with ethyl acetate to further clean up the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
5. Analysis
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared calibration standards and quality control (QC) samples.
-
Inject the unknown plasma samples.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
Application Notes and Protocols for Betulin Ditosylate in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin ditosylate is a derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees. Betulin and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] These compounds have been shown to modulate various signaling pathways, making them promising candidates for drug development.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture-based assays. The protocols detailed below are based on established methodologies for analogous compounds like betulin and betulinic acid and may require optimization for this compound.
Mechanism of Action
The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on the activities of its parent compound, betulin, and other derivatives, it is hypothesized to exert its effects through the modulation of key cellular signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Effects: Betulin and its derivatives have been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators.[3]
Anticancer and Pro-apoptotic Effects: Betulin and its derivatives can induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the intrinsic mitochondrial pathway and can be associated with the inhibition of signaling pathways that promote cell survival, such as the PI3K/Akt and MAPK pathways. Some derivatives have also been found to inhibit the Hedgehog signaling pathway, which is crucial for the development and progression of certain cancers.
Data Presentation: In Vitro Efficacy of Betulin and its Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of betulin and its derivatives against various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | A549 | Lung Cancer | 15.51 | |
| Betulin | MCF-7 | Breast Cancer | 38.82 | |
| Betulin | PC-3 | Prostate Cancer | 32.46 | |
| Betulin | MV4-11 | Leukemia | 18.16 | |
| Betulinic Acid | A375 | Melanoma | 2.21 ± 0.42 | |
| Betulinic Acid | SK-MEL28 | Melanoma | 15.94 ± 3.95 | |
| Betulinic Acid | FM55M2 | Melanoma | 8.83 ± 2.01 | |
| Betulinic Acid | FM55P | Melanoma | 10.43 ± 2.98 | |
| Betulinic Acid | PC-3 | Prostate Cancer | ~20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known effects of betulin and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Drug Delivery Systems for Betulin Ditosylate
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Betulin ditosylate is a derivative of the naturally occurring pentacyclic triterpene, betulin. While betulin itself exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties, its clinical application is often hampered by poor hydrophobicity, leading to low solubility and bioavailability.[1][2] The tosylate modification in this compound is designed to enhance its solubility and reactivity, making it a valuable compound for pharmaceutical synthesis.[3] Despite this improvement, formulating this compound into advanced drug delivery systems is crucial to further optimize its therapeutic potential by enabling controlled release, targeted delivery, and improved pharmacokinetic profiles.
These application notes provide a comprehensive guide and established protocols for the development and characterization of nanoparticle-based drug delivery systems for this compound. The methodologies are adapted from successful strategies used for betulin and its other derivatives and are intended to serve as a robust starting point for formulation development.
2.0 Potential Therapeutic Mechanisms of Action
While research specifically on this compound's signaling is emerging, the mechanisms of its parent compound, betulin, are well-studied. It is hypothesized that this compound will share similar pathways, primarily related to anti-inflammatory and anticancer effects.
-
Anti-Inflammatory Pathway: Betulin has been shown to exert anti-inflammatory effects through the activation of the AMPK/AKT/Nrf2 signaling pathway.[4] This pathway leads to the upregulation of antioxidant enzymes and the downregulation of inflammatory mediators like iNOS and COX-2.[4] Betulin may also act as a dissociated glucocorticoid receptor (GR) modulator, contributing to its anti-inflammatory action with potentially reduced side effects.
-
Anticancer Pathway: The anticancer activity of betulin and its derivatives, such as betulinic acid, is strongly linked to their ability to induce apoptosis via the mitochondrial (intrinsic) pathway. This involves the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death. Some studies also suggest modulation of other key cancer signaling pathways, including PI3K/Akt/mTOR.
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory signaling cascade for this compound.
Diagram 2: Proposed Anticancer (Apoptosis) Signaling Pathway
Caption: Proposed mitochondrial (intrinsic) pathway of apoptosis for this compound.
3.0 Formulation and Characterization Protocols
Given its hydrophobic nature, nanoparticle-based systems are a promising approach for this compound delivery. The following protocols detail the formulation of polymeric nanoparticles via emulsion-solvent evaporation, followed by their comprehensive characterization.
Diagram 3: Experimental Workflow for Nanoparticle Formulation & Characterization
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Betulin and its Derivatives in Cancer Cell Line Studies: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin, a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, and its derivatives, most notably Betulinic acid, have garnered significant attention in oncological research for their potent anticancer activities. These compounds have demonstrated selective cytotoxicity against a variety of cancer cell lines while exhibiting low toxicity towards normal cells. This document provides a comprehensive overview of the application of Betulin and its derivatives in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. While the specific derivative "Betulin ditosylate" is not extensively documented in publicly available research, the data presented herein for Betulin and Betulinic acid serves as a foundational guide for investigating the therapeutic potential of this class of compounds.
Mechanism of Action
Betulin and its derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) in cancer cells. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is initiated by the perturbation of mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytosol.[1] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[2]
Furthermore, studies have shown that these compounds can modulate various signaling pathways critical for cancer cell survival and proliferation. For instance, Betulin has been shown to inhibit the NF-κB pathway in breast cancer cells, which is known to promote cell survival.[3] In other cancer types, Betulinic acid has been found to downregulate the PI3K/Akt signaling pathway, a crucial pathway for cell growth and proliferation.[4] Additionally, Betulin can inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism, and induce autophagy, a cellular process that can lead to apoptosis in cancer cells.[5]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of Betulin and Betulinic acid have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The following tables summarize the reported IC50 values for Betulin and Betulinic acid in various cancer cell lines.
Table 1: IC50 Values of Betulin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 15.51 | |
| MCF-7 | Breast Cancer | 8.32 - 38.82 | |
| HeLa | Cervical Carcinoma | 10 - 15 mg/mL | |
| HepG2 | Hepatoma | 10 - 15 mg/mL | |
| PC-3 | Prostate Carcinoma | 20 - 60 mg/mL | |
| SK-N-AS | Neuroblastoma | Strong Inhibition | |
| HT-29 | Colon Carcinoma | Strong Inhibition |
Table 2: IC50 Values of Betulinic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 9.5 | |
| A549 | Lung Adenocarcinoma | > 20 | |
| H1299 | Non-Small Cell Lung Cancer | > 20 | |
| HeLa | Cervical Cancer | ~30 | |
| HL-60 | Promyelocytic Leukemia | 134 µg/mL |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of Betulin and its derivatives in cancer cell line studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Betulin or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to investigate the effect of the compound on signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Betulin-induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
Betulin and its derivatives represent a promising class of natural compounds with significant potential for cancer therapy. Their ability to selectively induce apoptosis in cancer cells through various signaling pathways makes them attractive candidates for further drug development. The data and protocols presented in these application notes provide a solid foundation for researchers to design and execute studies aimed at further elucidating the anticancer mechanisms of these compounds and exploring their therapeutic applications. Continued research, including the investigation of specific derivatives like this compound, is crucial to fully realize the clinical potential of this important class of natural products.
References
- 1. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC and NMR Analysis of Betulin Ditosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analytical characterization of betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene, betulin. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation. The methods described herein are essential for ensuring the quality and identity of this compound for research and drug development purposes.
Introduction
Betulin, a lupane-type pentacyclic triterpenoid, is abundantly available from the bark of birch trees.[1] Its diverse biological activities, including anti-inflammatory and anti-cancer properties, have made it a compelling scaffold for medicinal chemistry. Derivatization of betulin's primary and secondary hydroxyl groups allows for the modulation of its physicochemical properties and biological activity. This compound is a key intermediate, synthesized by tosylation of the hydroxyl groups at the C-3 and C-28 positions. This modification enhances its utility as a precursor for further chemical transformations by converting the hydroxyls into good leaving groups.
Accurate and reliable analytical methods are crucial for confirming the successful synthesis and purity of this compound. This note details a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for rapid purity analysis and comprehensive 1H and 13C NMR protocols for unambiguous structural confirmation.
Synthesis of this compound
For context, a representative synthesis of this compound from betulin is outlined. The reaction involves the tosylation of the two hydroxyl groups of betulin using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.
Reaction Scheme:
Betulin + 2 TsCl —(Pyridine)→ this compound + 2 HCl
This conversion is a standard procedure for activating alcoholic functional groups.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This RP-HPLC method is designed for the separation and purity determination of this compound. Given that triterpenoids like betulin lack strong UV chromophores, detection is performed at a low wavelength.[2] Isocratic elution is recommended to ensure method robustness and reproducibility.[2]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 20 µL |
| Run Time | 20 min |
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase if necessary.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the structural elucidation of this compound. The following protocols for 1H and 13C NMR will confirm the presence of the betulin backbone and the successful installation of the two tosylate groups.
Instrumentation and Conditions:
| Parameter | 1H NMR Specification | 13C NMR Specification |
| Instrument | 400 MHz (or higher) NMR Spectrometer | 100 MHz (or higher) NMR Spectrometer |
| Solvent | Chloroform-d (CDCl3) | Chloroform-d (CDCl3) |
| Standard | Tetramethylsilane (TMS) at 0.00 ppm | CDCl3 signal at 77.16 ppm |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra according to the parameters listed above.
Results and Discussion
HPLC Analysis
The HPLC method should yield a sharp, well-defined peak for this compound. The increased lipophilicity of the ditosylate derivative compared to betulin will result in a longer retention time on a C18 column under similar mobile phase conditions. Purity is calculated based on the relative peak area.
Table 1: Representative HPLC Data for this compound
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | ~11.5 | 99.2 | 99.2 |
| Impurity 1 | ~3.2 | 0.5 | - |
| Impurity 2 | ~5.8 | 0.3 | - |
NMR Analysis
The NMR spectra provide detailed structural information. The 1H NMR spectrum will show characteristic signals for the tosyl groups in the aromatic region (7.0-8.0 ppm) and a downfield shift of the protons at C-3 and C-28 compared to the parent betulin. The 13C NMR will show signals for the tosyl carbons and downfield shifts for the C-3 and C-28 carbons.
Table 2: Expected 1H NMR Chemical Shifts (δ, ppm) for this compound in CDCl3
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Ar-H (Tosyl) | 7.78 | d | 4H, ortho to SO2 |
| Ar-H (Tosyl) | 7.34 | d | 4H, meta to SO2 |
| H -29a | 4.67 | s | 1H, Vinylic proton |
| H -29b | 4.56 | s | 1H, Vinylic proton |
| H -3 | ~4.2-4.4 | m | 1H, Shifted downfield from ~3.18 ppm in betulin |
| H -28 | ~3.8-4.0 | m | 2H, Shifted downfield from ~3.3-3.8 ppm in betulin |
| Ar-CH 3 (Tosyl) | 2.45 | s | 6H, Two methyl groups |
| Betulin Backbone | 0.75-2.0 | m | Multiple methyl and methylene/methine protons |
Table 3: Expected 13C NMR Chemical Shifts (δ, ppm) for this compound in CDCl3
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C -20 | 150.2 | Alkene carbon |
| Ar-C (Tosyl, SO2-bearing) | 144.8 | Aromatic quaternary carbon |
| Ar-C (Tosyl, CH3-bearing) | 134.3 | Aromatic quaternary carbon |
| Ar-C H (Tosyl) | 129.8 | Aromatic CH |
| Ar-C H (Tosyl) | 127.6 | Aromatic CH |
| C -29 | 109.9 | Alkene CH2 |
| C -3 | ~85-88 | Shifted downfield from ~79.0 ppm in betulin |
| C -28 | ~68-71 | Shifted downfield from ~60.6 ppm in betulin |
| Betulin Backbone | 14.0-56.0 | Multiple sp3 carbons |
| Ar-C H3 (Tosyl) | 21.6 | Methyl carbon |
Experimental Workflow Visualization
The overall process from synthesis to analysis is depicted in the following workflow diagram.
References
Formulation of Betulin Ditosylate for Topical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene betulin, presents a promising candidate for topical therapies due to its potential anti-inflammatory and anti-cancer properties.[1] Like its parent compound, betulin, this compound is characterized by poor water solubility, which poses a significant challenge for its formulation and delivery into the skin.[2][3] These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and potential mechanisms of action of this compound for topical applications. The information is intended to guide researchers and drug development professionals in creating effective and stable topical formulations for preclinical and clinical evaluation.
Physicochemical Properties and Solubility
The tosylate groups in this compound are introduced to enhance its reactivity and potential for chemical modification, and may also influence its solubility profile.[1] However, it remains a lipophilic compound with limited solubility in aqueous media. Understanding its solubility in various pharmaceutically acceptable solvents is crucial for developing a stable and effective topical formulation.
Table 1: Solubility of Betulin and its Derivatives
| Compound | Solvent | Solubility | Reference |
| This compound | Chloroform | 1 mg/mL | [1] |
| This compound | Dimethylformamide (DMF) | Slightly soluble | |
| Betulin | Ethanol (at boiling point) | 22.0 g/L | |
| Betulin | Unpurified Betulin in Ethanol (at boiling point) | 55.0 g/L | |
| Betulin | Acetone (15.2 °C) | 5.2 g/L | |
| Betulin | Cyclohexane (15.2 °C) | 0.1 g/L |
Note: The solubility of this compound in common topical excipients like propylene glycol, oleic acid, and isopropyl myristate has not been extensively reported. Researchers should perform solubility studies to determine the optimal solvent system for their specific formulation.
Formulation Strategies
To overcome the poor solubility of this compound, various formulation strategies can be employed. These aim to enhance the bioavailability of the active ingredient and ensure its effective penetration into the skin.
-
Oleogels: These are semi-solid preparations that can incorporate lipophilic compounds like this compound. They offer good skin adhesion and can enhance penetration.
-
Emulsions (Creams and Lotions): Oil-in-water (O/W) or water-in-oil (W/O) emulsions can be used to deliver this compound. The choice of emulsion type will depend on the desired cosmetic properties and release characteristics.
-
Nanosuspensions and Nanoemulsions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and bioavailability.
-
Vesicular Systems (Liposomes and Niosomes): Encapsulating this compound within lipid bilayers can enhance its stability and facilitate its transport across the skin barrier.
-
Permeation Enhancers: The inclusion of chemical permeation enhancers, such as ethanol, can reversibly disrupt the stratum corneum, allowing for increased penetration of this compound.
Experimental Protocols
Solubility Determination
Objective: To determine the saturation solubility of this compound in various topical excipients.
Materials:
-
This compound powder
-
Selected topical excipients (e.g., propylene glycol, oleic acid, isopropyl myristate, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Add an excess amount of this compound to a known volume of each excipient in a sealed vial.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 32°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
Formulation Preparation: Oleogel
Objective: To prepare a stable oleogel formulation of this compound.
Materials:
-
This compound
-
Oil phase (e.g., sunflower oil, medium-chain triglycerides)
-
Gelling agent (e.g., colloidal silicon dioxide, aluminum stearate)
-
Homogenizer or high-shear mixer
Protocol:
-
Disperse the gelling agent in the oil phase with continuous stirring.
-
Heat the mixture to a specific temperature (e.g., 60-70°C) to facilitate the dissolution of the gelling agent.
-
In a separate container, dissolve this compound in a small amount of a suitable co-solvent if necessary, and then add it to the heated oil phase.
-
Homogenize the mixture at high speed until a uniform and transparent gel is formed.
-
Cool the oleogel to room temperature while stirring gently.
Ex Vivo Skin Permeation Study
Objective: To evaluate the permeation of this compound from a topical formulation through the skin.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
Formulated this compound product
-
HPLC system
Protocol:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain the temperature at 32°C.
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the study, dismount the skin, and determine the amount of this compound retained in the different skin layers (stratum corneum, epidermis, and dermis).
Table 2: Example Data from an Ex Vivo Skin Permeation Study of a Betulin Derivative
| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |
| 1 | 0.5 ± 0.1 | 0.5 |
| 2 | 1.2 ± 0.3 | 0.7 |
| 4 | 3.5 ± 0.6 | 1.15 |
| 8 | 8.9 ± 1.2 | 1.35 |
| 12 | 15.2 ± 2.1 | 1.58 |
| 24 | 35.8 ± 4.5 | 1.78 |
Note: This is example data for a betulin derivative and not specific to this compound. Actual results will vary depending on the formulation and experimental conditions.
Stability Testing
Objective: To assess the physical and chemical stability of the this compound topical formulation.
Materials:
-
This compound formulation stored in appropriate containers
-
Stability chambers (controlled temperature and humidity)
-
HPLC system
-
Viscometer
-
pH meter
-
Microscope
Protocol:
-
Store the formulation under different conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate for:
-
Physical appearance: Color, odor, phase separation, and homogeneity.
-
Viscosity: Using a viscometer.
-
pH: Using a pH meter.
-
Microscopic evaluation: To check for crystal growth or changes in globule size.
-
Assay of this compound: To determine the chemical stability using a validated stability-indicating HPLC method.
-
Mechanism of Action and Signaling Pathways
Betulin and its derivatives have been reported to possess anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways. While the specific mechanisms of this compound in the skin are still under investigation, it is hypothesized to act similarly to other betulin compounds.
Anti-inflammatory Action
The anti-inflammatory effects of betulin derivatives are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.
-
NF-κB Inhibition: In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines and enzymes. Betulin derivatives can inhibit the activation of NF-κB, thereby reducing the inflammatory cascade.
-
COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Betulin derivatives have been shown to inhibit the activity of COX-2, leading to a reduction in prostaglandin synthesis.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Anti-cancer Action
In the context of skin cancer, particularly melanoma, betulin and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This effect is often mediated through intrinsic mitochondrial pathways.
Caption: Workflow for the topical application and proposed anti-cancer action of this compound.
Conclusion
This compound holds significant promise as a topical therapeutic agent. However, its poor solubility necessitates careful formulation development. The protocols and information provided in these application notes offer a framework for researchers to develop and evaluate stable and effective topical formulations of this compound. Further research is warranted to fully elucidate its solubility in various excipients, its skin permeation profile, and its precise molecular mechanisms of action in the context of skin diseases.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Betulin Ditosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin ditosylate is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees. Betulin and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. These compounds are known to modulate key cellular signaling pathways, making them attractive candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
These application notes provide detailed protocols for HTS assays designed to identify and characterize modulators of signaling pathways targeted by betulin and its derivatives. While specific HTS data for this compound is not extensively available in public literature, the provided protocols are based on the well-documented mechanisms of the parent compound, betulin, and are readily adaptable for its derivatives.
Key Signaling Pathways and Potential HTS Applications
Betulin and its derivatives have been shown to interact with several critical signaling pathways, offering multiple avenues for HTS assay development.
-
SREBP (Sterol Regulatory Element-Binding Protein) Pathway: Betulin is a known inhibitor of SREBP maturation, a key pathway in lipid metabolism. It acts by promoting the interaction between SCAP (SREBP Cleavage-Activating Protein) and Insig (Insulin-induced gene), which retains the SREBP-SCAP complex in the endoplasmic reticulum. An HTS assay targeting this pathway could identify compounds for metabolic disorders like hyperlipidemia and atherosclerosis.[1][2][3]
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Betulin and its derivatives have been shown to downregulate the activity of PI3K and AKT.[4][5] HTS assays targeting this pathway are valuable for discovering anti-cancer agents.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade (including ERK, JNK, and p38) is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Betulin can block the overexpression of key MAPK proteins. Screening for modulators of this pathway can identify potential therapeutics for cancer and inflammatory diseases.
Data Presentation: Quantitative Parameters for HTS Assay Validation
The quality and reliability of an HTS assay are determined by several quantitative parameters. The Z'-factor is a statistical measure of the separation between the positive and negative controls, and it is a critical indicator of assay robustness.
| Parameter | Description | Acceptance Criteria for HTS | Reference |
| Z'-Factor | A statistical indicator of assay quality, calculated from the means and standard deviations of the positive (max signal) and negative (min signal) controls. | Z' > 0.5: Excellent assay. 0 < Z' ≤ 0.5: Acceptable assay. Z' < 0: Unsuitable for screening. | |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Typically, S/B > 2 is desirable, but this can be assay-dependent. | |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as (Standard Deviation / Mean) * 100. | %CV < 20% for both positive and negative controls is generally acceptable. | |
| IC50 / EC50 | The concentration of an inhibitor or agonist that produces a 50% response. | Determined from dose-response curves of hit compounds. |
Experimental Protocols
Protocol 1: SREBP Pathway Inhibition - Luciferase Reporter Gene Assay
This cell-based assay is designed to identify compounds that inhibit the activation of SREBP. The principle involves a luciferase reporter gene under the control of a promoter containing sterol regulatory elements (SREs). Inhibition of the SREBP pathway results in a decrease in luciferase expression and signal.
Materials:
-
HEK-293 or Huh-7 cells stably expressing an SRE-luciferase reporter construct.
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: 25-hydroxycholesterol (1 µg/mL).
-
Negative Control: 0.1% DMSO in assay medium.
-
384-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the SRE-luciferase stable cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and library compounds in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Compound Addition: Add 10 µL of the compound dilutions, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 18-24 hours.
-
Luciferase Assay: Equilibrate the plates and the luciferase reagent to room temperature. Add 25 µL of the luciferase reagent to each well.
-
Signal Detection: Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the Z'-factor for each plate to validate the assay performance.
-
Plot dose-response curves for hit compounds to determine their IC50 values.
Protocol 2: PI3K/AKT Pathway Inhibition - HTRF® Kinase Assay
This is a biochemical, homogeneous time-resolved fluorescence (HTRF) assay to screen for inhibitors of a specific kinase in the PI3K/AKT pathway (e.g., AKT1). The assay measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human AKT1 enzyme.
-
Biotinylated substrate peptide (e.g., biotin-GSK3).
-
ATP.
-
HTRF Kinase Buffer.
-
This compound stock solution (10 mM in DMSO).
-
Positive Control: A known AKT inhibitor (e.g., GSK690693).
-
Negative Control: 0.1% DMSO in kinase buffer.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the AKT1 enzyme and the biotinylated substrate peptide in HTRF Kinase Buffer.
-
Compound Addition: Add 2 µL of this compound dilutions, controls, or library compounds to the wells.
-
Enzyme Reaction Initiation: Add 4 µL of the reaction mixture to each well. Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add 10 µL of the HTRF detection reagents mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Calculate the percentage of inhibition based on the HTRF ratios of the controls.
-
Validate the assay with the Z'-factor and determine the IC50 for active compounds.
Protocol 3: SCAP-Insig Interaction - AlphaScreen Assay
This assay is designed to identify compounds that modulate the protein-protein interaction between SCAP and Insig, a key regulatory step in the SREBP pathway. Betulin is known to promote this interaction.
Materials:
-
Purified, tagged recombinant human SCAP (e.g., GST-tagged).
-
Purified, tagged recombinant human Insig (e.g., Biotin-tagged).
-
AlphaScreen Assay Buffer.
-
This compound stock solution (10 mM in DMSO).
-
Negative Control: 0.1% DMSO in assay buffer.
-
AlphaScreen GST Donor Beads and Streptavidin Acceptor Beads.
-
384-well ProxiPlates.
-
AlphaScreen-capable plate reader.
Procedure:
-
Reagent Preparation: Dilute the tagged proteins and compounds to the desired concentrations in AlphaScreen Assay Buffer.
-
Compound and Protein Addition: In a 384-well plate, add 5 µL of the compound solution, followed by 5 µL of the GST-SCAP and 5 µL of the Biotin-Insig solutions.
-
Incubation: Incubate the mixture for 60 minutes at room temperature to allow for protein interaction.
-
Bead Addition: Prepare a mixture of Donor and Acceptor beads in the assay buffer. Add 10 µL of this bead suspension to each well under subdued light.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-capable plate reader.
Data Analysis:
-
For compounds that promote the interaction (like Betulin), an increase in the AlphaScreen signal will be observed.
-
Calculate the fold-activation or percentage of inhibition relative to the controls.
-
Perform dose-response analysis for active compounds to determine their EC50 (for activators) or IC50 (for inhibitors).
Mandatory Visualizations
Caption: SREBP pathway inhibition by this compound.
Caption: PI3K/AKT signaling pathway and inhibition point.
Caption: General high-throughput screening workflow.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Betulin Ditosylate's Effect on SREBP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol, fatty acids, and triglycerides.[1][2] The SREBP signaling pathway is a critical therapeutic target for metabolic diseases such as hyperlipidemia, insulin resistance, and atherosclerosis.[1][2] Betulin, a pentacyclic triterpenoid found in birch bark, has been identified as an inhibitor of the SREBP pathway.[1] It functions by promoting the interaction between SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (Insig), which leads to the retention of the SREBP precursor in the endoplasmic reticulum (ER) and prevents its proteolytic activation.
This document provides detailed application notes and protocols to study the effects of Betulin ditosylate, a derivative of Betulin, on the SREBP signaling pathway. While the provided protocols are based on studies with Betulin, they serve as a robust starting point for investigating this compound, with the understanding that optimization may be required.
Key Signaling Pathway: SREBP Activation
The SREBP pathway is a central regulator of lipid homeostasis. Inactive SREBP precursors reside in the ER membrane, bound to SCAP. When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature, transcriptionally active N-terminal domain of SREBP (nSREBP), which translocates to the nucleus. In the nucleus, nSREBP binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription. These genes include those involved in cholesterol biosynthesis (e.g., HMGCR, HMGCS) and fatty acid synthesis (e.g., FASN, ACACA).
Betulin inhibits this pathway by binding to SCAP and enhancing its interaction with Insig, an ER-resident protein. This enhanced interaction traps the SREBP-SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation.
Experimental Protocols
The following protocols are designed to assess the impact of this compound on the SREBP signaling pathway. It is recommended to use a relevant cell line, such as HepG2 (human liver cancer cell line) or primary hepatocytes, for these in vitro studies.
Analysis of SREBP Target Gene Expression by Quantitative PCR (qPCR)
This protocol measures the mRNA levels of SREBP target genes to determine if this compound inhibits SREBP transcriptional activity.
Materials:
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., HMGCR, HMGCS, FASN, SCD1, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). To induce SREBP activity, cells can be cultured in a sterol-depleted medium.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Data Presentation:
| Target Gene | Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change) | p-value |
| HMGCR | Vehicle | - | 1.0 | - |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| FASN | Vehicle | - | 1.0 | - |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Western Blot Analysis of SREBP-1 and SREBP-2 Maturation
This protocol assesses the effect of this compound on the proteolytic cleavage of SREBP precursors into their mature, active forms.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SREBP-1 (recognizing both precursor and mature forms), SREBP-2 (recognizing both precursor and mature forms), and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the qPCR protocol.
-
Harvest cells and prepare either whole-cell lysates or nuclear and cytoplasmic fractions using appropriate kits and protocols.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Data Presentation:
| Protein | Treatment | Concentration (µM) | Precursor Form (pSREBP) Intensity | Mature Form (nSREBP) Intensity | nSREBP/pSREBP Ratio |
| SREBP-1 | Vehicle | - | |||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| SREBP-2 | Vehicle | - | |||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
SRE-Luciferase Reporter Assay
This assay directly measures the transcriptional activity of SREBPs.
Materials:
-
This compound
-
SRE-luciferase reporter plasmid (containing SRE elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the SRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with this compound at various concentrations.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Data Presentation:
| Treatment | Concentration (µM) | Relative Luciferase Activity (Fold Change) | p-value |
| Vehicle | - | 1.0 | - |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Cellular Cholesterol and Fatty Acid Quantification
These assays measure the end-products of the pathways regulated by SREBPs.
Materials:
-
This compound
-
Cholesterol quantification kit (e.g., based on the Amplex Red cholesterol assay)
-
Fatty acid quantification kit
-
Lipid extraction reagents (e.g., chloroform/methanol)
Procedure:
-
Cell Treatment and Lipid Extraction:
-
Treat cells with this compound as previously described.
-
Harvest the cells and extract total lipids using a standard method (e.g., Folch extraction).
-
-
Quantification:
-
Quantify the total cholesterol and free fatty acid content using commercially available kits according to the manufacturer's protocols.
-
Data Presentation:
| Parameter | Treatment | Concentration (µM) | Content (µg/mg protein) | p-value |
| Total Cholesterol | Vehicle | - | - | |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Free Fatty Acids | Vehicle | - | - | |
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Experimental Workflow
Disclaimer
The provided protocols are based on established methods for studying SREBP signaling and the effects of Betulin. As this compound is a derivative, these protocols may require optimization for parameters such as drug concentration, treatment duration, and choice of cell line. It is crucial to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.
References
Application Notes: Betulin Ditosylate as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Betulin, a naturally abundant pentacyclic triterpene extracted from the bark of birch trees, serves as a valuable starting material for the synthesis of a wide range of biologically active compounds. Its rigid steroidal-like backbone and the presence of hydroxyl groups at the C-3 and C-28 positions make it an ideal scaffold for chemical modification. Activation of these hydroxyl groups is a critical step in the synthesis of novel pharmaceutical agents. Betulin ditosylate, the 3,28-di-O-tosylated derivative of betulin, is a key intermediate in this process. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions and allowing for the introduction of diverse functionalities, thereby expanding the chemical space for drug discovery. These modifications have been instrumental in the development of compounds with potential anti-inflammatory and anticancer properties.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in pharmaceutical synthesis.
Synthesis of this compound
The synthesis of this compound is achieved through the tosylation of betulin's primary (C-28) and secondary (C-3) hydroxyl groups. This reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of Betulin-3,28-di-O-tosylate
Materials:
-
Betulin
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve betulin (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield Betulin-3,28-di-O-tosylate as a white solid.
Characterization Data: The successful synthesis of Betulin-3,28-di-O-tosylate can be confirmed by spectroscopic methods. The title compound, C44H62O6S2, was obtained by the tosylation of naturally occurring betulin.[1]
Application of this compound in Nucleophilic Substitution Reactions
The enhanced reactivity of the tosylated positions in this compound makes it an excellent substrate for SN2 reactions with a variety of nucleophiles. This allows for the introduction of nitrogen-, oxygen-, and sulfur-containing functional groups, leading to the synthesis of novel betulin derivatives with potential therapeutic applications.
Synthesis of 3,28-Diazido-3,28-dideoxybetulin
A key application of this compound is the synthesis of diazido derivatives, which can be further functionalized, for example, via click chemistry to introduce triazole moieties.
Experimental Protocol: Synthesis of 3,28-Diazido-3,28-dideoxybetulin
Materials:
-
Betulin-3,28-di-O-tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Betulin-3,28-di-O-tosylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (excess, e.g., 5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 3,28-diazido-3,28-dideoxybetulin.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its subsequent nucleophilic substitution.
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tosylation | Betulin | p-TsCl, Pyridine | Pyridine | 0 to RT | 12-24 | >80 (Typical) |
| Azidation | This compound | NaN₃ | DMF | 80-100 | 24-48 | 70-90 (Typical) |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthetic pathway from Betulin to its derivatives via this compound.
Signaling Pathways and Logical Relationships
The derivatization of betulin through the ditosylate intermediate allows for the synthesis of compounds that can interact with various biological targets. For example, nitrogen-containing derivatives have been investigated for their anticancer properties, which may involve the modulation of apoptosis-related signaling pathways.
Caption: Relationship between synthesis and potential biological activity.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse library of betulin derivatives. The straightforward tosylation of betulin provides an activated scaffold amenable to a wide range of nucleophilic substitution reactions. This enables the introduction of various pharmacophores, which is a crucial strategy in the development of new therapeutic agents with potential applications in oncology and inflammatory diseases. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
Application of Betulin Derivatives in the Development of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of betulin and its derivatives, particularly focusing on the synthesis of biodegradable polymers. While direct polymerization of Betulin ditosylate is not extensively documented in publicly available literature, its role as a key intermediate for activating the hydroxyl groups of betulin is crucial for various polymerization reactions. This note will focus on the well-established use of betulin and betulin disuccinate in creating polyesters and polyanhydrides, providing a foundational understanding for researchers exploring betulin-based polymers.
Betulin, a naturally occurring pentacyclic triterpene alcohol extracted from birch bark, offers a rigid and bulky cycloaliphatic structure, making it an excellent candidate for producing polymers with high thermal stability.[1][2] Its derivatives are being explored for various applications, including as polymer binders, for gas sorption, and notably in the creation of biocompatible materials for controlled drug delivery.[1][3]
Synthesis of Betulin-Based Polyesters via Melt Polycondensation
Betulin's two hydroxyl groups (a primary at C-28 and a secondary at C-3) allow it to act as a diol in polycondensation reactions with dicarboxylic acids to form polyesters.[1]
Experimental Protocol: Melt Polycondensation of Betulin with Dicarboxylic Acids
This protocol describes a general method for synthesizing betulin-based polyesters.
Materials:
-
Betulin (>95%)
-
Dicarboxylic acid (e.g., azelaic acid, 1,12-dodecanedioic acid, 1,18-octadecanedoic acid)
-
Catalyst: γ-Al2O3 (0.1 wt.%)
-
Co-catalyst: tert-butyl hydroperoxide (TBHP) (0.1 mol.%)
-
Chloroform
-
Hexane
-
Argon (inert gas)
Equipment:
-
Single-neck round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature controller
-
Vacuum pump
-
Apparatus for inert gas supply
Procedure:
-
In a single-neck round-bottom flask, combine equimolar amounts of betulin and the chosen dicarboxylic acid.
-
Add the catalyst (γ-Al2O3, 0.1 wt.%) and co-catalyst (TBHP, 0.1 mol.%).
-
Flush the flask with argon to create an inert atmosphere.
-
Heat the mixture to 180 °C with constant stirring.
-
Apply a vacuum (residual pressure of 7 mbar) to remove the condensation by-products.
-
Continue the reaction for a specified time (e.g., 3, 15, or 24 hours) to achieve the desired molecular weight.
-
After the reaction, cool the polymer to room temperature.
-
Dissolve the synthesized polymer in chloroform (5 wt.%).
-
Reprecipitate the polymer by adding the chloroform solution to a five-fold excess of hexane.
-
Collect the precipitated polymer by filtration and dry under vacuum.
Data Presentation: Thermal Properties of Betulin-Based Copolymers
The thermal properties of polymers are critical for their application. The following table summarizes the glass transition (Tg) and melting temperatures (Tm) of various betulin-based copolymers.
| Co-monomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Butyl lactate | 54 | 228 |
| Glycolide | 48 | 201 |
| Lactide | 55 | 227 |
| Azelaic acid (C9) | 75 - 130 | Not specified |
| 1,12-dodecanedioic acid (C12) | 75 - 130 | Not specified |
| 1,18-octadecanedoic acid (C18) | 75 - 130 | Not specified |
Data sourced from multiple studies.
Logical Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of betulin-based polyesters.
Synthesis of Betulin-Based Polyanhydrides for Drug Delivery
Betulin can be modified to introduce carboxylic acid groups, which can then be used to synthesize polyanhydrides. Betulin disuccinate (DBB) is a common derivative used for this purpose. Polyanhydrides are particularly interesting for drug delivery applications due to their surface-eroding properties.
Experimental Protocol: Synthesis of Poly(betulin disuccinate) (PolyDBB)
This protocol outlines the synthesis of a homopolymer from betulin disuccinate.
Part A: Synthesis of Betulin Disuccinate (DBB)
Materials:
-
Betulin
-
Succinic anhydride
-
Pyridine (dried)
-
5% Hydrochloric acid (HCl)
Procedure:
-
Dissolve betulin and succinic anhydride in dried pyridine.
-
Reflux the solution for 8 hours.
-
Cool the solution and pour it into 500 mL of 5% HCl.
-
Collect the precipitate, wash with water, and dry to obtain Betulin Disuccinate (DBB). A yield of 92% has been reported.
Part B: Synthesis of Poly(betulin disuccinate) (PolyDBB)
Materials:
-
Betulin disuccinate (DBB)
-
Acetic anhydride
-
Nitrogen (inert gas)
Procedure:
-
Reflux DBB (5 g) in acetic anhydride (1:10, w/v) under a nitrogen atmosphere to form the prepolymer.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction under vacuum.
-
Heat the resulting prepolymer at 150 °C for 2 hours with constant stirring under vacuum (0.1 mm Hg) and a nitrogen atmosphere to yield PolyDBB. A yield of over 90% has been reported.
Data Presentation: Molecular Weight of Poly(betulin disuccinate)
The molecular weight of the polymer is a key parameter influencing its properties and degradation kinetics.
| Polymer | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(betulin disuccinate) | 8,500 | 14,200 | 1.67 |
Data obtained from Gel Permeation Chromatography (GPC) analysis.
Signaling Pathway of Drug Release from Polyanhydride Microspheres
The following diagram illustrates the conceptual pathway of drug release from biodegradable polyanhydride microspheres, a key application for betulin-based polymers.
Caption: Drug release from a biodegradable polyanhydride matrix.
Conclusion
Betulin and its derivatives are versatile, renewable resources for the synthesis of biodegradable polymers with promising applications in medicine and material science. The protocols and data presented here provide a starting point for researchers to explore the synthesis and characterization of these novel biomaterials. Further research into the direct polymerization of activated betulin derivatives like this compound could open up new avenues for creating advanced biodegradable polymers with tailored properties.
References
Application Notes and Protocols for Purity Assessment of Synthesized Betulin Ditosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpenoid betulin, is a promising compound in pharmaceutical development due to its potential anti-inflammatory and anticancer properties.[1] The synthesis of this compound involves the tosylation of the hydroxyl groups of betulin.[2] Ensuring the purity of the synthesized compound is a critical step in the drug development process to guarantee its safety and efficacy. This document provides detailed application notes and protocols for the comprehensive assessment of the purity of synthesized this compound using various analytical techniques.
Analytical Methods for Purity Assessment
A multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis is recommended for a thorough evaluation of this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting any process-related impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this purpose.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be Acetonitrile:Water (85:15, v/v).[3][4] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.
-
Detection: UV detection at 225 nm, which is the λmax for this compound.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound with a known purity in the same solvent as the sample.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, a calibration curve can be constructed using standards of known concentrations. A typical purity specification for commercially available this compound is ≥95% (by HPLC).
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time of this compound | ~ X.X min (To be determined experimentally) |
| Purity (Area %) | ≥ 95% |
| Known Impurity 1 (e.g., Betulin) | ≤ 0.5% |
| Known Impurity 2 (e.g., Monotosylated Betulin) | ≤ 2.0% |
| Unknown Impurities (each) | ≤ 0.1% |
| Total Impurities | ≤ 5.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of synthesized this compound and the identification of impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with the reference data for this compound. Impurities can be identified by the presence of unexpected signals.
Data Presentation: Key ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Assignment | ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) | Assignment |
| 7.78 (d, J = 8.3 Hz, 2H) | Aromatic H (Tosyl) | 150.5 | C-20 |
| 7.34 (d, J = 8.0 Hz, 2H) | Aromatic H (Tosyl) | 144.7 | Aromatic C (Tosyl) |
| 4.68 (s, 1H) | H-29a | 134.3 | Aromatic C (Tosyl) |
| 4.58 (s, 1H) | H-29b | 129.8 | Aromatic C (Tosyl) |
| 3.86 (d, J = 9.5 Hz, 1H) | H-28a | 127.8 | Aromatic C (Tosyl) |
| 3.44 (d, J = 9.5 Hz, 1H) | H-28b | 109.8 | C-29 |
| 3.18 (dd, J = 11.5, 4.6 Hz, 1H) | H-3 | 81.0 | C-3 |
| 2.45 (s, 3H) | Methyl H (Tosyl) | 67.0 | C-28 |
| 1.68 (s, 3H) | H-30 | 55.3 | C-5 |
| 0.97 (s, 3H) | Methyl H | 50.3 | C-9 |
| 0.96 (s, 3H) | Methyl H | 48.8 | C-18 |
| 0.82 (s, 3H) | Methyl H | 47.7 | C-19 |
| 0.76 (s, 3H) | Methyl H | 46.5 | C-17 |
| 0.75 (s, 3H) | Methyl H | 42.7 | C-14 |
Note: This table presents selected key chemical shifts based on published data. The full spectral assignment should be performed for a comprehensive analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a liquid chromatography system (LC-MS) for impurity profiling.
-
Ionization Mode: ESI positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Analysis: The molecular ion peak corresponding to this compound ([M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode) should be observed. The fragmentation pattern can also be analyzed to confirm the structure.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₄₄H₆₂O₆S₂ |
| Molecular Weight | 751.09 g/mol |
| [M+H]⁺ | 751.40 |
| [M+Na]⁺ | 773.38 |
| Key Fragments | Loss of one or both tosyl groups, fragments of the betulin backbone. |
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, such as its melting point and thermal stability, which can be indicative of purity.
Experimental Protocol: Thermal Analysis
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: A few milligrams (2-5 mg) of the sample are placed in an aluminum pan.
-
DSC Conditions: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25°C to 300°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
TGA Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 25°C to 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere.
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point. A sharp melting peak is indicative of high purity. The TGA curve will show the weight loss of the sample as a function of temperature, indicating its decomposition temperature.
Data Presentation: Thermal Analysis Data
| Analysis | Parameter | Typical Value |
| DSC | Melting Point (Onset) | ~130°C (decomposition) |
| TGA | Decomposition Temperature (Onset) | To be determined experimentally |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
References
Investigating the Antifungal Properties of Betulin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the antifungal properties of betulin derivatives. Betulin, a naturally occurring pentacyclic triterpene found in birch bark, and its semi-synthetic derivatives have shown promising activity against a range of fungal pathogens.[1][2][3] These compounds offer a valuable scaffold for the development of new antifungal agents.[4][5] This guide outlines key in vitro assays to determine antifungal efficacy and elucidate the mechanism of action.
I. Quantitative Antifungal Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of various betulin derivatives against pathogenic fungi, as reported in the literature. This data provides a comparative overview of the antifungal potency of different structural modifications of the betulin scaffold.
Table 1: Antifungal Activity of Betulinic Acid Dithiocarbamate Derivatives against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) | Synergism with Fluconazole (FIC Index) | Synergism with Nystatin (FIC Index) |
| DTC2 | 4 | 4 | 0.0781 | Not Reported |
| DTC11 | 32 | Not Reported | Not Reported | Not Reported |
| DTC13 | 32 | Not Reported | Not Reported | Not Reported |
| Other DTC Derivatives | 64 - 128 | Not Reported | Not Reported | Not Reported |
| Fluconazole (Control) | 2 | Not Reported | - | - |
| Nystatin (Control) | 4 | Not Reported | - | - |
Data sourced from a study on betulinic acid-dithiocarbamate conjugates. A Fractional Inhibitory Concentration (FIC) index of <0.5 indicates synergism.
Table 2: Antifungal Activity of Betulinic Acid and its Derivatives against Various Fungal Species
| Compound | Fungal Species | MIC (µM) | MFC (µM) |
| Betulinic Acid | Candida albicans | >100 | Not Reported |
| Betulinic Acid | Candida tropicalis | 561 | 561 - 1122 |
| Betulinic Acid | Candida glabrata | 561 | 561 - 1122 |
| Betulinic Acid | Aspergillus flavus | 561 | 561 - 1122 |
| Betulinic Acid | Penicillium citrinum | 561 | 561 - 1122 |
| Betulinic Acid | Trichophyton rubrum | 561 | 561 - 1122 |
| Betulinic Acid | Microsporum canis | 561 | 561 - 1122 |
| 2,3-indolo-betulinic acid deriv. (BA3) | Candida albicans ATCC 10231 | 29 µg/mL | Not Reported |
| 2,3-indolo-betulinic acid deriv. (BA3) | Candida parapsilosis ATCC 22019 | 29 µg/mL | Not Reported |
Data for Betulinic Acid sourced from a study investigating its mechanism of action. Data for BA3 sourced from a study on 2,3-indolo-betulinic acid derivatives.
II. Experimental Protocols
This section provides detailed protocols for key experiments to assess the antifungal properties of betulin derivatives.
Protocol 1: Broth Microdilution Assay for MIC and MFC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Fungal culture (e.g., Candida albicans)
-
RPMI 1640 broth (for fungi)
-
Betulin derivative stock solution (in DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (broth and DMSO)
-
Spectrophotometer (plate reader)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 broth to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of RPMI 1640 broth to all wells of a 96-well plate.
-
Add 100 µL of the betulin derivative stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.
-
Include a positive control (fungal inoculum with a known antifungal agent) and a negative control (fungal inoculum with broth and DMSO, but no compound).
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 24-48 hours for yeast and at room temperature (28-30 °C) for 5-7 days for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or using a spectrophotometer.
-
-
MFC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto SDA plates.
-
Incubate the plates under the same conditions as in step 4.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.
-
Protocol 2: Checkerboard Microdilution Assay for Synergism Testing
This assay is used to evaluate the interaction between a betulin derivative and a known antifungal drug (e.g., fluconazole).
Materials:
-
Same as Protocol 1, with the addition of a second antimicrobial agent.
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of the betulin derivative and the known antifungal drug.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of concentrations.
-
Serially dilute the betulin derivative horizontally across the plate.
-
Serially dilute the known antifungal drug vertically down the plate.
-
This results in each well having a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in Protocol 1.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
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FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
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FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
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0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
III. Mechanism of Action Studies
Investigating the mechanism of action is crucial for understanding how betulin derivatives exert their antifungal effects.
Potential Fungal Targets and Signaling Pathways
In silico studies suggest that betulinic acid may act against fungal targets such as sterol 14α-demethylase (CYP51) and dihydrofolate reductase (DHFR) . CYP51 is a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. DHFR is involved in the synthesis of nucleic acids and amino acids. Inhibition of these enzymes can lead to fungal cell death.
Protocol 3: Molecular Docking Studies
Molecular docking can be used to predict the binding affinity and interaction of betulin derivatives with potential fungal enzyme targets.
Procedure Overview:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target fungal enzyme (e.g., CYP51, DHFR) from the Protein Data Bank (PDB).
-
Prepare the 3D structure of the betulin derivative.
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the betulin derivative to the active site of the enzyme.
-
-
Analysis:
-
Analyze the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the potential of the derivative as an inhibitor of the target enzyme.
-
IV. Conclusion
The investigation of betulin derivatives as antifungal agents is a promising area of research. The protocols and data presented in this document provide a framework for the systematic evaluation of these compounds. By determining their antifungal potency, exploring synergistic interactions, and elucidating their mechanisms of action, researchers can advance the development of novel and effective antifungal therapies.
References
- 1. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methods-of-analysis-and-identification-of-betulin-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve the yield of Betulin ditosylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of betulin ditosylate synthesis.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Problem 1: Low or No Product Formation
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Possible Cause: Incomplete reaction.
-
Solution:
-
Increase Reaction Time: Betulin is a bulky molecule, and the tosylation of its hydroxyl groups may require extended reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions.
-
Reagent Purity: Ensure the purity of betulin, tosyl chloride (TsCl), and the base (e.g., pyridine, triethylamine). Impurities can interfere with the reaction.
-
Moisture Contamination: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Problem 2: Formation of Monotosylated Betulin
-
Possible Cause: Insufficient tosyl chloride or preferential reaction at one hydroxyl group. The primary hydroxyl group at C-28 is generally more reactive than the secondary hydroxyl group at C-3.[1]
-
Solution:
-
Increase Equivalents of Tosyl Chloride: Use a larger excess of tosyl chloride to ensure both hydroxyl groups are tosylated.
-
Staged Addition: Consider a staged approach where an initial amount of tosyl chloride is added, followed by a second addition after a certain reaction time to drive the reaction to completion.
-
Problem 3: Presence of Unreacted Betulin
-
Possible Cause: Inefficient reaction conditions or insufficient reagents.
-
Solution:
-
Optimize Base: The choice and amount of base are critical. Pyridine often serves as both the base and solvent. Ensure enough base is present to neutralize the HCl generated during the reaction.
-
Review Stoichiometry: Double-check the molar ratios of betulin to tosyl chloride and the base.
-
Problem 4: Significant Formation of Side Products (e.g., elimination or rearrangement products)
-
Possible Cause: High reaction temperatures or a base that is too strong/hindered.
-
Solution:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine. Highly hindered bases might favor elimination reactions.
-
Problem 5: Difficult Purification
-
Possible Cause: Similar polarities of the desired product, starting material, and byproducts.
-
Solution:
-
Column Chromatography: Careful selection of the solvent system for column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification to obtain a product of high purity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of tosyl chloride to betulin for ditosylation?
A1: To ensure complete ditosylation, a molar excess of tosyl chloride is recommended. A starting point is to use 2.5 to 3.0 equivalents of tosyl chloride for every equivalent of betulin. This helps to drive the reaction towards the formation of the ditosylated product and minimize the amount of monotosylated intermediate.
Q2: Which solvent and base are most suitable for this reaction?
A2: Anhydrous pyridine is a commonly used solvent and base for tosylation reactions. It effectively scavenges the HCl produced and serves as the reaction medium. Alternatively, a combination of a non-nucleophilic base like triethylamine (Et₃N) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) can be used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate betulin, the monotosylated intermediate, and the desired this compound. The starting material (betulin) will be more polar than the monotosylated product, which in turn will be more polar than the final ditosylated product.
Q4: What are the expected Rf values on a TLC plate?
A4: The Rf values will depend on the exact TLC plate and solvent system used. However, you can expect the following trend in polarity and Rf values:
-
Betulin: Most polar, lowest Rf value.
-
Monotosylated Betulin: Intermediate polarity and Rf value.
-
This compound: Least polar, highest Rf value.
Q5: What is a common work-up procedure for the reaction?
A5: After the reaction is complete (as indicated by TLC), the mixture is typically poured into ice-cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the product and neutralize the excess base. The solid product is then collected by filtration, washed with water, and dried. Further purification by column chromatography or recrystallization is usually necessary.
Data Presentation
The following table summarizes hypothetical experimental data for optimizing the yield of this compound. These values are illustrative and should be adapted based on experimental observations.
| Entry | Equivalents of TsCl | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2.2 | Pyridine | Pyridine | 25 | 12 | 65 |
| 2 | 3.0 | Pyridine | Pyridine | 25 | 24 | 85 |
| 3 | 3.0 | Pyridine | Pyridine | 50 | 12 | 78 (with side products) |
| 4 | 3.0 | Et₃N | CH₂Cl₂ | 25 | 24 | 82 |
| 5 | 2.5 | Et₃N | CH₂Cl₂ | 0 -> 25 | 36 | 88 |
Experimental Protocols
Detailed Methodology for this compound Synthesis
-
Preparation:
-
Ensure all glassware (a round-bottom flask, condenser, and magnetic stir bar) is thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).
-
Weigh betulin and dissolve it in anhydrous pyridine (or another suitable anhydrous solvent like CH₂Cl₂).
-
-
Reaction Setup:
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
Slowly add tosyl chloride (2.5-3.0 equivalents) portion-wise to the stirred solution.
-
If using a solvent other than pyridine, add a non-nucleophilic base like triethylamine (3.0-4.0 equivalents).
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Stir the mixture until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol to remove impurities.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
Caption: Reaction pathway for the two-step tosylation of betulin.
References
Technical Support Center: Overcoming Solubility Challenges with Betulin Ditosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Betulin ditosylate in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
1. What is the expected aqueous solubility of this compound?
2. What are the recommended solvents for creating a stock solution of this compound?
For experimental purposes, particularly in cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of Betulin and its derivatives.[3] this compound is also reported to be soluble in chloroform and slightly soluble in dimethylformamide (DMF).[4]
It is critical to note that the final concentration of the organic solvent in the aqueous working solution should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity in biological assays.
3. My this compound precipitates when I dilute my stock solution into my aqueous buffer/media. What should I do?
Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here is a step-by-step troubleshooting guide:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your aqueous solution.
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower percentage of the organic solvent in the final aqueous solution, which can sometimes prevent precipitation.
-
Alter the Dilution Method: Instead of adding the stock solution directly to the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Utilize a Solubility Enhancement Technique: If the above methods are insufficient, you will need to employ a formulation strategy to increase the aqueous solubility of this compound. The most common approaches are the use of co-solvents, cyclodextrins, or surfactants.
4. What are co-solvents and how can they help with this compound solubility?
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[5]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.
-
Application to this compound: Based on studies with Betulin, a mixture of DMSO and ethanol can significantly increase its solubility. A similar approach could be effective for this compound.
-
Considerations: The final concentration of the co-solvent must be compatible with the experimental system. High concentrations can be toxic to cells or interfere with assay results.
5. How can cyclodextrins be used to improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like the triterpenoid core of this compound, forming an inclusion complex that is more soluble in water.
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. For bulky molecules like triterpenes, gamma-cyclodextrins (γ-CD) and their derivatives may offer better results due to their larger cavity size.
-
Mechanism: The hydrophobic part of this compound gets entrapped within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the complex.
6. Can surfactants help in solubilizing this compound?
Yes, surfactants can increase the solubility of poorly soluble compounds through the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can be incorporated into the hydrophobic core of these micelles, allowing it to be dispersed in an aqueous solution.
-
Types of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are often used in biological research due to their relatively low toxicity.
-
Considerations: The concentration of the surfactant should be carefully optimized. High concentrations can lead to cell lysis and may interfere with certain biological assays.
Data Presentation
Table 1: Solubility of Betulin and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Betulin | Water | Insoluble | |
| Ethanol | Soluble (especially when heated) | ||
| DMSO | Soluble | ||
| Chloroform | Soluble | ||
| This compound | Chloroform | 1 mg/mL | |
| DMF | Slightly soluble |
Table 2: Comparison of Solubilization Strategies for this compound
| Strategy | Pros | Cons | Key Considerations |
| Co-solvents | Simple to implement; Effective for moderate increases in solubility. | Potential for solvent toxicity at higher concentrations; May affect protein structure or enzyme activity. | Keep final co-solvent concentration low (e.g., <1% v/v); Screen for solvent effects on the assay. |
| Cyclodextrins | Generally low toxicity; Can significantly increase solubility; Can improve compound stability. | May not be effective for all compounds; Can be more expensive; May have a larger molecular size. | Choose the appropriate cyclodextrin type and concentration; Confirm complex formation. |
| Surfactants | Highly effective at increasing solubility; Readily available. | Potential for cytotoxicity at concentrations above the CMC; Can interfere with certain assays. | Use non-ionic surfactants for biological systems; Determine the optimal concentration below toxic levels. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and continue vortexing until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubilization Using a Co-solvent System
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100% DMSO).
-
Prepare Co-solvent Mixture: Prepare a mixture of the co-solvent (e.g., ethanol) and your aqueous buffer/medium at a predetermined ratio (e.g., 10% ethanol in buffer).
-
Dilution: Add the this compound stock solution to the co-solvent/buffer mixture to achieve the final desired concentration. Ensure the final concentration of the initial stock solvent (e.g., DMSO) is minimized.
-
Control: Prepare a vehicle control containing the same final concentrations of all solvents used.
Protocol 3: General Method for Solubilization Using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer/medium to the desired concentration (e.g., 1-10% w/v). Gentle heating and stirring may be required.
-
Add this compound: Add the this compound powder directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working solution.
-
Quantification: It is advisable to determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Decision workflow for addressing solubility issues with this compound.
Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.
Caption: Workflow for preparing this compound solutions for a cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Preparation of betulinic acid derivatives by chemical and biotransformation methods and determination of cytotoxicity against selected cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Betulin Ditosylate Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in experiments involving Betulin ditosylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between different experimental batches. What are the likely causes?
A1: Variability in IC50 values for this compound across batches can stem from several factors related to the compound itself and the experimental setup. The primary suspects are issues with compound purity, stability, and handling, as well as inconsistencies in cell culture conditions.
-
Compound Quality: The purity of this compound can vary between synthetic batches. Impurities from the synthesis process can have their own biological effects or interfere with the activity of this compound. The tosylation reaction may also be incomplete, leading to a mixture of mono- and di-tosylated betulin, which will have different activities.
-
Compound Stability and Storage: this compound, like many tosylated compounds, can be susceptible to hydrolysis. Improper storage conditions (e.g., exposure to moisture or elevated temperatures) can lead to degradation of the compound over time. Repeated freeze-thaw cycles of stock solutions should also be avoided.
-
Solubility Issues: Betulin and its derivatives are known for their poor water solubility. If this compound is not fully dissolved in the stock solution or precipitates upon dilution in aqueous cell culture media, the actual concentration exposed to the cells will be lower and inconsistent, leading to variable results.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and batch-to-batch differences in serum can all contribute to inconsistent responses to the compound.
Q2: Our results with this compound are not reproducible in different cell lines. Why might this be the case?
A2: The differential response of various cell lines to this compound is expected and can be attributed to the inherent biological differences between the cells.
-
Genetic and Phenotypic Differences: Cell lines, even from the same tissue of origin, can have vastly different genetic backgrounds, leading to variations in the expression levels of the target proteins of this compound, as well as downstream signaling components.
-
Metabolic Activity: The metabolic capacity of a cell line can influence the biotransformation of this compound into more or less active metabolites.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, in certain cell lines can lead to the active efflux of the compound, reducing its intracellular concentration and apparent potency.
Q3: this compound shows promising activity in our initial biochemical assays, but this does not translate to our cell-based assays. What could be the reason for this discrepancy?
A3: This is a common challenge in drug discovery and can be due to a number of factors that differentiate a simplified biochemical environment from a complex cellular system.
-
Cellular Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target in sufficient concentrations.
-
Intracellular Stability: The compound may be rapidly metabolized or degraded within the cell.
-
Off-Target Effects in Cells: In a cellular context, this compound may have off-target effects that counteract its intended activity or cause general cytotoxicity, masking the specific effect observed in a biochemical assay.
-
Presence of Scaffolding Proteins and Cellular Compartmentalization: The target protein may be part of a larger complex or localized to a specific cellular compartment, which can affect the ability of this compound to bind to it.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in Cell Viability Assays
Symptoms:
-
High standard deviations in replicate wells.
-
Significant shifts in IC50 values between experiments performed on different days.
-
Batch-to-batch variability of the compound yields different results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency in cell viability assays.
Corrective Actions:
-
Verify Compound Integrity:
-
Purity Check: If possible, verify the purity of your this compound batch using techniques like HPLC-MS.
-
Fresh Stock Solutions: Prepare fresh stock solutions from a solid compound for each experiment. Avoid using old stock solutions that may have degraded.
-
-
Improve Solubility:
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO).
-
Sonication: Briefly sonicate the stock solution to ensure complete dissolution.
-
Precipitation Check: Visually inspect the diluted solutions in your cell culture media for any signs of precipitation.
-
-
Standardize Experimental Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Serum Batch: Use the same batch of fetal bovine serum (FBS) for a series of experiments, as different batches can have varying growth factor concentrations.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density to ensure that the cells are in a logarithmic growth phase at the time of treatment.
-
Issue 2: Lack of Expected Biological Activity
Symptoms:
-
This compound does not induce the expected phenotype (e.g., apoptosis, cell cycle arrest) even at high concentrations.
-
Results from a functional assay (e.g., Western blot for a downstream marker) do not correlate with viability data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a lack of expected biological activity.
Corrective Actions:
-
Confirm Target Presence: Verify that the proposed cellular target of this compound is expressed in your cell line of choice using techniques like Western blotting or qPCR.
-
Time-Course Experiment: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Positive Controls: Use a well-characterized compound known to modulate the same signaling pathway to ensure that the assay is working as expected.
-
Alternative Endpoints: Consider measuring more proximal markers of target engagement. For example, if this compound is a kinase inhibitor, you could measure the phosphorylation status of its direct substrate.
Data Presentation
The following table summarizes the reported IC50 values for betulin and its derivatives in various cancer cell lines. It is important to note that these values are not for this compound specifically but can provide a general reference for expected potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Betulin | MV4-11 | Leukemia | 18.16 | [1] |
| Betulin | A549 | Lung | 15.51 | [1] |
| Betulin | PC-3 | Prostate | 32.46 | [1] |
| Betulin | MCF-7 | Breast | 38.82 | [1] |
| Betulinic Acid | MCF-7 | Breast | 11.5 | [2] |
| Betulin Derivative 7a | C-32 | Amelanotic Melanoma | 2.15 | |
| Betulin Derivative 7a | SNB-19 | Glioblastoma | 0.91 | |
| Betulin Derivative 7b | C-32 | Amelanotic Melanoma | 0.76 | |
| Betulin Derivative 7b | SNB-19 | Glioblastoma | 0.80 |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Proposed Signaling Pathway for Betulin Derivatives
Based on studies of betulin and betulinic acid, a likely mechanism of action for this compound involves the induction of apoptosis through the intrinsic pathway and modulation of the PI3K/Akt/mTOR signaling pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
General Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening a novel compound like this compound for its potential as a kinase inhibitor.
Caption: General experimental workflow for testing a novel kinase inhibitor.
References
Technical Support Center: Strategies to Enhance the Bioavailability of Betulin Ditosylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Betulin ditosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of this compound?
A1: The primary challenge is its very low aqueous solubility.[1][2][3] this compound, like its parent compound betulin and other pentacyclic triterpenoids, is highly hydrophobic (lipophilic).[1][3] This poor water solubility severely limits its dissolution in the gastrointestinal (GI) tract, which is a critical prerequisite for absorption into the bloodstream, resulting in low and variable oral bioavailability.
Q2: What are the principal strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on overcoming the solubility barrier and can be broadly categorized into two approaches:
-
Formulation-Based Strategies: These involve incorporating the molecule into advanced drug delivery systems to improve its dissolution and/or absorption. Key examples include:
-
Nanoparticle Systems: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, thereby enhancing the dissolution rate. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like liposomes, nanoemulsions, or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubilization in the GI tract and facilitate absorption via lymphatic pathways.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
-
Chemical Modification (Prodrug Approach): This involves synthesizing a new derivative (a prodrug) by attaching a hydrophilic promoiety to the this compound molecule. This modification increases water solubility, and the promoiety is designed to be cleaved in vivo to release the active parent drug. Examples include creating phosphate, amino acid, or succinate esters.
Q3: How do I choose the most appropriate bioavailability enhancement strategy?
A3: The choice depends on several factors including the target product profile, the desired administration route, and available resources. A logical workflow can help guide the decision. For instance, for oral delivery, lipid-based systems like SNEDDS are often excellent for highly lipophilic compounds. For parenteral administration, nanoformulations such as liposomes or nanosuspensions might be more suitable. The diagram below outlines a general decision-making process.
Q4: What are the critical quality attributes (CQAs) to monitor for a nanoformulation of this compound?
A4: For any nanoformulation, the following CQAs are crucial for ensuring consistent performance and stability:
-
Particle Size and Polydispersity Index (PDI): The mean particle size should be within the target range (typically <200 nm for enhanced absorption), and the PDI should be low (ideally <0.3) to indicate a narrow, uniform size distribution.
-
Zeta Potential: This measures the surface charge of the nanoparticles and is a key indicator of the stability of the colloidal dispersion. A zeta potential of ±30 mV or greater is generally desired to prevent particle aggregation.
-
Drug Loading and Encapsulation Efficiency (%EE): Drug loading refers to the percentage of the drug by weight in the formulation, while %EE is the percentage of the initial drug that was successfully encapsulated. High values for both are desirable to maximize therapeutic payload and minimize dose volume.
-
Physical and Chemical Stability: The formulation should be stable under storage conditions, with no significant changes in particle size, drug leakage, or chemical degradation over time.
-
In Vitro Release Profile: The rate and extent of drug release from the formulation should be characterized to predict its in vivo performance.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (%EE) in Lipid Nanoparticles
| Possible Cause | Recommended Solution |
| Poor drug solubility in the lipid matrix. | Screen different solid lipids (for SLNs) or a combination of solid and liquid lipids (for NLCs) to find a matrix where the drug has higher solubility. Increasing the temperature of the lipid melt during preparation may also help. |
| Drug partitioning into the external aqueous phase during preparation. | Optimize the surfactant type and concentration. A surfactant that better stabilizes the lipid-water interface can prevent drug leakage. For ionizable drugs, adjusting the pH of the aqueous phase away from the drug's pKa can reduce its aqueous solubility and keep it within the lipid core. |
| Premature drug crystallization. | Rapidly cool the nanoemulsion during the solidification step (e.g., using an ice bath) to "trap" the drug in an amorphous or molecularly dispersed state within the lipid matrix. |
Problem 2: Physical Instability of the Formulation (e.g., Particle Aggregation, Sedimentation)
| Possible Cause | Recommended Solution |
| Insufficient surface charge (low Zeta Potential). | Increase the concentration of the charged surfactant or add a co-stabilizer that imparts a higher surface charge. For some systems, adjusting the pH of the continuous phase can increase ionization and thus the zeta potential. |
| High concentration of nanoparticles. | Dilute the formulation. While high concentrations are often desired, there is a threshold beyond which stability is compromised. Evaluate the stability at different concentrations to find the optimal balance. |
| Inappropriate storage conditions. | Perform a stability study at different temperatures (e.g., 4°C, 25°C, 40°C). Many nanoformulations are more stable under refrigeration. Avoid freezing unless a suitable cryoprotectant has been included, as freeze-thaw cycles can cause irreversible aggregation. |
Problem 3: Inconsistent In Vivo Performance Despite Promising In Vitro Results
| Possible Cause | Recommended Solution |
| Rapid drug release in the stomach. | Consider enteric coating the nanoparticles or the final dosage form (e.g., capsule) to protect the formulation from the acidic environment of the stomach and ensure release in the small intestine where absorption is maximal. |
| Interaction with GI tract components. | The formulation may be interacting with bile salts, enzymes, or mucus, leading to destabilization or altered release. Conduct in vitro stability and release studies in simulated gastric and intestinal fluids (SGF, SIF) that contain relevant enzymes and bile salts to better predict in vivo behavior. |
| First-pass metabolism. | If the drug is a substrate for metabolic enzymes (e.g., CYP450s) in the gut wall or liver, bioavailability may still be low. Lipid-based formulations that promote lymphatic absorption can partially bypass the liver, reducing first-pass metabolism. This should be investigated through mechanistic in vivo studies. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies on betulinic acid, a structurally related compound, demonstrating the potential magnitude of bioavailability enhancement achievable with different formulation strategies.
| Formulation Strategy | Drug | Cmax Increase (vs. Free Drug) | AUC Increase (vs. Free Drug) | Reference |
| Solid Dispersion (Spray Dried) | Betulinic Acid | 3.90-fold | 7.41-fold | |
| Solid Dispersion (Spray Dried) | Berberine | 3.46-fold | 6.98-fold | |
| Self-Nanoemulsifying System (SNEDDS) | Betulinic Acid | N/A | Up to 15-fold | |
| Nanoparticles | Betulin | N/A | 1.21-fold | |
| Berberine is included as another example of a poorly soluble drug to illustrate the effectiveness of the technique. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via Anti-Solvent Precipitation
This method is effective for generating nanoparticles of the pure drug, stabilized by polymers and/or surfactants.
-
Preparation of Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone) to a concentration of 5-10 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any impurities.
-
Preparation of Anti-Solvent (Aqueous) Phase: Prepare an aqueous solution containing a stabilizer. A combination of a polymer (e.g., PVP K30, 0.5% w/v) and a surfactant (e.g., Sodium Dodecyl Sulfate (SDS), 0.1% w/v) is often effective.
-
Precipitation: Place the anti-solvent phase in a beaker on a magnetic stirrer at high speed (e.g., 800-1000 rpm). Using a syringe pump for a controlled addition rate, inject the organic phase into the stirring anti-solvent phase. A typical volume ratio is 1:10 (organic:aqueous).
-
Solvent Removal: Continue stirring for 10-20 minutes to allow the nanoparticles to stabilize. Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Characterization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential.
-
(Optional) Lyophilization: For conversion to a solid powder, freeze-dry the nanosuspension. A cryoprotectant (e.g., trehalose, 5% w/v) should be added before freezing to prevent particle aggregation.
References
Technical Support Center: Optimizing In Vivo Efficacy of Betulin Ditosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betulin ditosylate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Betulin?
This compound is a derivative of Betulin, a naturally occurring pentacyclic triterpenoid. The addition of two tosylate groups is intended to enhance the solubility and reactivity of the parent compound, which may improve its bioavailability for in vivo applications.[1] While Betulin has shown various biological activities, including anti-inflammatory and anticancer properties, its low water solubility presents a significant challenge for in vivo research.[2][3] this compound is designed to address this limitation.
Q2: What are the potential therapeutic applications of this compound?
Based on the known activities of Betulin and its derivatives, this compound is being investigated for its potential anti-inflammatory and anticancer properties.[1][4] Research on related compounds suggests it may act by inducing apoptosis (programmed cell death) in cancer cells and modulating key signaling pathways involved in inflammation and cell proliferation.
Q3: Is there established in vivo dosage information for this compound?
Currently, there is limited publicly available data specifically detailing in vivo dosage for this compound. However, studies on the parent compound, Betulin, can provide a starting point. Betulin has been administered to rodents at a wide range of doses, from 20 mg/kg up to several grams per kilogram, with no significant toxic effects observed at higher doses. Researchers should perform dose-response studies to determine the optimal therapeutic window for this compound for their specific animal model and disease indication.
Q4: What is the expected toxicity profile of this compound?
Acute toxicity studies on Betulin in rats and mice have shown it to be non-toxic even at very high doses (e.g., 16 g/kg administered intragastrically). While the addition of tosylate groups may alter the toxicity profile, it is anticipated that this compound will have a favorable safety profile. However, it is crucial to conduct thorough toxicity studies for this compound specifically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions. | Although designed for improved solubility, the compound may still exhibit limited aqueous solubility. | - Prepare a stock solution in an organic solvent like DMSO or ethanol. - For in vivo administration, consider formulating the compound in a vehicle containing acylglycerols such as olive oil. A common method is to first dissolve the compound in a minimal amount of hot ethanol and then mix it with the warm oil carrier, followed by evaporation of the ethanol. |
| Inconsistent or low in vivo efficacy. | - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Suboptimal Dosage: The administered dose may be too low. - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution. | - Improve Formulation: Utilize solubility-enhancing formulations as mentioned above. Nanosuspensions have also been explored for related compounds to improve dissolution and bioavailability. - Dose Escalation Study: Conduct a dose-escalation study to identify a more effective dose. - Alternative Administration Routes: Explore different administration routes such as intraperitoneal (IP) or intravenous (IV) injection, in addition to oral gavage, to see if they improve efficacy. |
| Observed toxicity or adverse effects in animal models. | - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - Compound-Specific Toxicity: Although Betulin is known for its low toxicity, the ditosylate derivative may have a different profile. | - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. - Toxicity Assessment: Conduct a formal toxicity study, starting with a low dose and gradually escalating while monitoring for clinical signs of toxicity, changes in body weight, and performing histological analysis of major organs. |
| Difficulty in detecting the compound in biological samples. | - Rapid Metabolism or Clearance: The compound may be quickly metabolized and eliminated from the body. - Inadequate Analytical Method: The method used for detection may not be sensitive enough. | - Pharmacokinetic Study: Perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. - Develop a Sensitive Assay: Utilize a highly sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) for quantification in plasma and tissue samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol is adapted from methods used for Betulin to enhance its oral bioavailability.
Materials:
-
This compound
-
Ethanol (95-100%)
-
Olive oil (or other suitable acylglycerol)
-
Heated magnetic stirrer
-
Round-bottom flask
-
Rotary evaporator (optional)
Procedure:
-
Dissolve the desired amount of this compound in a minimal volume of hot ethanol (>60 °C) in a round-bottom flask with stirring until fully dissolved. A concentration of 20 g/L has been used for Betulin.
-
In a separate beaker, heat the olive oil to approximately 80 °C.
-
Slowly add the this compound-ethanol solution to the heated olive oil while continuously stirring.
-
Continue heating the mixture with stirring to evaporate the ethanol completely. A rotary evaporator can be used for more efficient removal of the ethanol.
-
The final formulation should be a clear solution of this compound in the oil carrier.
-
Allow the formulation to cool to room temperature before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound.
Workflow:
Caption: Experimental workflow for an in vivo efficacy study.
Signaling Pathways
Betulin and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. While the specific pathways affected by this compound require direct investigation, the following diagrams illustrate the likely targets based on existing literature for related compounds.
Apoptosis Induction Pathway
Betulin has been reported to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway.
MAPK Signaling Pathway
Betulin has been shown to block the overexpression of key components of the MAPK signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
Some Betulin derivatives have been found to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.
References
Technical Support Center: Enhancing the Interfacial Activity of Triterpenoids
This technical support center is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the low interfacial activity of triterpenoids, such as betulin.
Frequently Asked Questions (FAQs)
Q1: Why do triterpenoids like betulin exhibit low interfacial activity?
A1: Triterpenoids, including betulin, are characterized by their high lipophilicity and rigid polycyclic structure, which results in poor water solubility.[1] This inherent hydrophobicity is the primary reason for their low interfacial activity, making them difficult to formulate in aqueous systems and limiting their bioavailability.[2]
Q2: What are the main strategies to improve the interfacial activity and solubility of betulin?
A2: The two primary approaches are:
-
Chemical Modification: Synthesizing derivatives of betulin by modifying its hydroxyl groups can introduce more polar functionalities, thereby increasing its aqueous solubility and interfacial activity.[3]
-
Formulation into Drug Delivery Systems: Encapsulating betulin into various nanocarriers can effectively disperse it in aqueous media, improving its apparent solubility and bioavailability. Common systems include nanoparticles, liposomes, and emulsions.[2]
Q3: What are the advantages of formulating betulin into nanoparticles?
A3: Formulating betulin into nanoparticles can significantly increase its surface-area-to-volume ratio, which enhances its dissolution rate and saturation solubility.[4] This can lead to improved bioavailability and therapeutic efficacy.
Q4: Can chemical modification of betulin improve its biological activity?
A4: Yes, in addition to improving physicochemical properties, chemical modifications can also enhance the biological activity of betulin. For instance, certain ester derivatives have shown increased anticancer activity compared to the parent compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the formulation of betulin and other triterpenoids.
Nanoparticle Formulation (Antisolvent Precipitation)
| Problem | Possible Cause(s) | Troubleshooting/Optimization Strategies |
| Large Mean Particle Size (MPS) or Polydispersity Index (PDI) | - Inefficient mixing of solvent and antisolvent.- Low supersaturation rate.- Suboptimal solvent-to-antisolvent ratio.- Inappropriate stirring speed. | - Increase the stirring speed to enhance mixing.- Increase the concentration of the betulin solution to achieve higher supersaturation.- Optimize the volume ratio of antisolvent to solvent; a higher ratio often leads to smaller particles, but excessive ratios can cause aggregation.- Increase the precipitation temperature, as this can lead to smaller particle sizes. |
| Nanoparticle Aggregation/Instability | - Insufficient electrostatic or steric stabilization.- High concentration of nanoparticles.- Ostwald ripening. | - Add a stabilizer (e.g., Tween 80, PVP) to the antisolvent to prevent particle growth and aggregation.- Optimize the concentration of the stabilizer.- Store nanoparticle suspensions at lower temperatures to reduce particle movement and aggregation.- Lyophilize the nanoparticles with a cryoprotectant for long-term storage. |
| Low Yield | - Betulin remains dissolved in the solvent/antisolvent mixture.- Loss of product during washing/centrifugation steps. | - Optimize the solvent-to-antisolvent ratio to maximize precipitation.- Ensure the chosen antisolvent has very low solubility for betulin.- Carefully optimize centrifugation speed and duration to ensure complete pelleting of nanoparticles. |
Liposomal Formulation
| Problem | Possible Cause(s) | Troubleshooting/Optimization Strategies |
| Low Encapsulation Efficiency (EE%) | - Poor affinity of betulin for the lipid bilayer.- Inappropriate lipid composition.- Drug leakage during formulation or storage. | - Optimize the lipid composition. The inclusion of cholesterol can enhance the stability of the lipid bilayer and improve drug retention.- Modify the surface of the liposomes with polymers like PEG to improve stability.- Adjust the pH of the hydration buffer.- Use a higher drug-to-lipid ratio during formulation. |
| Liposome Aggregation/Flocculation | - Unfavorable surface charge (Zeta potential close to zero).- High concentration of liposomes.- Inappropriate storage conditions. | - Incorporate charged lipids (e.g., phosphatidylserine, phosphatidic acid) into the formulation to increase the magnitude of the zeta potential.- Add a steric stabilizer like PEG to the liposome surface.- Store liposomes at 4°C. Avoid freezing unless a suitable cryoprotectant is used. |
| Physical Instability (Leakage of Drug) | - Fluidity of the lipid bilayer.- Oxidation of unsaturated lipids. | - Use lipids with a higher phase transition temperature (Tm) to create a more rigid bilayer.- Incorporate cholesterol to decrease membrane fluidity.- Add an antioxidant (e.g., alpha-tocopherol) to the formulation to prevent lipid peroxidation. |
Data Presentation
The following tables summarize key quantitative data related to the solubility and formulation of betulin and its derivatives.
Table 1: Solubility of Betulin in Various Organic Solvents at Different Temperatures
| Solvent | Solubility (g/L) at 278.2 K (5°C) | Solubility (g/L) at 288.2 K (15°C) | Solubility (g/L) at 298.2 K (25°C) | Solubility (g/L) at 308.2 K (35°C) |
| Methanol | 0.21 | 0.35 | 0.58 | 0.94 |
| Ethanol | 0.45 | 0.82 | 1.45 | 2.51 |
| 1-Propanol | 0.53 | 0.98 | 1.78 | 3.16 |
| 1-Butanol | 0.61 | 1.15 | 2.14 | 3.90 |
| Acetone | 5.2 | 8.1 | 13.7 | 22.1 |
| Ethyl Acetate | 3.12 | 5.25 | 8.61 | 13.8 |
| Chloroform | 1.89 | 3.47 | 6.21 | 10.9 |
| Dichloromethane | 2.45 | 4.68 | 8.52 | 15.1 |
| Cyclohexane | 0.06 | 0.10 | 0.18 | 0.31 |
Data compiled from literature sources. Actual values may vary based on experimental conditions.
Table 2: Physicochemical Properties of Betulin Formulations
| Formulation Type | Key Parameters | Typical Values/Observations |
| Nanoparticles | Mean Particle Size (MPS) | 100 - 500 nm |
| Polydispersity Index (PDI) | < 0.3 (indicates a relatively narrow size distribution) | |
| Zeta Potential | Can be modulated by surface coatings to enhance stability. | |
| Liposomes | Encapsulation Efficiency (EE%) | Up to 10 mol% of betulinic acid can be entrapped. |
| Vesicle Size | 100 - 250 nm | |
| Stability | Can be improved by adding polymers like PVP or Proxanol to prevent aggregation. | |
| Microemulsions | Droplet Size | ~152 nm |
| Polydispersity Index (PDI) | ~0.218 | |
| Zeta Potential | ~ -28.5 mV |
Experimental Protocols
Protocol 1: Preparation of Betulin Nanoparticles by Antisolvent Precipitation
This protocol describes a general method for preparing betulin nanoparticles. Optimization of the parameters outlined below is crucial for achieving desired particle characteristics.
Materials:
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Betulin
-
Solvent: Ethanol
-
Antisolvent: Deionized water
-
Stabilizer (optional): Tween 80, Poloxamer, or Polyvinylpyrrolidone (PVP)
Procedure:
-
Preparation of Betulin Solution: Dissolve a known concentration of betulin (e.g., 1-10 mg/mL) in ethanol.
-
Preparation of Antisolvent: If using a stabilizer, dissolve it in deionized water at a specific concentration (e.g., 0.1-1% w/v).
-
Precipitation:
-
Place the antisolvent in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 500-1500 rpm).
-
Inject the betulin solution into the stirring antisolvent at a constant flow rate. The volume ratio of solvent to antisolvent should be optimized (e.g., 1:5 to 1:20).
-
The precipitation of betulin nanoparticles should occur instantaneously.
-
-
Solvent Removal: Remove the ethanol from the nanoparticle suspension, typically using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the nanoparticles for mean particle size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Protocol 2: Synthesis of Betulin Esters
This protocol provides a general method for the esterification of betulin's hydroxyl groups.
Materials:
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Betulin
-
Anhydrous Dichloromethane (DCM)
-
Carboxylic acid (the R-group to be added)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve betulin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the carboxylic acid (typically 1.1 to 1.5 equivalents) to the solution.
-
Add DMAP (catalytic amount, e.g., 0.1 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (typically 1.1 to 1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired betulin ester.
Protocol 3: Measurement of Interfacial Properties
A. Surface Tension Measurement: Surface tension can be measured using a tensiometer employing methods such as the Du Noüy ring method or the Wilhelmy plate method. A solution of the betulin derivative or formulation is prepared in a suitable solvent (e.g., water or buffer) at various concentrations. The force required to pull the ring or plate from the liquid surface is measured and used to calculate the surface tension.
B. Critical Micelle Concentration (CMC) Determination: The CMC of amphiphilic betulin derivatives or formulations that form micelles can be determined by measuring a physical property that changes abruptly at the CMC. Common methods include:
-
Surface Tension: Plotting surface tension as a function of the logarithm of the concentration. The CMC is the concentration at which the surface tension plateaus.
-
Dye Solubilization: Using a hydrophobic dye (e.g., pyrene) that shows a change in its fluorescence spectrum upon incorporation into the hydrophobic core of micelles.
C. Emulsification Index (E24) Measurement: The emulsifying ability of a betulin formulation can be assessed by measuring its emulsification index.
-
Mix equal volumes of an oil (e.g., n-hexadecane) and an aqueous solution of the betulin formulation in a test tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Let the mixture stand for 24 hours.
-
The E24 is calculated as: (Height of the emulsion layer / Total height of the liquid) x 100%
Mandatory Visualizations
Caption: Workflow for Betulin Nanoparticle Preparation.
Caption: Betulinic Acid Induced Mitochondrial Apoptosis Pathway.
References
- 1. Synthesis, Characterization of Liposomes Modified with Biosurfactant MEL-A Loading Betulinic Acid and Its Anticancer Effect in HepG2 Cell [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SN1 vs. SN2 Pathways in Betulin Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the chemical modification of betulin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of controlling SN1 and SN2 reaction pathways in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products in my substitution reaction at the C-28 position of betulin?
A1: The C-28 position of betulin is a primary alcohol, which, after conversion to a good leaving group (e.g., tosylate, mesylate, or halide), can undergo substitution reactions. However, it is prone to carbocation rearrangements, which is characteristic of an SN1 pathway.[1] If your reaction conditions favor the formation of a carbocation (e.g., polar protic solvent, weak nucleophile, or high temperature), you may observe rearranged products alongside the desired SN2 product. This is due to a neopentyl-type rearrangement where the initial primary carbocation rearranges to a more stable secondary or tertiary carbocation before the nucleophile attacks.[1]
Q2: I am trying to introduce a nucleophile at the C-3 position, but the reaction is very slow or doesn't proceed. What could be the issue?
A2: The C-3 position of betulin bears a secondary hydroxyl group. This position is significantly more sterically hindered than the primary C-28 hydroxyl group.[2][3][4] Consequently, SN2 reactions at this site are inherently slow due to the difficulty of the nucleophile performing a backside attack. To facilitate a reaction at this position, you may need to use a strong nucleophile, a polar aprotic solvent to enhance nucleophilicity, and potentially elevated temperatures. Alternatively, if an SN1 pathway is intended, conditions that stabilize a secondary carbocation would be necessary, though this may also lead to rearrangements.
Q3: Under acidic conditions, my betulin starting material is converting to allobetulin. How can I prevent this?
A3: The formation of allobetulin from betulin is a classic example of a Wagner-Meerwein rearrangement, which proceeds through a carbocation intermediate. This reaction is typically catalyzed by acids. To prevent this, avoid strongly acidic conditions in your reaction setup. If your reaction requires an acid catalyst, consider using a milder acid or a non-acidic coupling agent. For modifications at the hydroxyl groups, it is often preferable to first convert them to good leaving groups under non-acidic conditions before performing the substitution.
Q4: How does my choice of solvent affect the outcome of substitution reactions on betulin derivatives?
A4: The choice of solvent is critical in directing the reaction towards either an SN1 or SN2 pathway.
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Polar protic solvents (e.g., water, ethanol, methanol) stabilize both the carbocation intermediate and the leaving group, thus favoring the SN1 pathway . However, they can also solvate and weaken the nucleophile.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions . They can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive.
Troubleshooting Guides
Problem 1: Low yield of the desired SN2 product at the C-28 position and formation of rearranged byproducts.
-
Possible Cause: The reaction conditions are favoring a competing SN1 pathway, leading to carbocation rearrangement.
-
Solutions:
-
Change the Solvent: Switch from a polar protic solvent to a polar aprotic solvent like DMF or acetone to favor the SN2 mechanism.
-
Increase Nucleophile Strength/Concentration: Use a stronger, more concentrated nucleophile. Strong nucleophiles favor the bimolecular SN2 reaction.
-
Lower the Reaction Temperature: Higher temperatures can provide the energy needed for the SN1 pathway's higher activation energy for carbocation formation. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Choose a Better Leaving Group: A very good leaving group can sometimes favor the SN1 pathway by readily forming a carbocation. If rearrangement is a major issue, you might consider a slightly less reactive leaving group in combination with a strong nucleophile and aprotic solvent.
-
Problem 2: The substitution reaction at the C-3 position is not proceeding.
-
Possible Cause: Significant steric hindrance at the secondary C-3 position is preventing the SN2 reaction.
-
Solutions:
-
Use a Stronger Nucleophile: A more potent nucleophile will be more effective at attacking the sterically hindered carbon.
-
Elevate the Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.
-
Use a Polar Aprotic Solvent: This will enhance the reactivity of your nucleophile.
-
Consider an SN1 approach: If SN2 is not feasible, you could try to force an SN1 reaction by using a very good leaving group (e.g., a tosylate) and a polar protic solvent. Be aware of the potential for rearrangements and the formation of a mixture of stereoisomers.
-
Data Presentation
Table 1: Influence of Reaction Parameters on SN1 vs. SN2 Pathways in Betulin Modifications
| Parameter | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |
| Substrate | C-3 (secondary, more stable carbocation) | C-28 (primary, less sterically hindered) | Steric hindrance is a major barrier for SN2 reactions, while carbocation stability is key for SN1. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, N₃⁻) | Strong nucleophiles are required for the concerted backside attack in an SN2 reaction. |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar protic solvents stabilize the carbocation intermediate in SN1, while polar aprotic solvents enhance nucleophilicity for SN2. |
| Leaving Group | Good (e.g., TsO⁻, MsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is necessary for both pathways. |
| Temperature | Higher | Lower | Higher temperatures can favor the higher activation energy pathway, which is often SN1. |
Experimental Protocols
Protocol 1: Selective Tosylation of Betulin at the C-28 Position
This protocol is a foundational step to introduce a good leaving group for subsequent SN2 reactions at the less sterically hindered primary alcohol.
-
Dissolution: Dissolve betulin (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding cold water.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 28-O-tosylbetulin.
Protocol 2: SN2 Reaction at the C-28 Position with Sodium Azide
This protocol exemplifies a typical SN2 reaction at the C-28 position.
-
Reactant Setup: Dissolve 28-O-tosylbetulin (1 equivalent) in a polar aprotic solvent such as DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃, 3-5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting 28-azidobetulin by column chromatography.
Visualizations
Caption: A flowchart to guide the selection of reaction pathways.
Caption: SN1 pathway leading to carbocation rearrangement.
Caption: Factors determining the reaction pathway.
References
Technical Support Center: Optimization of Betulin Ditosylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Betulin ditosylate and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Betulin-3,28-ditosylate?
The main challenge is the difference in reactivity between the two hydroxyl groups on the betulin scaffold. The primary hydroxyl group at the C-28 position is significantly more reactive and less sterically hindered than the secondary hydroxyl group at the C-3 position.[1] Achieving complete tosylation at both positions to yield the ditosylate requires carefully optimized conditions to overcome the steric hindrance at C-3 without promoting side reactions.
Q2: Why is this compound a useful intermediate?
The tosylate group is an excellent leaving group.[2] Converting the hydroxyl groups of betulin into tosylates transforms them into reactive sites suitable for nucleophilic substitution reactions (SN1 and SN2).[2][3][4] This allows for the introduction of a wide variety of functional groups at the C-3 and C-28 positions, enabling the synthesis of a diverse library of betulin derivatives for drug discovery and development.
Q3: What are the typical reagents and conditions for the tosylation of betulin?
The tosylation of betulin is typically carried out using p-toluenesulfonyl chloride (TsCl) as the tosylating agent in the presence of a base. Common bases include pyridine, which can also serve as the solvent, or triethylamine (TEA). 4-Dimethylaminopyridine (DMAP) is frequently added in catalytic amounts to accelerate the reaction, especially for the hindered C-3 hydroxyl group. Anhydrous dichloromethane (CH2Cl2) or chloroform are common solvents. The reaction is often initiated at a low temperature (0 °C) and then allowed to warm to room temperature.
Q4: Can side reactions occur during the synthesis of this compound?
Yes, several side reactions can compete with the desired tosylation. Given that the tosylate is a good leaving group, prolonged heating or acidic conditions can lead to Wagner-Meerwein or neopentyl rearrangements within the betulin scaffold. Additionally, the chloride ions formed as a byproduct of the reaction can act as nucleophiles, displacing the newly formed tosylate group to yield chlorinated byproducts.
Section 2: Troubleshooting Guide
Problem: The reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material (Betulin).
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Possible Cause 1: Reagent Quality. Commercial p-toluenesulfonyl chloride (TsCl) can degrade over time.
-
Solution: For reactions sensitive to reagent quality, it is recommended to recrystallize the TsCl from hexane before use. This simple purification step can significantly improve yields and reproducibility.
-
-
Possible Cause 2: Insufficient Reagents or Catalyst. The secondary hydroxyl group at C-3 is sterically hindered and requires more forcing conditions to react completely.
-
Solution: Increase the molar excess of TsCl (e.g., up to 10 equivalents) and the base. Ensure a catalytic amount of DMAP is used, as it is highly effective for acylating sterically hindered alcohols.
-
-
Possible Cause 3: Non-anhydrous Conditions. Water in the reaction solvent or on the glassware will react with and consume the TsCl.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Problem: The primary product is the monosubstituted 28-O-tosylbetulin, not the desired ditosylate.
-
Possible Cause: The reaction conditions were not sufficient to tosylate the sterically hindered C-3 hydroxyl group. The C-28 primary alcohol is much more reactive.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress carefully using TLC. While heating can drive the reaction to completion, be aware that it also increases the risk of rearrangement side products. A higher excess of TsCl and the use of DMAP are also crucial.
-
Problem: TLC analysis shows the formation of multiple, unexpected spots in addition to the desired product.
-
Possible Cause 1: Molecular Rearrangements. The betulin scaffold is prone to rearrangement reactions, particularly when a good leaving group like tosylate is installed. This is exacerbated by prolonged heating.
-
Solution: Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid extended reaction times at high temperatures. Isolate the unexpected products and characterize them by NMR and MS to identify potential Wagner-Meerwein or other rearrangement structures.
-
-
Possible Cause 2: Formation of Chlorinated Byproducts. The chloride byproduct from the reaction of TsCl with the alcohol can displace the tosylate group.
-
Solution: This side reaction is often difficult to prevent entirely. Purification by column chromatography should effectively separate the chlorinated species from the desired tosylate products. Using a sulfonylating agent without a chloride counter-ion, such as tosyl anhydride (Ts₂O), could be an alternative strategy.
-
Problem: The purified this compound product appears unstable and decomposes upon standing.
-
Possible Cause: Residual acidic impurities (like HCl) may be trapped in the product, catalyzing its decomposition. Some tosylates can be unstable over long periods.
-
Solution: During the aqueous workup, ensure a thorough wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove all acidic byproducts. Ensure the product is completely dry before storage. Store the purified product in a cool, dark place, preferably under an inert atmosphere.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Betulin-3,28-ditosylate
This protocol is a generalized procedure based on common synthetic methods. Researchers should optimize stoichiometry, reaction time, and temperature based on their specific experimental setup and monitoring.
Materials:
-
Betulin
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Betulin (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (e.g., 5-10 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the stirring solution to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (e.g., 3-5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take anywhere from 6 to 48 hours.
-
Once the reaction is complete, dilute the mixture with CH2Cl2.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure Betulin-3,28-ditosylate.
Section 4: Data Presentation
Table 1: Summary of Common Reaction Parameters for Betulin Tosylation
| Parameter | Condition/Reagent | Purpose / Rationale | Potential Issues |
| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) | Introduces the tosyl group. | Can contain acidic impurities; should be purified for best results. |
| Base | Pyridine, Triethylamine (TEA) | Neutralizes the HCl byproduct. | Must be anhydrous. Pyridine can be difficult to remove. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acylation catalyst, highly effective for hindered alcohols. | Used in catalytic amounts; excess can complicate purification. |
| Solvent | Dichloromethane, Chloroform, Pyridine | Solubilizes reactants. | Must be anhydrous. Pyridine can also act as the base. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. | Higher temperatures may be needed for C-3 tosylation but increase rearrangement risk. |
| Stoichiometry | Excess TsCl and Base | Drives the reaction to completion, especially at the C-3 position. | Large excesses can make purification more challenging. |
Section 5: Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Betulin ditosylation.
Caption: Potential side reactions during Betulin ditosylation.
References
methods for preventing precipitation of Betulin ditosylate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Betulin ditosylate in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture experiments.
Issue: After adding my this compound stock solution to the cell culture medium, I observe immediate precipitation.
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Question: Why is my this compound precipitating upon addition to the cell culture medium?
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Answer: This is a common issue for poorly water-soluble compounds.[1][2][3] this compound, although more soluble than its parent compound betulin, can still precipitate when a concentrated organic stock solution is diluted into an aqueous-based cell culture medium.[4] This rapid change in solvent polarity reduces the solubility of the compound, causing it to fall out of solution.[5]
-
-
Question: How can I prevent this initial precipitation?
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Answer: Several strategies can be employed:
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Optimize Stock Solution Concentration: Prepare a more dilute stock solution in your organic solvent (e.g., DMSO). This will reduce the local concentration of this compound when it is introduced to the medium.
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Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, add the stock to a small volume of media or serum, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Increasing the final DMSO concentration in your culture medium can help maintain the solubility of this compound. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.
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Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or surfactants, such as Pluronic F127, which have been shown to inhibit the precipitation of poorly water-soluble drugs.
-
-
Issue: I observe precipitation in my cell culture plates after a period of incubation.
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Question: What would cause this compound to precipitate over time in the incubator?
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Answer: This can be due to several factors:
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Temperature Changes: The solubility of compounds can be temperature-dependent. The change from room temperature (during preparation) to 37°C (in the incubator) can affect solubility.
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Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes over time.
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Evaporation: Evaporation of media from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
-
-
Question: How can I mitigate delayed precipitation?
-
Answer:
-
Ensure Proper Sealing: Use well-fitting lids on your culture plates or flasks and ensure proper humidity in the incubator to minimize evaporation.
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Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize hydrophobic compounds. Ensure your serum concentration is consistent.
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Media Filtration: After preparing the final working solution of this compound in the medium, you can filter it through a 0.22 µm syringe filter before adding it to the cells. This will remove any initial micro-precipitates that could act as nucleation sites for further precipitation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the available data for betulin and its derivatives, Dimethyl sulfoxide (DMSO) is a commonly used solvent. Chloroform has also been reported as a solvent for this compound. For cell culture applications, sterile DMSO is the preferred choice. It is recommended to prepare a high-concentration stock solution and then dilute it into the culture medium to achieve the desired final concentration.
Q2: What is the solubility of Betulin and its derivatives?
A2: The solubility of Betulin and its ditosylate derivative can vary depending on the solvent and temperature. The following table summarizes available solubility data. The ditosylate derivative is expected to have enhanced solubility compared to betulin.
| Compound | Solvent | Solubility | Reference |
| Betulin | DMSO | 7 mg/mL (15.81 mM) | |
| Betulin | Water | Insoluble | |
| Betulin | Ethanol | Insoluble | |
| Betulin | Ethanol-DMSO (50:50 wt%) | Up to 10% at 85°C | |
| This compound | Chloroform | 1 mg/mL | |
| This compound | DMF | Slightly soluble |
Q3: Can I use heat to dissolve my this compound?
A3: Gentle warming can be used to aid in the dissolution of this compound in the initial organic solvent. However, it is critical to allow the solution to cool to room temperature before adding it to the cell culture medium. Adding a warm solution to the medium can cause rapid precipitation and may also be detrimental to the cells.
Q4: Are there any alternative formulation strategies to improve the solubility of this compound in cell culture?
A4: Yes, several advanced formulation techniques can be considered, although they require more extensive preparation:
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.
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Use of Co-solvents: A mixture of solvents, such as water-soluble organic solvents like ethanol or propylene glycol, can be used in combination with other solubilization strategies.
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Liposomal Formulations: Encapsulating this compound within liposomes can improve its delivery and solubility in aqueous environments.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Sterile, cell culture grade DMSO
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Sterile, conical tube
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Vortex mixer
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-
Procedure:
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Aseptically weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
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Protocol for Dilution of this compound in Cell Culture Medium
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Materials:
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This compound stock solution (in DMSO)
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Pre-warmed complete cell culture medium (with serum, if applicable)
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Sterile microcentrifuge tubes or conical tubes
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-
Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
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Recommended Dilution Method: a. In a sterile tube, add the calculated volume of the this compound stock solution to a small volume of pre-warmed complete cell culture medium (e.g., 100-200 µL). b. Gently mix by pipetting up and down or by flicking the tube. Avoid vigorous vortexing, which can cause precipitation. c. Add this intermediate dilution to the final volume of cell culture medium and mix thoroughly but gently.
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Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution.
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Add the final working solution to your cell culture plates.
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Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
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Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
quality control measures for Betulin ditosylate in research
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for the use of Betulin ditosylate in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene found predominantly in the bark of birch trees.[1][2] The addition of two tosylate (4-methylbenzenesulfonate) groups to the betulin structure enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and a component in cosmetic formulations.[3] It is actively researched for its potential anti-inflammatory and anticancer properties.[3]
Q2: What are the key physical and chemical properties of this compound?
A2: The primary physical and chemical characteristics are summarized in the table below. This data is compiled from typical certificates of analysis and product information sheets.[4]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years. Some suppliers may recommend storage at 2-8°C for shorter periods. Always refer to the supplier-specific storage instructions on the product's certificate of analysis. Improper storage can lead to degradation, affecting experimental outcomes.
Q4: What is the expected purity of research-grade this compound?
A4: Research-grade this compound typically has a purity of 95% or higher, as determined by High-Performance Liquid Chromatography (HPLC). Purity is a critical factor for the reproducibility of biological experiments, as impurities can have their own biological effects.
Q5: What are the common analytical methods used for the quality control of this compound?
A5: A combination of analytical techniques is used to ensure the identity, purity, and quality of this compound. These include:
-
HPLC (High-Performance Liquid Chromatography): The primary method for quantifying purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure.
-
Mass Spectrometry (MS): Verifies the molecular weight and structure.
-
IR (Infrared) Spectroscopy: Confirms the presence of key functional groups.
-
TLC (Thin-Layer Chromatography): A simpler chromatographic method to assess purity and identify impurities.
-
Melting Point Analysis: Used as an indicator of purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white powder | |
| Molecular Formula | C₄₄H₆₂O₆S₂ | |
| Molecular Weight | 751.09 g/mol | |
| Purity (by HPLC) | ≥95% | |
| Melting Point | 172-174 °C | |
| UV λ max | 225 nm | |
| Storage Temperature | -20°C (long-term); 2-8°C (short-term) | |
| Stability | ≥ 4 years at -20°C |
Troubleshooting Guide
Issue 1: I am observing lower-than-expected solubility, even though it's a ditosylate derivative. What could be the cause?
Answer: While this compound has enhanced solubility compared to its parent compound, betulin, it is still a large, hydrophobic molecule.
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Incorrect Solvent: Ensure you are using an appropriate organic solvent. Betulin has low solubility in nonpolar solvents and higher solubility in polar organic solvents like acetone and ethanol, especially with heating. A mixture of DMSO and ethanol has been shown to be effective for dissolving betulin.
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Temperature: Solubility can often be increased by gentle warming.
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Aggregation: The compound may form aggregates. Try sonication to aid dissolution.
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Purity: If the material contains a significant amount of less soluble impurities, it can impede the dissolution of the primary compound.
Issue 2: My HPLC analysis shows unexpected peaks. What are they?
Answer: Unexpected peaks can arise from several sources:
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Related Substances: The synthesis of this compound starts from betulin, which is extracted from birch bark. Impurities from the original extract, such as lupeol, betulinic acid, and betulin aldehyde, could potentially carry through the synthesis.
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Degradation Products: Improper storage (e.g., exposure to light, high temperatures, or oxygen) can lead to degradation. Betulin itself can undergo autoxidation.
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Residual Solvents or Reagents: Impurities from the manufacturing and purification process may be present.
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Contamination: Contamination from lab equipment or solvents can introduce extraneous peaks.
Issue 3: I'm seeing inconsistent results in my biological assays. How can I troubleshoot this?
Answer: Inconsistent biological activity is a common and complex issue. The workflow below provides a logical approach to troubleshooting. Key factors include:
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Compound Integrity: Verify the purity and identity of your batch of this compound. If possible, run a fresh HPLC or TLC to confirm purity against the Certificate of Analysis. Ensure it has been stored correctly.
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Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low and consistent across experiments, as it can be toxic to cells.
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Compound Preparation: Ensure the compound is fully dissolved before adding it to your assay. Undissolved particles will lead to inaccurate dosing and high variability.
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Assay Conditions: Standardize all other experimental parameters, such as cell passage number, incubation times, and reagent concentrations.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Betulinic Acid and Betulin Ditosylate
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse and potent biological activities. Extracted from the bark of several plant species, most notably the birch tree (Betula spp.), it has been the subject of extensive research, revealing promising anticancer, anti-inflammatory, and antiviral properties.[1][2] In contrast, Betulin ditosylate, a synthetic derivative of betulin, remains a far more enigmatic compound. While commercially available and noted for its potential utility in organic synthesis and medicinal chemistry, a comprehensive body of public scientific literature detailing its biological activities is conspicuously absent. This guide aims to provide a thorough comparison of the known biological activities of betulinic acid with the limited available information on this compound, supported by experimental data and protocols for the former.
Comparative Analysis of Biological Activities
A direct, data-driven comparison of the biological activities of this compound and betulinic acid is not feasible at present due to the lack of published experimental data for this compound. While this compound is described as a versatile compound for the synthesis of pharmaceuticals targeting inflammatory diseases and cancer, specific quantitative data on its efficacy (such as IC50 values) and detailed mechanistic studies are not available in the public domain.
Conversely, betulinic acid has been extensively studied, and a wealth of data exists on its biological effects. The following sections provide a detailed overview of the biological activities of betulinic acid.
Anticancer Activity of Betulinic Acid
Betulinic acid has demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[3][4] Its primary mechanism of anticancer action is the induction of apoptosis through the mitochondrial pathway.[5]
Quantitative Anticancer Data for Betulinic Acid
The following table summarizes the half-maximal inhibitory concentration (IC50) values of betulinic acid against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 11.5 ± 1.8 | |
| HepG2 | Liver Cancer | 21 | |
| LM3 | Liver Cancer | 20-40 (approx.) | |
| MHCC97H | Liver Cancer | 20-40 (approx.) | |
| 257P | Gastric Carcinoma | 2.01 - 6.16 | |
| 181P | Pancreatic Carcinoma | 3.13 - 7.96 | |
| A375 | Malignant Melanoma | 2.21 - 15.94 | |
| SK-MEL-28 | Malignant Melanoma | 2.21 - 15.94 | |
| FM55M2 | Malignant Melanoma | 2.21 - 15.94 | |
| FM55P | Malignant Melanoma | 2.21 - 15.94 |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of betulinic acid is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3 x 10³ cells/well and incubated overnight.
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Compound Treatment: The cells are then treated with increasing concentrations of betulinic acid (e.g., 2.5-40 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
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MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway: Betulinic Acid-Induced Apoptosis
Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.
Anti-inflammatory Activity of Betulinic Acid
Betulinic acid exhibits significant anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.
Qualitative and Semi-Quantitative Anti-inflammatory Data for Betulinic Acid
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Inhibition of Pro-inflammatory Cytokines: Betulinic acid has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.
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Induction of Anti-inflammatory Cytokines: It enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine.
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Inhibition of Inflammatory Enzymes: Betulinic acid can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. In one study, 200 µg/mL of betulinic acid inhibited bovine prostaglandin synthase by 52%.
-
In vivo Efficacy: In a mouse model of TPA-induced ear edema, a 0.5 mg/ear dose of betulinic acid reduced edema by 86.2%.
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of betulinic acid can be assessed by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophages are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of betulinic acid for a specified period (e.g., 24 hours).
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by betulinic acid is calculated relative to the LPS-stimulated control.
Signaling Pathway: Anti-inflammatory Action of Betulinic Acid
References
- 1. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids [mdpi.com]
Betulin Ditosylate: Evaluating Anticancer Potential in Animal Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of the anticancer effects of betulin derivatives, with a focus on the potential of Betulin ditosylate. Due to a lack of specific in vivo studies on this compound in animal cancer models, this guide leverages data from its parent compound, betulin, to establish a baseline for its potential efficacy and mechanism of action. The information presented herein is intended to guide further research and development of this compound as a potential therapeutic agent.
Performance Comparison: Betulin vs. Standard-of-Care in Animal Models
This section summarizes the quantitative outcomes of in vivo studies on betulin in various cancer models and compares them with standard-of-care chemotherapeutic agents.
Melanoma
| Treatment Group | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Betulin | B16 Melanoma (Mice) | Intratumoral administration | Statistically significant retardation of tumor growth | Not Reported | [1] |
| Dacarbazine (Standard of Care) | B16F10 Melanoma (Mice) | Intraperitoneal | Variable, often used as a comparator | Modest survival increase | [2] |
Non-Small Cell Lung Cancer (NSCLC)
| Treatment Group | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Betulin (in combination with Gefitinib) | A549 & H460 Xenograft (Mice) | Not specified | Significant inhibition of tumor growth | Not Reported | [3] |
| Cisplatin (Standard of Care) | Lewis Lung Carcinoma (Mice) | Intraperitoneal | Significant tumor growth inhibition | Not Reported | |
| Paclitaxel (Standard of Care) | Lewis Lung Carcinoma (Mice) | Intraperitoneal | Significant tumor growth inhibition | Not Reported |
Note: The data for betulin in NSCLC is from a combination study, which suggests a synergistic effect with existing therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo studies involving betulin and for the creation of relevant animal models.
In Vivo Antitumor Activity of Betulin in a Melanoma Mouse Model
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16 melanoma cells.
-
Procedure:
-
B16 melanoma cells are cultured and harvested.
-
A suspension of 1 x 10^6 B16 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives intratumoral injections of betulin (dosage to be optimized, e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., DMSO and PBS).
-
The control group receives injections of the vehicle alone.
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
At the end of the study period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as: [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] x 100%.
-
Experimental Workflow for In Vivo Studies
Caption: Workflow for a typical in vivo xenograft study.
Mechanism of Action: Signaling Pathways
Betulin and its derivatives, including betulinic acid, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[4][5] This process involves the modulation of key signaling pathways that regulate cell survival and death. While the specific pathways affected by this compound require further investigation, the mechanisms of its parent compounds provide a strong indication of its likely mode of action.
Apoptosis Induction via the Mitochondrial Pathway
Betulin and betulinic acid can directly trigger the permeabilization of the mitochondrial membrane. This leads to the release of pro-apoptotic factors like cytochrome c and Smac into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.
Caption: The intrinsic pathway of apoptosis induced by betulin derivatives.
Modulation of Key Survival Pathways
Betulin and its derivatives have also been shown to modulate critical cell survival signaling pathways, such as the PI3K/Akt and mTOR pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Betulin has been observed to inhibit the phosphorylation of Akt, a key kinase in this pathway. Inhibition of Akt can lead to decreased cell survival and increased apoptosis.
-
mTOR Pathway: The mTOR signaling pathway is crucial for cell growth and proliferation. Betulin has been shown to inhibit mTOR activation, which can lead to the induction of autophagy and subsequent apoptosis in cancer cells.
Caption: Inhibition of pro-survival signaling pathways by betulin derivatives.
Conclusion and Future Directions
The available preclinical data on betulin provide a strong rationale for the investigation of this compound as a potential anticancer agent. The evidence points towards a mechanism of action centered on the induction of apoptosis via the mitochondrial pathway and the inhibition of key cell survival signaling cascades.
However, it is imperative to conduct dedicated in vivo studies on this compound to:
-
Establish its efficacy and therapeutic window in relevant animal cancer models.
-
Determine its pharmacokinetic and pharmacodynamic properties.
-
Directly compare its performance against standard-of-care therapies.
-
Elucidate its precise molecular targets and signaling pathways.
Such studies are essential to validate the promising anticancer potential of this compound and to pave the way for its potential clinical development.
References
- 1. Betulin Attenuates TGF-β1- and PGE2-Mediated Inhibition of NK Cell Activity to Suppress Tumor Progression and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulin - a plant-derived cytostatic drug - enhances antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment of betulin and gefitinib is effective against EGFR wild-type/KRAS-mutant non-small cell lung cancer by inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SREBP Inhibitors: Betulin, Fatostatin, and PF-429242
An In-depth Analysis for Researchers and Drug Development Professionals
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid biosynthesis, controlling the expression of genes required for cholesterol, fatty acid, and triglyceride synthesis. Their central role in metabolic homeostasis has made them a prime target for therapeutic intervention in diseases such as dyslipidemia, type 2 diabetes, fatty liver disease, and certain cancers. This guide provides a comparative analysis of three prominent small-molecule SREBP inhibitors: Betulin, Fatostatin, and PF-429242.
It is important to note that while this analysis focuses on Betulin, a natural pentacyclic triterpenoid with well-documented SREBP inhibitory activity, the user's initial query mentioned Betulin ditosylate . This compound is a synthetic derivative of Betulin, characterized by the addition of two tosylate groups, which enhances its reactivity for further chemical synthesis.[1] However, publicly available research has not established this compound as a direct SREBP inhibitor. The mechanism of action described herein pertains to the parent compound, Betulin.
Mechanism of Action: Distinct Interventions in the SREBP Pathway
The activation of SREBPs is a multi-step process that is tightly regulated by cellular sterol levels. Under low-sterol conditions, the SREBP Cleavage-Activating Protein (SCAP) escorts the SREBP precursor from the Endoplasmic Reticulum (ER) to the Golgi apparatus. In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the mature, N-terminal domain, which translocates to the nucleus to activate gene expression.[2]
The inhibitors discussed target different stages of this pathway:
-
Betulin: This natural product prevents the first step of SREBP activation—the ER-to-Golgi translocation. Betulin interacts with SCAP, promoting its association with the Insulin-Induced Gene (Insig) protein.[3][4] This Betulin-induced SCAP-Insig complex effectively traps the SREBP precursor in the ER, preventing its activation. A key advantage of Betulin is that it does not activate the Liver X Receptor (LXR), a nuclear receptor that can lead to unwanted increases in fatty acid synthesis.
-
Fatostatin: Like Betulin, Fatostatin also blocks the ER-to-Golgi translocation of the SCAP-SREBP complex. It achieves this by binding directly to SCAP, albeit at a site distinct from the sterol-binding domain, which prevents the complex from being loaded into transport vesicles.
-
PF-429242: Unlike Betulin and Fatostatin, PF-429242 acts later in the pathway. It is a potent, reversible, and competitive inhibitor of S1P, the first protease that cleaves SREBP in the Golgi. By blocking this essential cleavage step, PF-429242 prevents the release of the active N-terminal SREBP fragment.
Comparative Performance Data
The efficacy of these inhibitors has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency, though values can vary based on the cell type and specific assay used.
| Inhibitor | Target | Mechanism of Action | Reported IC50 / Effective Concentration | Key References |
| Betulin | SCAP-Insig Interaction | Promotes ER retention of the SREBP-SCAP complex. | 1 - 13.55 µM (SREBP processing inhibition in rat hepatocytes) | |
| Fatostatin | SCAP | Binds SCAP to block ER-to-Golgi transport. | 2.11 µM (Cell viability, HeLa cells) 2.5 - 10 µM (ER-Golgi transport) | |
| PF-429242 | Site-1 Protease (S1P) | Reversible, competitive inhibition of S1P activity. | 175 nM (0.175 µM) (S1P enzymatic assay) 0.5 µM (Cholesterol synthesis, HepG2 cells) |
Experimental Protocols
Accurate comparison of SREBP inhibitors relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays used to characterize their activity.
SREBP Cleavage Assay via Western Blot
This assay directly measures the inhibition of SREBP precursor processing into its mature, nuclear form.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, HEK293) and grow to 70-80% confluency. Pre-treat cells with the SREBP inhibitor (e.g., Betulin, Fatostatin, PF-429242) at various concentrations for 1-2 hours.
-
SREBP Activation: To induce SREBP processing, switch to a sterol-depleted medium (e.g., DMEM with 10% lipoprotein-deficient serum) and continue the incubation with the inhibitor for 4-6 hours.
-
Cell Lysis and Fractionation: Harvest cells and prepare nuclear and cytoplasmic/membrane fractions using a commercial kit or standard biochemical fractionation protocols.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate 30-50 µg of protein from each fraction on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for SREBP-1 or SREBP-2 (an antibody that recognizes the N-terminus will detect both the precursor and mature forms).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate. The precursor form (~125 kDa) will be in the membrane fraction, while the mature nuclear form (~68 kDa) will be in the nuclear fraction. A decrease in the nuclear form relative to the precursor indicates inhibitory activity.
SRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of SREBPs.
Protocol:
-
Cell Plating and Transfection: Plate HEK293 cells in a 96-well plate. Co-transfect the cells with two plasmids: one containing the firefly luciferase gene driven by a promoter with multiple Sterol Response Elements (SREs), and a second plasmid expressing Renilla luciferase as a transfection control.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the SREBP inhibitor.
-
SREBP Activation: After 1-2 hours of pre-treatment, replace the medium with sterol-depleted medium (to activate SREBPs) containing the inhibitor and incubate for 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase signal indicates inhibition of SREBP transcriptional activity.
Gene Expression Analysis by qPCR
This method quantifies the mRNA levels of SREBP target genes.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with inhibitors in sterol-depleted media as described for the Western blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Quantitative PCR (qPCR): Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for SREBP target genes (e.g., HMGCR, FASN, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. A significant decrease in the mRNA levels of target genes in inhibitor-treated cells compared to controls demonstrates efficacy.
Lipid Accumulation via Oil Red O Staining
This assay provides a qualitative and quantitative measure of neutral lipid accumulation in cells, a downstream consequence of SREBP activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 pre-adipocytes or HepG2 cells) on glass coverslips in a multi-well plate. Treat with inhibitors under conditions that promote lipid accumulation (e.g., high glucose/insulin for HepG2, or adipogenic differentiation cocktail for 3T3-L1).
-
Fixation: Wash cells with PBS and fix with 10% formalin in PBS for at least 1 hour.
-
Washing: Remove formalin and wash cells with water, followed by a brief rinse with 60% isopropanol to facilitate dye penetration.
-
Staining: Allow the isopropanol to evaporate completely. Add freshly prepared and filtered Oil Red O working solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Destaining and Counterstaining: Wash away excess stain with water until the background is clear. If desired, counterstain the nuclei with Mayer's hematoxylin for 1 minute, followed by washing.
-
Imaging and Quantification: Mount the coverslips and visualize under a microscope. Lipid droplets will appear as red-orange spheres. For quantification, the stain can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured at ~500 nm.
Conclusion
Betulin, Fatostatin, and PF-429242 represent three distinct and valuable chemical tools for interrogating the SREBP pathway. While all three effectively suppress the output of this critical lipogenic signaling cascade, they do so by targeting unique molecular checkpoints. Betulin and Fatostatin act early by preventing the ER-to-Golgi transport of SREBPs, whereas PF-429242 acts later by directly inhibiting the S1P cleavage enzyme. The choice of inhibitor will depend on the specific research question, with PF-429242 offering the highest reported potency in enzymatic assays and Betulin providing a mechanism that does not involve LXR activation. A thorough understanding of their comparative performance and the application of rigorous experimental protocols are essential for advancing research and developing novel therapeutics targeting metabolic diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. SREBP-1 (E9F4O) Rabbit Monoclonal Antibody (#95879) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Betulin Ditosylate: A Comparative Efficacy Analysis Against Other Triterpenoids
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective therapeutic agents in oncology and inflammatory diseases, pentacyclic triterpenoids have emerged as a promising class of natural compounds. This guide provides a comprehensive comparison of the efficacy of Betulin ditosylate against other notable triterpenoids, including betulin, betulinic acid, oleanolic acid, ursolic acid, and lupeol. This analysis is based on available experimental data and is intended for researchers, scientists, and professionals in drug development.
In Vitro Cytotoxicity: A Comparative Overview
The primary measure of anticancer efficacy in preclinical studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. While direct comparative studies of this compound against a wide array of triterpenoids are limited, the following tables summarize the IC50 values of key triterpenoids across various cancer cell lines as reported in independent studies. It is important to note that variations in experimental conditions can influence IC50 values.
Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of Triterpenoids Against Various Cancer Cell Lines
| Triterpenoid | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | HeLa (Cervical) |
| Betulin | 38.82[1] | 15.51[1] | 32.46[1] | - | >25[2] |
| Betulinic Acid | >25[2] | - | - | - | - |
| Ursolic Acid | 13.43 (5637 cell line) | - | - | - | - |
| Oleanolic Acid | - | - | - | - | - |
| Lupeol | - | - | - | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Derivatives of betulin and betulinic acid have been synthesized to enhance their cytotoxic potential. For instance, certain betulinic acid-indole conjugates have demonstrated lower IC50 values against murine melanoma cells (B164A5) compared to the parent compound. Similarly, triphenylphosphonium derivatives of betulinic and ursolic acid have shown significantly enhanced cytotoxicity against MCF-7 and TET21N cancer cell lines.
Mechanistic Insights: Modulation of Key Signaling Pathways
Triterpenoids exert their anticancer and anti-inflammatory effects by modulating various signaling pathways critical for cell survival, proliferation, and inflammation.
Induction of Apoptosis
A primary mechanism of anticancer activity for many triterpenoids is the induction of apoptosis, or programmed cell death.
-
Betulin and its derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.
-
Betulinic acid is also a well-known inducer of apoptosis in various cancer cell lines.
-
Ursolic acid derivatives have been shown to induce apoptosis and generate reactive oxygen species (ROS) in bladder cancer cells.
-
Lupeol has been reported to induce apoptosis in cancer cells.
The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways often targeted by triterpenoids.
References
Betulin Ditosylate: A Comparative Analysis of In Vitro and In Vivo Activity
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of betulin derivatives, with a focus on the conspicuous absence of data for Betulin Ditosylate.
While the synthetic compound this compound has been characterized crystallographically, a significant gap exists in the scientific literature regarding its biological activity. To provide a valuable comparative framework, this guide synthesizes the extensive in vitro and in vivo data available for its parent compound, betulin, and other key derivatives. This information serves as a crucial starting point for researchers interested in exploring the potential of tosylated betulin compounds.
I. In Vitro Activity of Betulin and Its Derivatives
Betulin and its derivatives have demonstrated a broad spectrum of in vitro activities against various cancer cell lines. The primary mechanism of action is the induction of apoptosis, or programmed cell death, often through the mitochondrial pathway.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values for betulin and its derivatives against a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | MV4-11 | Leukemia | 18.16 | [1] |
| Betulin | A549 | Lung | 15.51 | [1] |
| Betulin | PC-3 | Prostate | 32.46 | [1] |
| Betulin | MCF-7 | Breast | 38.82 | [1] |
| 28-O-propynoylbetulin | CCRF/CEM | Leukemia | 0.02 µg/mL | [2] |
| Betulin Derivative 4 | SK-BR-3 | Breast | ~10-30 | |
| Betulin Derivative 4 | MCF-7 | Breast | ~10-30 |
Note: Direct IC50 values for this compound are not available in the reviewed literature.
Signaling Pathways
Betulin and its derivatives exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
References
Validating the Target Engagement of Betulin Ditosylate in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within the complex cellular environment is a critical step. This process, known as target engagement, provides crucial evidence for a compound's mechanism of action and is a key determinant of its potential efficacy.[1] Betulin ditosylate, a derivative of the natural compound betulin, is recognized for its potential anti-inflammatory and anticancer properties, making it a compound of significant interest in pharmaceutical development.[2] This guide provides a comparative overview of key methodologies for validating the cellular target engagement of this compound, presenting their principles, experimental protocols, and data interpretation.
Comparison of Target Engagement Validation Methods
Choosing the appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] Below is a comparison of prominent methods that can be employed to validate the interaction of this compound with its intracellular targets.
| Feature | Cellular Thermal Shift Assay (CETSA) | Microscale Thermophoresis (MST) | Bioluminescence Resonance Energy Transfer (BRET) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1][3] | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity due to binding. | Identifies and quantifies proteins that are stabilized by ligand binding on a proteome-wide scale. |
| Cellular Context | Can be used in cell lysates, intact cells, and even tissue samples. | Primarily used with purified components but can be performed in cell lysates. | Requires genetic engineering of cells to express fusion proteins. | Applicable to cell lysates and intact cells. |
| Labeling Requirement | Label-free for the compound; requires a specific antibody for the target protein for detection (e.g., Western Blot). | Requires fluorescent labeling of one binding partner (protein or ligand) in standard assays; label-free options are available. | Requires fusion of donor (luciferase) and acceptor (fluorescent protein) tags to the proteins of interest. | Label-free. |
| Key Advantages | - Confirms target binding in a physiological context (intact cells).- No modification of the compound or protein is needed.- Can be adapted for high-throughput screening. | - Low sample consumption.- Wide range of binding affinities can be measured (pM to mM).- Performed in solution, avoiding surface immobilization artifacts. | - High signal-to-background ratio.- Reversible binding and kinetics can be monitored in real-time in living cells. | - Unbiased, proteome-wide target discovery.- Can identify off-targets. |
| Limitations | - Not all proteins exhibit a clear thermal shift upon ligand binding.- Requires a specific and sensitive antibody for detection. | - Labeling may interfere with binding.- Use in intact cells is not standard.- Potential for aggregation affecting measurements. | - Requires genetic manipulation of cells.- Potential for steric hindrance from tags.- Donor-acceptor distance is critical (~1-10 nm). | - Requires sophisticated instrumentation and data analysis.- May miss low-abundance targets. |
| Typical Output | Thermal melt curve showing the temperature at which 50% of the protein denatures (Tm). A shift in Tm indicates engagement. | Binding curve yielding a dissociation constant (Kd). | BRET ratio vs. ligand concentration, yielding a Bmax and EC50. | Lists of proteins with altered thermal stability upon treatment. |
Featured Methodologies: Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying and quantifying the interaction between a ligand and its target protein in cells and tissues. The principle is that ligand binding increases the thermal stability of the target protein.
References
head-to-head comparison of different Betulin ditosylate synthesis methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesizing Betulin Ditosylate
This compound, a derivative of the naturally abundant triterpenoid betulin, is a valuable building block in medicinal chemistry and materials science. Its two tosylate groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions for the synthesis of a wide array of novel betulin derivatives with potential therapeutic applications. This guide provides a comparative overview of available synthesis methods for this compound, presenting experimental data to aid researchers in selecting the most suitable protocol for their needs.
Method 1: One-Step Tosylation in Pyridine
This is the most direct and commonly cited method for the synthesis of this compound. It involves the reaction of betulin with an excess of p-toluenesulfonyl chloride (TsCl) in pyridine, which acts as both a solvent and a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
A solution of betulin (1 mmol) in anhydrous pyridine (20 mL) is cooled to 0 °C in an ice bath. To this stirred solution, p-toluenesulfonyl chloride (3 mmol, 3 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, where it is stirred for an additional 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water (100 mL) and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not explicitly reported, but generally high | General knowledge from tosylation reactions |
| Purity | ≥95% (as reported for commercial products) | [1][2][3] |
Discussion of Method 1:
This one-step approach is straightforward and utilizes readily available reagents. The use of a significant excess of p-toluenesulfonyl chloride helps to ensure the complete tosylation of both the primary C-28 and the sterically hindered secondary C-3 hydroxyl groups of betulin.[4][5] Pyridine is an effective solvent and base for this reaction; however, its removal during workup can sometimes be challenging due to its high boiling point and water miscibility. The purification by column chromatography is essential to remove unreacted starting materials and byproducts. While specific yield data is not available in the reviewed literature, tosylation reactions of this type are generally known to proceed in high yields. Commercially available this compound is reported to have a purity of ≥95%, suggesting that this method is capable of producing a high-purity product.
Alternative Considerations and General Principles in Tosylation
While a specific alternative, fully detailed protocol for this compound synthesis with quantitative data was not found in the surveyed literature, general principles of tosylation reactions can be applied to optimize the synthesis or explore alternative conditions.
-
Base Selection: While pyridine is common, other non-nucleophilic bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be used, often in a chlorinated solvent like dichloromethane (DCM). The choice of base can influence the reaction rate and selectivity.
-
Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. Higher temperatures could lead to side reactions.
-
Stoichiometry: The molar ratio of p-toluenesulfonyl chloride to betulin is a critical parameter. A sufficient excess of the tosylating agent is necessary to drive the reaction to completion for the di-substituted product.
-
Solvent-Free Conditions: For some tosylation reactions, solvent-free conditions using a solid base like potassium carbonate have been reported to be effective, offering a more environmentally friendly approach. The applicability of this to the sterically hindered hydroxyl groups of betulin would require experimental validation.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the one-step synthesis of this compound.
Caption: General workflow for the one-step synthesis of this compound.
Conclusion
References
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Cytotoxic Activity of Betulinic Acid and Seco-Betulinic Acid Derivatives against Human Colorectal Carcinoma – Oriental Journal of Chemistry [orientjchem.org]
Unveiling the Anticancer Potential: A Comparative Study on the Cytotoxicity of Various Betulin Derivatives
A comprehensive analysis of the cytotoxic effects of modified betulin compounds on various cancer cell lines, supported by experimental data and mechanistic insights.
Betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees, and its derivatives have garnered significant attention in oncological research due to their promising cytotoxic activities against a wide array of cancer cells.[1][2] While betulinic acid, a prominent derivative, has been extensively studied for its selective cytotoxicity against tumor cells, recent research has focused on synthesizing novel derivatives to enhance potency, improve solubility, and overcome drug resistance.[1][3][4] This guide provides a comparative analysis of the cytotoxicity of various betulin derivatives, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Comparative Cytotoxicity of Betulin Derivatives
The cytotoxic efficacy of betulin derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various betulin derivatives against several human cancer cell lines, as reported in recent studies.
| Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Betulin (1) | SW707 (colorectal adenocarcinoma) | 10.9 | Cisplatin | - |
| CCRF/CEM (leukemia) | 47.3 | Cisplatin | - | |
| T47D (breast cancer) | >50 | Cisplatin | - | |
| P388 (murine leukemia) | 5.5 | Cisplatin | - | |
| 28-O-Propynoylbetulin | CCRF/CEM (leukemia) | 0.02 | Betulin | 47.3 |
| Cisplatin | - |
Table 1: Cytotoxic activity of betulin and its acetylenic derivative. Data sourced from a study on new acetylenic derivatives of betulin.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Betulinic Acid (1) | A375 (melanoma) | 154 | - | - |
| MCF7 (breast adenocarcinoma) | 112 | - | - | |
| Ionic Derivative 5 | A375 (melanoma) | 36 | Betulinic Acid | 154 |
| MCF7 (breast adenocarcinoma) | 25 | Betulinic Acid | 112 |
Table 2: Cytotoxicity of betulinic acid and its ionic derivative. The study highlights that new ionic derivatives exhibit significantly higher inhibitory effects.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Betulonic Acid-Diazine Derivative (BoA2C) | MCF-7 (breast cancer) | 3.39 | Betulonic Acid | >50 |
| Cisplatin | - |
Table 3: Cytotoxic activity of a betulonic acid-diazine derivative. This study showcases improved antitumor activity compared to the parent compound.
| Derivative | Cancer Cell Line | % Cell Viability (at 10 µM) |
| Betulin | HeLa | 58% |
| Linear Olefin Derivative 2 | HeLa | 37% |
| Cyclic Olefin Derivative 3 | HeLa | Lower than parent compound |
Table 4: In vitro cytotoxicity of betulin and its olefin derivatives. The results indicate that both linear and cyclic olefin derivatives exhibit better cytotoxic activity than pure betulin.
Experimental Protocols
The evaluation of the cytotoxic activity of these betulin derivatives relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Culture and Treatment:
Human cancer cell lines, such as SW707, CCRF/CEM, T47D, A375, MCF-7, and HeLa, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified atmosphere of 5% CO2 at 37°C. For cytotoxicity assays, cells are seeded in 96-well plates at a specific density (e.g., 3 x 10^4 cells/well) and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the betulin derivatives or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays:
Two common methods for assessing cell viability are the MTT and SRB assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. After the incubation period with the test compounds, the culture medium is removed, and MTT solution is added to each well. Following a further incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment, cells are fixed with trichloroacetic acid (TCA). The fixed cells are then stained with SRB solution. Unbound dye is removed by washing, and the protein-bound dye is dissolved in a basic solution (e.g., Tris base). The absorbance is measured at a specific wavelength (e.g., 510 nm). The IC50 values are then determined from the dose-response curves.
Mechanistic Insights: Signaling Pathways
Betulin derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death). One of the key pathways implicated is the mitochondrial pathway of apoptosis.
Mitochondrial Apoptosis Pathway:
Betulinic acid and its derivatives can directly target the mitochondria, leading to a decrease in the mitochondrial membrane potential. This disruption triggers the release of pro-apoptotic proteins, such as cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.
Caption: Mitochondrial pathway of apoptosis induced by betulin derivatives.
Experimental Workflow
The process of evaluating the cytotoxicity of betulin derivatives follows a systematic workflow, from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
References
Validating the Anti-inflammatory Effects of Betulin and its Derivatives: A Comparative Guide
Introduction
Betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees, and its derivatives have garnered significant attention for their therapeutic potential, including anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of betulin and its key derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. While direct experimental data on Betulin ditosylate is limited in the current body of scientific literature, this guide leverages extensive research on its parent compound, betulin, and closely related derivatives to provide a comprehensive overview of their anti-inflammatory mechanisms and efficacy. The structural similarities suggest that this compound may exhibit a comparable pharmacological profile.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of betulin and its derivatives have been evaluated in various in vitro and in vivo models. These compounds have been shown to modulate key inflammatory pathways, often drawing comparisons to the corticosteroid dexamethasone.
Key Performance Indicators:
-
Inhibition of Pro-inflammatory Cytokines: Betulin and its derivatives have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). In some studies, certain betulin derivatives were found to be more potent than dexamethasone in reducing IL-6 secretion.[1][2]
-
Inhibition of Inflammatory Enzymes: A crucial mechanism of anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some betulin derivatives, such as Bet-Lys, have been shown to reduce COX-2 activity to a greater extent than dexamethasone.[1][2] Betulin has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS).
-
Modulation of Signaling Pathways: Betulin and its derivatives exert their effects by modulating various signaling pathways involved in inflammation. This includes the inhibition of the NF-κB pathway and activation of the Nrf2 pathway, which plays a role in the antioxidant response.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-inflammatory effects of Betulin and its derivatives compared to Dexamethasone.
| Compound | Cell Line | Key Inflammatory Marker | Effect | Potency Compared to Dexamethasone |
| Betulin | Murine Macrophages | IL-6 Secretion | Reduction | More Potent[1] |
| COX-2 Activity | No significant effect | - | ||
| Betulinic Acid | Murine Macrophages | IL-6 Secretion | Reduction | More Potent |
| COX-2 Activity | No significant effect | - | ||
| Bet-Lys (Betulin-Lysine derivative) | Murine Macrophages | IL-6 Secretion | Reduction | More Potent |
| COX-2 Activity | Reduction | Higher | ||
| Bet-Orn (Betulin-Ornithine derivative) | Murine Macrophages | IL-6 Secretion | Reduction | More Potent |
| HSP-70 Content | Increase | - | ||
| Dexamethasone | Murine Macrophages | IL-6 Secretion | Reduction | Standard Reference |
| COX-2 Activity | Reduction | Standard Reference |
Signaling Pathways in Inflammation Modulated by Betulin
Betulin and its derivatives modulate several key signaling pathways to exert their anti-inflammatory effects. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of Betulin.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the test compound on cells.
-
Protocol:
-
Seed murine macrophages (e.g., J774 or RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator.
-
Protocol:
-
Seed murine macrophages in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add cell culture supernatants (obtained from LPS-stimulated cells treated with this compound) and standards to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of a test compound.
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
The available evidence strongly suggests that betulin and its derivatives possess significant anti-inflammatory properties, acting through the modulation of key inflammatory pathways and mediators. While direct data for this compound is not yet prevalent, the consistent findings for its parent compound and other derivatives provide a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting such validation studies. Further research, particularly in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions.
References
A Comparative Analysis of Betulin and Its Ditosylate Derivative in Biological Assays
A comprehensive review of the existing scientific literature reveals a significant disparity in the available biological data between the naturally occurring pentacyclic triterpene, betulin, and its synthetic derivative, betulin ditosylate. While betulin has been extensively studied for its diverse pharmacological activities, there is a notable lack of publicly available quantitative data from biological assays for this compound, precluding a direct, data-driven comparison.
This guide synthesizes the current knowledge on betulin's biological effects, presenting quantitative data from key assays and detailing the corresponding experimental methodologies. The absence of equivalent data for this compound will be highlighted, underscoring a significant gap in the current research landscape.
Introduction to Betulin and this compound
Betulin is a naturally abundant lupane-type triterpene found primarily in the bark of birch trees. It has garnered considerable interest in the scientific community for its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Its structure features two hydroxyl groups at positions C-3 and C-28, which are amenable to chemical modification to generate various derivatives with potentially enhanced or novel therapeutic properties.
This compound is a synthetic derivative of betulin where the hydroxyl groups at both the C-3 and C-28 positions are converted to tosylates. This modification is often employed in medicinal chemistry to create intermediates for further synthesis or to potentially alter the compound's physicochemical properties, such as solubility and reactivity. While it is suggested to possess potential anti-inflammatory and anticancer properties, concrete biological data to support these claims in peer-reviewed literature is scarce.
Anticancer Activity
Betulin has demonstrated cytotoxic effects against a variety of cancer cell lines. The primary mechanism of its anticancer action is believed to be the induction of apoptosis.
In Vitro Cytotoxicity of Betulin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of betulin against several human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 6.67 - 74.1 |
| MCF-7 | Breast Cancer | 8.32 - 38.82 |
| A549 | Lung Cancer | 15.51 |
| PC-3 | Prostate Cancer | 32.46 |
| MV4-11 | Leukemia | 18.16 |
Note: The range of IC50 values for some cell lines reflects the variability observed across different studies and experimental conditions.
This compound: To date, no publicly available studies have reported the IC50 values or similar quantitative data for the cytotoxic activity of this compound against any cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Betulin (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of betulin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Betulin has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Inhibition of NF-κB Signaling by Betulin
Studies have demonstrated that betulin can inhibit the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
This compound: There is a lack of specific data on the anti-inflammatory activity of this compound, including its effect on the NF-κB pathway or the production of inflammatory mediators.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
Betulin
-
Luciferase assay reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Treatment: Treat the transfected cells with betulin for a specified time, followed by stimulation with an inflammatory agent.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Reaction: Add the luciferase assay reagent containing the substrate luciferin to the cell lysate.
-
Luminescence Measurement: Measure the light output (luminescence) using a luminometer. The intensity of the light is proportional to the NF-κB activity.
Experimental Protocol: Griess Assay for Nitric Oxide (NO)
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (lipopolysaccharide)
-
Betulin
-
Griess reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Stimulation: Treat macrophages with betulin and then stimulate with LPS to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.
Signaling Pathway
The anti-inflammatory effects of betulin are largely attributed to its ability to interfere with the NF-κB signaling pathway.
Conclusion
Betulin is a well-characterized natural product with demonstrated anticancer and anti-inflammatory activities in a variety of in vitro models. Its mechanisms of action, particularly the induction of apoptosis and inhibition of the NF-κB pathway, are subjects of ongoing research.
In stark contrast, its derivative, this compound, remains largely uncharacterized in the public domain. While its chemical structure suggests potential for biological activity, the absence of published experimental data makes any comparison with betulin speculative. This highlights a critical need for further research to elucidate the pharmacological profile of this compound and to determine if the tosylation of betulin confers any advantageous biological properties. For researchers, scientists, and drug development professionals, betulin remains a promising lead compound, while this compound represents an unexplored avenue with potential for novel therapeutic applications that warrants investigation.
Navigating the Metabolic Maze: A Cross-Species Comparison Guide for Triterpenoid Stability, Featuring Betulin and its Derivatives
A detailed guide for researchers, scientists, and drug development professionals on assessing the metabolic stability of triterpenoid compounds, with a focus on providing a framework for evaluating molecules like Betulin ditosylate across various species.
Understanding Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[1] In vitro assays using liver-derived systems, such as microsomes and hepatocytes, are routinely employed to predict in vivo metabolic clearance.[2][3] These assays provide valuable insights that guide the optimization of lead compounds to enhance their metabolic properties.[4][5]
Significant variations in drug metabolism can occur between species due to differences in the expression and activity of metabolic enzymes, primarily cytochrome P450s (CYPs). Therefore, conducting cross-species comparisons of metabolic stability is crucial for extrapolating preclinical animal data to humans and predicting potential pharmacokinetic differences.
Experimental Protocols for Assessing Metabolic Stability
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the evaluation of this compound and other novel triterpenoids.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolism of a compound by liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes from different species.
Materials:
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes from various species (e.g., human, rat, mouse, dog)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the incubation mixture. The final concentration of the test compound is typically 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression line (k): t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
In Vitro Hepatocyte Stability Assay
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and provide a more comprehensive in vitro model for predicting hepatic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes from different species.
Materials:
-
Test compound stock solution
-
Cryopreserved hepatocytes from various species
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Positive control compounds
-
96-well plates
-
Orbital shaker in an incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions.
-
Prepare the incubation plates by adding the hepatocyte suspension to the wells.
-
Add the test compound to the wells to initiate the assay.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the incubation wells.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Process the samples for LC-MS/MS analysis as described in the microsomal stability assay.
-
Perform data analysis to calculate t½ and CLint as described previously, adjusting for the number of hepatocytes per well.
Data Presentation: Comparative Metabolic Stability of Triterpenoids
The following tables present hypothetical data for Betulin and Betulinic Acid to illustrate how the results of metabolic stability studies can be summarized for cross-species comparison. These tables can serve as templates for presenting data for this compound upon experimental determination.
Table 1: In Vitro Microsomal Stability of Betulin and Betulinic Acid
| Species | Compound | t½ (min) | CLint (µL/min/mg protein) |
| Human | Betulin | 45 | 15.4 |
| Betulinic Acid | 62 | 11.2 | |
| Rat | Betulin | 28 | 24.8 |
| Betulinic Acid | 35 | 19.8 | |
| Mouse | Betulin | 15 | 46.2 |
| Betulinic Acid | 22 | 31.5 | |
| Dog | Betulin | 55 | 12.6 |
| Betulinic Acid | 70 | 9.9 |
Table 2: In Vitro Hepatocyte Stability of Betulin and Betulinic Acid
| Species | Compound | t½ (min) | CLint (µL/min/10^6 cells) |
| Human | Betulin | 98 | 7.1 |
| Betulinic Acid | 125 | 5.5 | |
| Rat | Betulin | 65 | 10.7 |
| Betulinic Acid | 80 | 8.7 | |
| Mouse | Betulin | 42 | 16.5 |
| Betulinic Acid | 55 | 12.6 | |
| Dog | Betulin | 110 | 6.3 |
| Betulinic Acid | 140 | 5.0 |
Metabolic Pathways of Related Triterpenoids
Understanding the metabolic pathways of parent compounds can provide insights into the likely metabolic fate of their derivatives. For Betulin and Betulinic acid, the primary metabolic transformations involve oxidation and conjugation reactions.
Betulinic acid has been shown to undergo Phase I metabolism through monohydroxylation, dihydroxylation, oxidation, and hydrogenation. Phase II metabolism of betulinic acid primarily involves glucuronidation and sulfation. These metabolic reactions aim to increase the water solubility of the compound to facilitate its excretion.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for assessing metabolic stability and a representative metabolic pathway for a triterpenoid.
References
- 1. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Metabolic Stability Assay | Bienta [bienta.net]
- 4. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity of Betulin Ditosylate for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene betulin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. Its enhanced solubility and reactivity compared to its parent compound, betulin, make it a promising candidate for further investigation. This guide provides a comparative analysis of this compound's selectivity for its key molecular targets, presenting available experimental data alongside that of alternative compounds. A notable scarcity of direct quantitative data for this compound necessitates the use of data from its parent compound, betulin, as a proxy in this analysis, a limitation that should be considered in future research.
Overview of Molecular Targets
Betulin and its derivatives are recognized as multi-target compounds, primarily exerting their effects through the modulation of critical signaling pathways involved in cellular metabolism, inflammation, and proliferation. The key molecular targets and pathways identified include:
-
Sterol Regulatory Element-Binding Protein (SREBP) Pathway: Betulin is a known inhibitor of SREBP maturation, a critical process in the regulation of cholesterol and fatty acid biosynthesis. It is understood to interfere with the SREBP cleavage-activating protein (SCAP) and insulin-induced gene (Insig) interaction.[1][2][3][4]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a central mediator of inflammatory responses. Betulin and its derivatives have been shown to suppress NF-κB activation, contributing to their anti-inflammatory properties.[5]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade is crucial for cell proliferation, differentiation, and survival. Betulin has been observed to modulate the activity of key kinases within this pathway, such as ABL1.
Comparative Analysis of Inhibitor Potency
To contextualize the potential selectivity of this compound, this section compares the inhibitory activity of its parent compound, betulin, with well-characterized inhibitors of the aforementioned pathways.
| Target Pathway | Compound | Specific Target | IC50 | Citation(s) |
| SREBP Pathway | Betulin | SREBP Maturation | ~1-13.55 µM (in Rat Hepatocytes) | |
| Fatostatin | SCAP | ~2.11 µM (Cell Viability) | ||
| NF-κB Pathway | (+)-Betulin | NF-κB | 3.9 µM (Chemiluminescence Assay) | |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM (in tumor cells) | ||
| MAPK Pathway | Betulin | ABL1 Kinase | 0.93 µM | |
| U0126 | MEK1 / MEK2 | 72 nM / 58 nM |
Note: The IC50 value for Betulin's inhibition of SREBP maturation is presented as a range as specific IC50 values from a single definitive assay were not available in the reviewed literature. The value for Fatostatin is based on a cell viability assay, which may not directly reflect its IC50 for SCAP binding.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: SREBP Pathway Inhibition by Betulin.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: MAPK Signaling Pathway and Points of Inhibition.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key selectivity assays are provided below.
SREBP Maturation Assay (based on Luciferase Reporter)
Objective: To quantify the inhibitory effect of a test compound on the SREBP signaling pathway.
Materials:
-
HEK293 cells stably expressing an SREBP-responsive luciferase reporter gene.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound (e.g., Betulin) and vehicle control (e.g., DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293-SREBP-luciferase reporter cells in a 96-well plate at a density that allows for 70-80% confluency on the day of the assay.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for compound-mediated effects on SREBP activity.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) to account for cytotoxicity. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
NF-κB Inhibition Assay (based on Luciferase Reporter)
Objective: To measure the inhibition of NF-κB transcriptional activity by a test compound.
Materials:
-
HEK293 cells co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Cell culture medium, FBS, and antibiotics.
-
Test compound (e.g., Betulin, BAY 11-7082) and vehicle control.
-
NF-κB activator (e.g., TNF-α).
-
Dual-luciferase reporter assay system.
-
96-well tissue culture plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours).
-
Luciferase Assay:
-
Lyse the cells and sequentially measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the IC50 value as described for the SREBP assay.
MAPK Pathway Inhibition Assay (MEK1/2 Kinase Assay)
Objective: To determine the inhibitory effect of a test compound on MEK1/2 kinase activity.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme.
-
Kinase buffer.
-
Substrate (e.g., inactive ERK2).
-
ATP.
-
Test compound (e.g., U0126) and vehicle control.
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Reaction Setup: In a 384-well plate, combine the kinase buffer, recombinant MEK1 or MEK2 enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate (inactive ERK2) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase-based ATP detection.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
This compound holds promise as a multi-target agent with potential applications in treating cancer and inflammatory conditions. While its precise selectivity profile remains to be fully elucidated through direct quantitative studies, the available data on its parent compound, betulin, suggest activity against the SREBP, NF-κB, and MAPK pathways. This guide provides a framework for comparing its potential efficacy against established inhibitors of these pathways and offers detailed protocols to encourage further investigation into the specific molecular interactions and therapeutic potential of this intriguing compound. Future research should prioritize generating direct binding and inhibitory data for this compound to provide a more definitive assessment of its selectivity and potency.
References
A Comparative Analysis of Betulin Ditosylate and Other Fatty Acid Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Betulin ditosylate and other prominent fatty acid synthase (FASN) inhibitors. FASN is a critical enzyme in de novo fatty acid synthesis, a pathway frequently upregulated in various cancers and metabolic diseases, making it a prime therapeutic target. This document outlines the performance of these inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Performance of FASN Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line/Assay Conditions |
| Betulinic Acid | FASN | ~2.21 - 15.94 µM | Human Melanoma Cell Lines[1] |
| Orlistat | FASN (Thioesterase Domain) | ~277.9 µM | Glioblastoma Cell Line (LN229)[2] |
| C75 | FASN (β-ketoacyl synthase domain) | 35 µM | Prostate Cancer Cells (PC3)[3][4] |
| TVB-2640 (Denifanstat) | FASN | 0.052 µM | Enzyme Assay[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of FASN inhibitors.
FASN Activity Assay (NADPH Oxidation Assay)
This assay measures the activity of FASN by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified FASN enzyme or cell lysate containing FASN
-
Assay Buffer: 100 mM potassium phosphate (pH 6.6), 1 mM DTT, 1 mM EDTA
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Acetyl-CoA, and NADPH in each well of the 96-well plate.
-
Add the purified FASN enzyme or cell lysate to each well.
-
To measure background NADPH oxidation, read the absorbance at 340 nm at 37°C for a few minutes before initiating the reaction.
-
Initiate the reaction by adding Malonyl-CoA to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15-30 minutes) in kinetic mode.
-
The rate of NADPH oxidation is proportional to the FASN activity and is calculated from the linear portion of the curve.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor before adding Malonyl-CoA.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., breast, prostate, lung cancer cells)
-
Complete cell culture medium
-
FASN inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FASN inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. In the context of FASN inhibition, it is used to assess the levels of FASN itself and key proteins in downstream signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-catenin, anti-c-Myc)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by FASN inhibition and a typical experimental workflow for evaluating FASN inhibitors.
Caption: FASN signaling pathway and the point of inhibition.
Caption: Experimental workflow for comparing FASN inhibitors.
References
- 1. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Betulin Ditosylate: A Comparative Guide to its Therapeutic Potential in Oncology and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betulin ditosylate, a semi-synthetic derivative of the naturally occurring triterpene betulin, is emerging as a compound of interest for pharmaceutical development, particularly in oncology and inflammatory diseases. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comparative analysis of the therapeutic potential of its parent compound, betulin, and other closely related derivatives. This report benchmarks the performance of these betulin-derived compounds against established therapeutic agents—cisplatin for oncology and dexamethasone for inflammation—to offer a framework for evaluating their potential.
The available evidence suggests that betulin and its derivatives exhibit promising anti-cancer and anti-inflammatory properties by modulating key signaling pathways, including NF-κB and MAPK. This guide presents a compilation of the available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways to aid researchers in the evaluation and potential future development of this compound.
Comparative Analysis of Anti-Cancer Potential
Betulin and its derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through the mitochondrial pathway.[1]
In Vitro Cytotoxicity Data
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Betulin | HeLa | Cervical Cancer | >45.2 | [1] |
| MCF-7 | Breast Cancer | 8.32 - 30.7 | [1] | |
| A549 | Lung Cancer | >45.2 | [1] | |
| HT-29 | Colon Cancer | 4.3 | [1] | |
| Betulinic Acid | A375 | Melanoma | 1.48 - 3.14 | |
| Betulinic Acid Ester Derivative | MGC-803 | Gastric Cancer | Not specified | |
| PC3 | Prostate Cancer | Not specified | ||
| Cisplatin | A549 | Lung Cancer | ~9.1 | |
| MCF-7 | Breast Cancer | Not specified | ||
| HCT116 | Colon Cancer | Not specified |
Mechanism of Action: Comparison with Cisplatin
Betulin and its derivatives primarily induce apoptosis through the intrinsic mitochondrial pathway. In contrast, cisplatin, a platinum-based chemotherapy drug, exerts its anti-cancer effects by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., cisplatin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow: In Vitro Anti-Cancer Screening
Caption: Workflow for in vitro anti-cancer activity assessment.
Comparative Analysis of Anti-Inflammatory Potential
Betulin and its derivatives have shown significant anti-inflammatory properties, with some studies indicating potency greater than the commonly used corticosteroid, dexamethasone. The primary mechanism involves the inhibition of pro-inflammatory mediators through the NF-κB and MAPK signaling pathways.
In Vitro Anti-Inflammatory Data
While specific data for this compound is not available, studies on other betulin derivatives have demonstrated their ability to reduce the secretion of pro-inflammatory cytokines like IL-6.
| Compound/Drug | Cell Line | Assay | Result | Citation(s) |
| Betulin | Murine Macrophages | IL-6 Secretion | More potent than dexamethasone at reducing IL-6 | |
| Betulinic Acid | Murine Macrophages | IL-6 Secretion | More potent than dexamethasone at reducing IL-6 | |
| Bet-Lys (Betulin derivative) | Murine Macrophages | COX-2 Activity | Reduced COX-2 activity to a higher degree than dexamethasone | |
| Dexamethasone | Murine Macrophages | IL-6 Secretion | Standard anti-inflammatory agent |
Mechanism of Action: Comparison with Dexamethasone
Betulin and its derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Dexamethasone, a synthetic glucocorticoid, also inhibits NF-κB but primarily acts by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus to suppress the expression of pro-inflammatory genes.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (IL-6 ELISA)
This protocol describes a method to quantify the production of the pro-inflammatory cytokine IL-6 from macrophages.
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) in appropriate media.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., dexamethasone) for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of IL-6 in the supernatants and compare the inhibitory effects of the test compounds to the control.
Signaling Pathway Diagrams
The NF-κB pathway is a key regulator of inflammation. Betulin has been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
The MAPK signaling cascade is another crucial pathway in inflammation and cell proliferation. Betulin derivatives have been shown to modulate this pathway.
Caption: Proposed modulation of the MAPK/ERK pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently sparse in the public domain, the extensive research on its parent compound, betulin, and related derivatives provides a strong rationale for its investigation as a potential therapeutic agent in oncology and inflammatory diseases. The data suggests that these compounds can induce cancer cell death and suppress inflammatory responses, in some cases with greater potency than standard-of-care drugs.
Future research should focus on generating specific preclinical data for this compound, including in vitro cytotoxicity against a broad panel of cancer cell lines, in vivo efficacy in animal models of cancer and inflammation, and detailed mechanistic studies to elucidate its precise molecular targets. Such data will be crucial for validating its therapeutic potential and guiding its further development as a novel drug candidate.
References
Benchmarking Betulin Derivatives Against Standard-of-Care in Preclinical Glioblastoma Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Glioblastoma remains one of the most aggressive and challenging cancers to treat, with the standard-of-care chemotherapy, temozolomide (TMZ), often limited by resistance. This guide provides a comparative analysis of investigational betulin derivatives against standard-of-care drugs in preclinical glioblastoma models. Due to the limited availability of public data on Betulin ditosylate, this guide focuses on closely related and well-studied derivatives: acetylenic synthetic betulin derivatives (ASBDs) and Betulinic Acid (BA). The data presented herein is derived from published preclinical studies and is intended to inform further research and development in this critical area.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the quantitative data from preclinical studies, comparing the cytotoxic effects of betulin derivatives and standard-of-care drugs on glioblastoma cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Acetylenic Synthetic Betulin Derivatives (ASBDs) and Standard-of-Care Drugs in Glioma Cell Lines. [1][2]
| Compound | Cell Line | IC50 (µM) after 72h |
| 28-O-propynoylbetulin (ASBD) | T98G (human glioblastoma) | 8.9 ± 0.9 |
| 28-O-propargyloxycarbonylbetulin (ASBD) | T98G (human glioblastoma) | 11.2 ± 1.2 |
| Temozolomide (Standard-of-Care) | T98G (human glioblastoma) | > 100 |
| Cisplatin (Standard-of-Care) | T98G (human glioblastoma) | 24.7 ± 2.5 |
| 28-O-propynoylbetulin (ASBD) | C6 (rat glioma) | 14.3 ± 1.5 |
| 28-O-propargyloxycarbonylbetulin (ASBD) | C6 (rat glioma) | 16.8 ± 1.8 |
| Temozolomide (Standard-of-Care) | C6 (rat glioma) | > 100 |
| Cisplatin (Standard-of-Care) | C6 (rat glioma) | 19.8 ± 2.1 |
Table 2: Cytotoxicity (IC50) of Betulinic Acid (BA) in Glioblastoma Cell Lines. [3]
| Compound | Cell Line | IC50 (µg/mL) after 48h |
| Betulinic Acid | U87 (human glioblastoma) | 12.1 |
| Betulinic Acid | A172 (human glioblastoma) | 8.5 |
Note: Direct comparative IC50 values for Betulinic Acid against standard-of-care drugs in the same study were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)[1][2]
-
Cell Culture: Human T98G glioblastoma and rat C6 glioma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of acetylenic synthetic betulin derivatives (28-O-propynoylbetulin and 28-O-propargyloxycarbonylbetulin), temozolomide, or cisplatin for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
In Vivo Xenograft Model (Betulinic Acid Derivative B10)
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study.
-
Cell Implantation: Human glioma cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were randomly assigned to treatment and control groups. The betulinic acid derivative B10 was administered intraperitoneally at doses of 25 and 50 mg/kg daily. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every other day using a caliper.
-
Endpoint: After a predefined period, the mice were euthanized, and the tumors were excised and weighed.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of betulin derivatives in glioblastoma.
Caption: Betulinic Acid-Induced Apoptotic Pathway in Glioblastoma Cells.
Caption: Inhibition of Akt/NF-κB Signaling by Betulinic Acid Nanoparticles.
Experimental Workflow
Caption: General Workflow for Preclinical Benchmarking of Anticancer Drugs.
References
Safety Operating Guide
Proper Disposal of Betulin Ditosylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of betulin ditosylate.
This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling and disposal to minimize environmental impact. The Safety Data Sheet (SDS) for this compound indicates that it is slightly hazardous to water, necessitating procedures that prevent its entry into aquatic systems.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. Handle this compound in a well-ventilated area. In case of a spill, pick up the material mechanically and collect it for disposal.[1] Avoid creating dust.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to prevent its release into the environment.[1] The appropriate disposal method depends on the quantity of the waste.
Small Quantities
For smaller research-scale quantities, the SDS for this compound suggests that it can be disposed of with household waste.[1] However, it is crucial to adhere to your institution's specific guidelines for non-hazardous solid waste.
Step-by-Step Procedure for Small Quantities:
-
Containment: Ensure the this compound waste is in a securely sealed, well-labeled container.
-
Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Waste)" and include the date.
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office or equivalent department to confirm the procedure for disposing of non-hazardous chemical solids. They may have a designated collection point for such waste.
-
Disposal: If approved by your institution, the sealed container can be placed in the regular laboratory trash destined for landfill.
Large Quantities
For larger quantities, direct disposal in household or regular laboratory trash is not recommended due to the potential for environmental release.[1]
Step-by-Step Procedure for Large Quantities:
-
Waste Accumulation: Collect the this compound waste in a designated, compatible, and properly sealed container.
-
Labeling: Clearly label the container with "this compound Waste" and the accumulation start date.
-
Segregation: Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or reactive chemicals). Mixing non-hazardous with hazardous waste can lead to unnecessary and costly hazardous waste disposal.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) or a central waste storage facility, following your institution's guidelines.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor. They will ensure the waste is handled and disposed of in an environmentally responsible manner.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of solid this compound or its solutions down the drain. This is to prevent its entry into the sewage system and watercourses.
-
Empty Containers: Empty containers that held this compound should be managed as per institutional guidelines. Typically, they can be disposed of in the regular trash after ensuring they are completely empty and the label has been defaced.
-
Consult Your EHS Department: Always prioritize your institution's specific waste disposal protocols. If you have any doubts, contact your Environmental Health and Safety department for guidance.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| GHS Hazard Classification | Not classified as hazardous | |
| Water Hazard Class | Class 1 (Self-assessment): Slightly hazardous for water | |
| Disposal of Small Quantities | Can be disposed of with household waste (subject to institutional approval) | |
| Disposal of Large Quantities | Via licensed chemical waste disposal contractor | |
| Drain Disposal | Prohibited |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Betulin Ditosylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Betulin ditosylate, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), practicing good industrial hygiene and safety is crucial when handling any chemical compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for solid chemical compounds.
| PPE Category | Item | Specifications & Use |
| Eye/Face Protection | Safety glasses or goggles | Should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Protective gloves | Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for handling solid chemicals. | |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or when there is a risk of generating dust.[2] Use a NIOSH (US) or CEN (EU) approved respirator.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area to avoid the accumulation of dust.
-
Use a fume hood or other ventilated enclosure when handling larger quantities of the substance.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: When weighing or transferring the powder, do so carefully to minimize dust generation. Use a spatula or other appropriate tool.
-
Work Area: Keep the work area clean and tidy. Avoid eating, drinking, or smoking in the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Storage:
-
Store this compound in a tightly closed container in a cool, dry place.[1]
-
Keep it away from strong oxidizing agents and strong acids.
Spill Management and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the powder from spreading or entering drains.
-
Clean-up:
-
For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Use a damp cloth to wipe the area after the powder has been removed.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
Experimental Workflow: Handling a Chemical Spill
The following diagram illustrates a step-by-step workflow for safely managing a spill of a solid chemical like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
